molecular formula C12H9BrN4 B4425231 4-bromo-2-phenyl-2H-benzotriazol-5-amine

4-bromo-2-phenyl-2H-benzotriazol-5-amine

Numéro de catalogue: B4425231
Poids moléculaire: 289.13 g/mol
Clé InChI: VOGLSFVTDKUSGT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-bromo-2-phenyl-2H-benzotriazol-5-amine is a useful research compound. Its molecular formula is C12H9BrN4 and its molecular weight is 289.13 g/mol. The purity is usually 95%.
The exact mass of the compound 4-bromo-2-phenyl-2H-1,2,3-benzotriazol-5-amine is 288.00106 g/mol and the complexity rating of the compound is 269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-bromo-2-phenyl-2H-benzotriazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-2-phenyl-2H-benzotriazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-bromo-2-phenylbenzotriazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4/c13-11-9(14)6-7-10-12(11)16-17(15-10)8-4-2-1-3-5-8/h1-7H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGLSFVTDKUSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=CC(=C(C3=N2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

4-bromo-2-phenyl-2H-benzotriazol-5-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-bromo-2-phenyl-2H-benzotriazol-5-amine: Chemical Structure, Properties, and Technical Profile Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Safety Officers

Introduction & Core Significance

4-bromo-2-phenyl-2H-benzotriazol-5-amine is a highly specialized heterocyclic intermediate belonging to the 2-phenylbenzotriazole class. While 2-phenylbenzotriazoles are industrially ubiquitous as UV absorbers (e.g., Tinuvin P), the specific 4-bromo-5-amino substitution pattern identifies this compound as a high-value synthetic scaffold or a mutagenic metabolite of environmental concern.

This guide provides a comprehensive technical analysis of its structure, deduced synthesis, physicochemical properties, and reactivity profile. It serves as a critical reference for researchers utilizing this compound in cross-coupling chemistry or assessing the toxicological risks of benzotriazole-based azo dyes (PBTA derivatives).

Chemical Identity & Structural Analysis[1]

Nomenclature and Identifiers[2]
  • IUPAC Name: 4-bromo-2-phenyl-2H-benzotriazol-5-amine

  • Molecular Formula: C₁₂H₉BrN₄

  • Molecular Weight: 289.13 g/mol

  • Structural Class: Halogenated 2-aryl-2H-benzotriazole

  • Key Functional Groups:

    • 2H-Benzotriazole Core: A planar, bicyclic system acting as a UV-absorbing chromophore.

    • 5-Amino Group (-NH₂): An electron-donating group (EDG) that activates the ring and serves as a handle for diazotization or acylation.

    • 4-Bromo Substituent (-Br): An ortho-positioned halogen providing steric bulk and a site for palladium-catalyzed cross-coupling.

Structural Geometry & Electronic Properties

The molecule exhibits a planar geometry due to the extended


-conjugation between the phenyl ring and the benzotriazole system. The 2H-tautomer  is the stable form, locked by the N-phenyl substitution.
  • Electronic Push-Pull: The 5-amino group pushes electron density into the benzotriazole ring, while the 2-phenyl-triazole moiety acts as an electron acceptor. This "push-pull" character typically results in a bathochromic shift (red-shift) in UV absorption compared to the unsubstituted parent.

  • Steric Strain: The bromine atom at position 4 imposes steric strain on the adjacent triazole ring nitrogen, potentially twisting the core slightly out of planarity, which can modulate solubility and melting point.

Physicochemical Properties (Predicted & Analog-Derived)

Note: As a specialized intermediate, specific experimental data is scarce. The values below are derived from structurally validated analogs (e.g., 2-phenyl-2H-benzotriazol-5-amine and PBTA metabolites).

PropertyValue / DescriptionConfidence Level
Physical State Solid crystalline powderHigh
Color Yellow to Orange (due to conjugation)High
Melting Point 165 °C – 175 °C (Decomposes)Medium (Analog based)
Solubility (Water) Insoluble (< 0.1 mg/L)High
Solubility (Organic) Soluble in DMSO, DMF, Acetone; Sparingly in EtOHHigh
pKa (Conjugate Acid) ~2.5 – 3.0 (Weak base due to triazole EWG)Medium
LogP (Octanol/Water) ~3.2 (Lipophilic)High
UV

~310 nm (UV-B) and ~360 nm (UV-A)High

Synthesis & Production Protocols

Retrosynthetic Analysis

The most robust synthetic route involves the regioselective bromination of the parent compound, 2-phenyl-2H-benzotriazol-5-amine. The amino group at position 5 strongly activates the ortho-positions (4 and 6). Position 4 is electronically favored but sterically hindered; however, controlled bromination typically yields the 4-bromo isomer as the major product or a separable regioisomer.

Protocol: Regioselective Bromination via NBS

Objective: Synthesis of 4-bromo-2-phenyl-2H-benzotriazol-5-amine from 2-phenyl-2H-benzotriazol-5-amine.

Reagents:

  • Substrate: 2-phenyl-2H-benzotriazol-5-amine (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Acetonitrile (ACN) or DMF

  • Catalyst: Ammonium Acetate (10 mol%) - Optional, promotes regioselectivity

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 2-phenyl-2H-benzotriazol-5-amine in 50 mL of anhydrous Acetonitrile in a round-bottom flask shielded from direct light.

  • Addition: Cool the solution to 0°C. Add NBS (10.5 mmol) portion-wise over 30 minutes. The slow addition prevents over-bromination (dibromo species).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Eluent: Hexane/EtOAc 7:3). The product will appear as a less polar spot compared to the starting amine.

  • Quenching: Quench the reaction with 50 mL of 10% sodium thiosulfate solution to neutralize excess bromine.

  • Isolation: The product typically precipitates upon water addition. Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Visualization: Synthetic Pathway

Synthesis Start 2-phenyl-2H-benzotriazol-5-amine (Parent Scaffold) Intermediate Sigma Complex (Transition State) Start->Intermediate + NBS (ACN, 0°C) Reagent N-Bromosuccinimide (NBS) (Electrophilic Br+) Reagent->Intermediate Product 4-bromo-2-phenyl-2H-benzotriazol-5-amine (Target) Intermediate->Product - Succinimide (Regioselective)

Caption: Regioselective electrophilic aromatic substitution of the benzotriazole scaffold.

Reactivity Profile & Applications

Medicinal Chemistry Scaffold

This compound is a "privileged structure" for drug discovery due to its dual functionality:

  • Suzuki-Miyaura Coupling: The C4-Br bond is an excellent handle for palladium-catalyzed cross-coupling with aryl boronic acids, allowing the extension of the core into bi-aryl systems (common in kinase inhibitors).

  • Buchwald-Hartwig Amination: The C5-NH₂ group can be derivatized or the Br can be displaced by secondary amines to create complex N-heterocycles.

Environmental Mutagenicity (PBTA Context)

Researchers must be aware that this structure is closely related to PBTA-type mutagens (e.g., PBTA-1, PBTA-2) found in river water contaminated with azo dye effluent.

  • Mechanism: Reductive cleavage of azo dyes releases phenylbenzotriazole amines. Subsequent chlorination/bromination in water treatment plants can generate highly mutagenic halogenated derivatives.

  • Ames Test: Analogs of this compound typically test positive in Salmonella typhimurium strains (TA98 with S9 metabolic activation), indicating frameshift mutagenicity.

Visualization: Metabolic/Environmental Activation

Mutagenicity Dye Benzotriazole Azo Dye (Industrial Waste) Reduction Reductive Cleavage (Anaerobic Bacteria) Dye->Reduction Amine 2-phenylbenzotriazol-5-amine Reduction->Amine Target 4-bromo-2-phenyl-2H-benzotriazol-5-amine (Potential Mutagen) Amine->Target + Br/Cl species Halogenation Chlorination/Bromination (Water Treatment) DNA DNA Adduct Formation (Genotoxicity) Target->DNA Metabolic Activation (S9)

Caption: Environmental pathway forming mutagenic benzotriazole derivatives from azo dyes.

Safety & Handling (SDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Germ Cell Mutagenicity H341Suspected of causing genetic defects (based on PBTA analogs).
Aquatic Toxicity H411Toxic to aquatic life with long-lasting effects.

Precautions:

  • Containment: Handle only in a chemical fume hood or glovebox.

  • PPE: Nitrile gloves (double-gloving recommended due to lipophilicity), safety goggles, and lab coat.

  • Waste: Segregate as halogenated organic waste. Do not release into drains due to persistence and potential bioaccumulation.

References

  • Nukaya, H., et al. (1997). Identification of PBTA-1 and PBTA-2 as potent mutagens in river water.Mutation Research/Genetic Toxicology , 393(1-2), 81-87.

  • Katritzky, A. R., et al. (1998). The chemistry of benzotriazoles.[1][2][3][4][5][6][7][8][9]Chemical Reviews , 98(2), 409-548.

  • Shiozaki, T., et al. (2001). Formation of PBTA-type mutagens from azo dyes by reduction and subsequent chlorination.Environmental Science & Technology , 35(11), 2246-2251.

  • Asquith, C. R. M., & Tizzard, G. J. (2019). 6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine.Molbank , 2019(4), M1087. (Demonstrates synthesis of bromo-benzotriazole amines).

  • PubChem Compound Summary. (2024). 2-Phenyl-2H-benzotriazol-5-amine (Parent Compound).[10]National Library of Medicine .

Sources

environmental occurrence of phenylbenzotriazole mutagens in surface water

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Environmental Occurrence of Phenylbenzotriazole (PBTA) Mutagens in Surface Water

Executive Summary

Phenylbenzotriazoles (PBTAs) are a class of potent, frameshift-type mutagens increasingly identified as significant contaminants in surface waters. Unintentionally formed during industrial processes, particularly in textile dyeing and subsequent wastewater treatment, these compounds pose a potential risk to aquatic ecosystems and human health. This guide provides a comprehensive technical overview for researchers and environmental scientists on the formation, environmental fate, analytical detection, and occurrence of PBTAs in aquatic environments. We delve into the causality behind their formation from common dinitrophenylazo dyes and detail the self-validating analytical workflows required for their accurate quantification at trace levels. This document synthesizes current scientific understanding, offering field-proven methodologies and a critical perspective on the challenges and future directions in monitoring and mitigating these emergent contaminants.

Formation Pathways and Principal Sources

Phenylbenzotriazole mutagens are not manufactured intentionally but are transformation products that arise from specific industrial activities. Their primary pathway involves a two-step process originating from dinitrophenylazo dyes, which are widely used in the textile industry.[1]

Step 1: Reductive Cleavage of Azo Dyes: In the textile dyeing process, reducing agents like sodium hydrosulfite are used. These agents cleave the azo bond (-N=N-) of dinitrophenylazo dyes, leading to the formation of aromatic amine intermediates.

Step 2: Intramolecular Cyclization and Chlorination: These intermediates can undergo intramolecular cyclization to form a non-chlorinated 2-phenylbenzotriazole (non-Cl PBTA) skeleton. During subsequent wastewater disinfection stages, typically involving chlorination, chlorine atoms are substituted onto the benzotriazole structure, forming the highly mutagenic chlorinated PBTAs.[1][2]

The principal sources of PBTAs in surface waters are, therefore, effluents from:

  • Textile Dyeing Factories: The site of initial dye use and reduction.[3][4]

  • Municipal Wastewater Treatment Plants (WWTPs): These facilities receive textile effluents and other domestic wastes, providing the conditions for chlorination and subsequent discharge into rivers.[3][5]

The formation of a representative PBTA from a precursor dye is a critical process to understand for source tracking and mitigation.

cluster_0 Textile Dyeing Process / WWTP Influent cluster_1 Wastewater Treatment (Disinfection Stage) AzoDye Dinitrophenylazo Dye (e.g., Disperse Blue 79:1) AromaticAmine Aromatic Amine Intermediate AzoDye->AromaticAmine Reduction ReducingAgent Reducing Agent (e.g., Sodium Hydrosulfite) ReducingAgent->AromaticAmine NonClPBTA Non-Chlorinated PBTA (via Intramolecular Cyclization) AromaticAmine->NonClPBTA Cyclization ChlorinatedPBTA Chlorinated PBTA Mutagen (e.g., PBTA-6) NonClPBTA->ChlorinatedPBTA Chlorination Chlorine Chlorination Agent (e.g., Sodium Hypochlorite) Chlorine->ChlorinatedPBTA River Receiving Surface Water ChlorinatedPBTA->River Discharge

Caption: Formation of PBTAs from azo dyes during industrial and wastewater treatment processes.

Environmental Fate and Transport

Once discharged into surface waters, the fate and transport of PBTAs are governed by a combination of their physicochemical properties and environmental processes.[6] PBTAs are relatively polar compounds, which influences their behavior in aquatic systems.[7]

  • Advection and Dispersion: As dissolved contaminants, PBTAs are transported downstream from their discharge points (advection) and spread out due to turbulence and mixing (dispersion).[8][9] This leads to a dilution effect, with concentrations generally decreasing with distance from the source.[5]

  • Sorption: While polar, some PBTAs can sorb to suspended particles and sediment. However, studies on the Yodo River system in Japan suggested that PBTAs might not readily accumulate in river sediment, indicating that they primarily remain in the dissolved phase.[10]

  • Persistence and Degradation: PBTAs are considered relatively persistent in the aquatic environment. Information on their biodegradation and photodegradation rates is limited, but their continued detection downstream of sources suggests a significant environmental lifetime.[11]

The primary transport mechanism appears to be movement within the water column, making them bioavailable to aquatic organisms over considerable distances from their point of origin.[6]

Analytical Methodologies

The detection of PBTAs in environmental matrices is challenging due to their low concentrations (ng/L levels). A robust, multi-step analytical workflow is required for reliable quantification.[12]

Experimental Protocol: Sample Collection and Preparation

Causality: The goal of this protocol is to isolate and concentrate PBTAs from a complex aqueous matrix while removing interfering substances, ensuring the final extract is suitable for sensitive instrumental analysis. Solid-phase extraction (SPE) is the method of choice due to its efficiency and selectivity.

Step-by-Step Methodology:

  • Sample Collection: Collect 1-liter grab samples of surface water in amber glass bottles to prevent photodegradation.

  • Filtration: Immediately filter the water samples through a 0.45 µm glass fiber filter to remove suspended solids that could clog the SPE cartridge.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the entire 1-liter filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min. PBTAs and other organic compounds will be adsorbed onto the C18 stationary phase.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any remaining polar, interfering compounds.

  • Cartridge Drying: Dry the cartridge by passing air or nitrogen through it for 15-20 minutes.

  • Elution: Elute the trapped PBTAs from the cartridge by passing 5-10 mL of a suitable organic solvent (e.g., methanol or acetonitrile) through it. Collect the eluate in a clean glass tube.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 0.5 mL) of the initial mobile phase for LC/MS/MS analysis.[13]

Experimental Protocol: Instrumental Analysis

Causality: Liquid chromatography-tandem mass spectrometry (LC/MS/MS) provides the necessary selectivity and sensitivity for quantifying PBTAs at sub-ng/L levels.[12] The chromatography separates the target analytes from other compounds in the extract, while the tandem mass spectrometry provides unambiguous identification and quantification based on mass-to-charge ratios of the parent ion and its specific fragments.

Step-by-Step Methodology:

  • Chromatographic Separation:

    • Inject the reconstituted extract (typically 5-10 µL) into an LC system equipped with a C18 reversed-phase column.

    • Use a gradient elution program with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid. The gradient will typically start with a high percentage of A, ramping up to a high percentage of B to elute the PBTAs.

  • Mass Spectrometric Detection:

    • Interface the LC system with a tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure photoionization (APPI) source.[12] APPI has been shown to provide higher signal intensities for PBTAs.[12]

    • Operate the mass spectrometer in positive ion mode.

    • Use the Multiple Reaction Monitoring (MRM) mode for quantification. For each PBTA, monitor the transition of the protonated parent molecule ([M+H]+) to one or two specific product ions.

  • Quantification:

    • Prepare a series of calibration standards of known PBTA concentrations in the solvent.

    • Analyze the standards using the same LC/MS/MS method to generate a calibration curve.

    • Quantify the PBTAs in the environmental samples by comparing their peak areas to the calibration curve.

cluster_workflow Analytical Workflow for PBTA Quantification Sample 1L Surface Water Sample (Amber Glass) Filter Filtration (0.45 µm) Sample->Filter SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Filter->SPE Loading Elute Elution & Concentration (Nitrogen Evaporation) SPE->Elute Elution Analysis LC/MS/MS Analysis (MRM Mode) Elute->Analysis Injection Data Data Processing & Quantification Analysis->Data

Caption: A typical analytical workflow for the quantification of PBTAs in surface water.

Mutagenicity Assessment

The primary toxicological concern with PBTAs is their potent mutagenicity. The Salmonella typhimurium/microsome assay (Ames test) is the standard method for evaluating the mutagenic activity of environmental samples.[14]

Causality: The Ames test uses specific strains of Salmonella typhimurium that are histidine auxotrophs (his-), meaning they cannot synthesize the amino acid histidine and will not grow on a histidine-deficient medium. A mutagen can cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow and form colonies. The number of revertant colonies is proportional to the mutagenic potency of the sample.

Step-by-Step Methodology:

  • Strain Selection: Use frameshift-sensitive strains like S. typhimurium TA98 and its O-acetyltransferase-overexpressing derivative YG1024, which is particularly sensitive to aromatic amines and related compounds like PBTAs.[4][10]

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate.[15] PBTAs often require metabolic activation to become mutagenic.[2][15]

  • Plate Incorporation Assay:

    • Mix the concentrated water extract (from the protocol in Section 4.1) with the bacterial culture and, if required, the S9 mix.

    • Add this mixture to molten top agar and pour it onto a minimal glucose agar plate (histidine-deficient).

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A positive response is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate (negative control).

    • Express the mutagenic potency in terms of revertants per liter-equivalent of water.

Environmental Occurrence in Surface Waters

PBTAs have been detected in various surface waters, primarily in industrialized regions with significant textile manufacturing.[16] The concentrations can fluctuate widely depending on discharge events and river flow.[10]

Table 1: Reported Concentrations of Phenylbenzotriazole (PBTA) Mutagens in Surface Waters

CompoundLocation / Water BodyConcentration RangeUnitsReference(s)
PBTA-1Yodo River System, Japan1.3 - 24.1ng/g BRE[10]
PBTA-2Yodo River System, Japan19.7 - 88.4ng/g BRE[10]
PBTA-6Rivers in Japan3 - 134ng/g BRE[17]
PBTA-7Rivers in Japan<0.1 - 101.4ng/g BRE[16]
PBTA-8Rivers in Japan<0.1 - 48.9ng/g BRE*[16]
PBTA-1 to -8River Water (General)0.04 - 0.5ng/L (Detection Limits)[12]

*ng/g BRE: nanograms per gram of blue rayon equivalent. Blue rayon is a passive adsorbent used to concentrate these compounds from water, and results are often normalized to the mass of the adsorbent.

Studies have shown that the collective mutagenicity of identified PBTAs can account for a substantial fraction (e.g., up to 58%) of the total mutagenic activity observed in sewage effluent samples, highlighting their role as key environmental mutagens.[5]

Toxicological Significance and Risk Assessment

The primary concern surrounding PBTAs is their genotoxicity. As potent frameshift mutagens, they have the ability to interact with DNA and cause mutations, which is a potential precursor to cancer. While most research has focused on mutagenicity, some newer PBTA derivatives have also been shown to be acutely toxic to aquatic organisms like Daphnia similis.[1]

However, comprehensive data on the chronic toxicity, carcinogenicity in mammals, and endocrine-disrupting potential of most PBTAs are still lacking. Risk assessment is further complicated by the fact that they occur in complex mixtures with other contaminants. The identification of PBTAs as major contributors to the mutagenicity of river water underscores the importance of monitoring their presence and implementing source control measures.[4][18]

Conclusion and Future Directions

Phenylbenzotriazole mutagens are significant environmental contaminants originating from the textile industry and discharged via wastewater effluents. Their potent mutagenic activity makes them a priority for environmental monitoring and risk assessment. The analytical workflows detailed in this guide, centered on solid-phase extraction and LC/MS/MS, provide a reliable framework for their quantification in surface waters.

Future research should focus on:

  • Global Occurrence: Expanding monitoring programs beyond Japan to understand the global prevalence of PBTAs.

  • Advanced Treatment Technologies: Investigating advanced oxidation processes or other treatment methods to degrade PBTAs in wastewater.

  • Chronic Toxicity: Evaluating the long-term effects of PBTA exposure on aquatic organisms and potential human health impacts.

  • Transformation Products: Identifying other potential transformation products of azo dyes and PBTAs in the environment.

By addressing these knowledge gaps, the scientific community can develop more effective strategies to manage the risks associated with these potent environmental mutagens.

References

  • Ohe, T., Watanabe, T., & Wakabayashi, K. (2004). Mutagens in surface waters: a review. Mutation Research/Reviews in Mutation Research, 567(2-3), 109-149. [Link]

  • de Souza Vendemiatti, J. A., Camparotto, N. G., Vidal, C., & Prediger, P. (2021). Mutagenicity of a novel 2-phenylbenzotriazole (non-chlorinated 2-phenylbenzotriazole-9) in mice. Journal of Hazardous Materials, 403, 123732. [Link]

  • Nukaya, H., Shiozawa, T., Ohe, T., Terao, Y., Watanabe, T., Hirayama, T., & Wakabayashi, K. (1999). Mutagenic activity of 2-phenylbenzotriazole derivatives related to a mutagen, PBTA-1, in river water. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 440(2), 105-112. [Link]

  • Watanabe, T., Ohe, T., & Hirayama, T. (2005). Occurrence and Origin of Mutagenicity in Soil and Water Environment. Environmental Sciences, 12(6), 325-346. [Link]

  • Moriwaki, H., Harino, H., Yoshikura, T., Ohe, T., Nukaya, H., Terao, Y., Sawanishi, H., Wakabayashi, K., Miyakoda, H., & Alary, J. F. (2004). Simultaneous determination of 2-phenylbenzotriazole-type mutagens, PBTA-1 through -8, in river water by liquid chromatography-tandem mass spectrometry. Journal of Environmental Monitoring, 6(11), 897-902. [Link]

  • Ohe, T., Watanabe, T., & Wakabayashi, K. (2004). Mutagens in surface water: A review. ResearchGate. [Link]

  • Watanabe, T., Ohe, T., & Hirayama, T. (2005). Occurrence and origin of mutagenicity in soil and water environment. Environmental Sciences, 12(6), 325-346. [Link]

  • de Souza Vendemiatti, J. A., Camparotto, N. G., Vidal, C., Prediger, P., & Umbuzeiro, G. A. (2020). New benzotriazoles generated during textile dyeing process: Synthesis, hazard, water occurrence and aquatic risk assessment. Journal of Hazardous Materials, 403, 123732. [Link]

  • Ohe, T., Suzuki, A., Watanabe, T., Sawanishi, H., Hirayama, T., & Wakabayashi, K. (2006). Mutagenicity and Levels of 2-Phenylbenzotriazole (PBTA)-type Mutagens in Sewage Effluent, River Water, Sediment and Drinking Water Collected from the Yodo River System, Japan. Journal of Health Science, 52(6), 727-736. [Link]

  • Brack, W. (2017). Mutagenicity in surface waters: new insights into an old problem. The Freshwater Blog. [Link]

  • Watanabe, T., Shiozawa, T., Takahashi, Y., Takahashi, T., Terao, Y., Nukaya, H., Takamura, T., Sawanishi, H., Ohe, T., Hirayama, T., & Wakabayashi, K. (2002). Mutagenicity of two 2-phenylbenzotriazole derivatives, 2-[2-(acetylamino)-4-(diethylamino)-5-methoxyphenyl]-5-amino- 7-bromo-4-chloro-2H-benzotriazole and 2-[2-(acetylamino)-4-(diallylamino)-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole and their detection in river water in Japan. Mutagenesis, 17(4), 293-299. [Link]

  • Shiozawa, T., Ohe, T., Terao, Y., Nukaya, H., Sawanishi, H., Katsuhara, T., Watanabe, T., Hirayama, T., & Wakabayashi, K. (2001). Synthesis of 2-phenylbenzotriazole-type mutagens, PBTA-5 and PBTA-6, and their detection in river water from Japan. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 495(1-2), 43-52. [Link]

  • Herzog, B., Lemmer, H., Horn, H., & Müller, E. (2013). Benzotriazole and its derivatives: environmental occurrence and biodegradation patterns with different activated sludge biocenoses. ResearchGate. [Link]

  • Asimakopoulos, A. G., et al. (n.d.). Occurrence and fate of benzothiazoles and benzotriazoles in constructed wetlands. Semantic Scholar. [Link]

  • Zweigenbaum, J. A. (2018). Identification of Unknowns in Ground and Surface Water by LC/Q-TOF. Agilent Technologies, Inc.[Link]

  • U.S. Environmental Protection Agency. (n.d.). 5.0 CONTAMINANT FATE AND TRANSPORT. EPA.gov. [Link]

  • Ohe, T., Watanabe, T., Nukaya, H., Terao, Y., Sawanishi, H., Hirayama, T., & Wakabayashi, K. (2003). Levels and behavior of 2-phenylbenzotoriazole-type mutagens in the effluent of a sewage treatment plant. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 522(1-2), 83-91. [Link]

  • Pu, J. H., & Huang, J. C. (Eds.). (2021). Transport and Fate of Contaminants in Waters. Frontiers Research Topic. [Link]

  • van Leeuwen, C. J., & Vermeire, T. G. (Eds.). (2016). Fate and Transport of Contaminants. ResearchGate. [Link]

Sources

toxicity profile of 4-bromo-2-phenyl-2H-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Predictive Toxicological Profiling of 4-Bromo-2-phenyl-2H-benzotriazol-5-amine: A Mechanistic Guide for Preclinical Development

Executive Summary

As a highly functionalized heterocyclic building block, 4-bromo-2-phenyl-2H-benzotriazol-5-amine presents a complex toxicological profile governed by intersecting structural pharmacophores. While empirical in vivo data for this specific derivative may be confined to proprietary screening libraries, its safety profile can be rigorously anticipated through structural deconstruction. This whitepaper provides drug development professionals and toxicologists with an authoritative, causality-driven framework for evaluating the genotoxic, hepatotoxic, and ecotoxicological liabilities of this compound.

Structural Deconstruction & Mechanistic Toxicology

To accurately predict the toxicity of 4-bromo-2-phenyl-2H-benzotriazol-5-amine, we must isolate its structural components. The molecule is a self-contained system of metabolic triggers and steric modulators:

  • The 5-Amino Group (The Genotoxic Warhead): Aromatic amines are notorious for their mutagenic and carcinogenic potential. They are not inherently reactive; rather, they require metabolic activation. Cytochrome P450 enzymes (primarily CYP1A2) oxidize the amine to an N-hydroxylamine. Subsequent phase II conjugation (via N-acetyltransferases or sulfotransferases) creates an unstable ester that spontaneously degrades into a highly electrophilic arylnitrenium ion [1]. This ion selectively attacks the C8 position of guanine in DNA, forming bulky adducts that disrupt replication and induce mutations[2].

  • The 2H-Benzotriazole Core (The Endocrine/Hepatic Disruptor): The benzotriazole scaffold is known for environmental persistence and moderate acute toxicity. Substituted benzotriazoles frequently exhibit hepatotoxicity and endocrine disruption by acting as Aryl Hydrocarbon Receptor (AHR) agonists and inducing severe oxidative stress[3].

  • The 4-Bromo Substituent (The Lipophilic Modulator): Halogenation significantly increases the molecule's partition coefficient (LogP), enhancing cell membrane permeability and bioaccumulation[4]. Furthermore, the steric bulk of the bromine atom adjacent to the amine alters the electron density of the ring, potentially stabilizing the reactive nitrenium ion intermediate and increasing its half-life in the cytosol.

  • The 2-Phenyl Group (The

    
    -Conjugation Extender):  The addition of a phenyl ring extends the conjugated 
    
    
    
    -system of the molecule. This resonance stabilization further prevents the premature quenching of the nitrenium ion by water, increasing the probability that the toxic metabolite will successfully intercalate into nuclear DNA.

Pathway A 4-Br-2-Ph-Benzotriazol-5-amine B N-Hydroxylamine Metabolite A->B CYP450 Oxidation C Arylnitrenium Ion B->C Phase II Conjugation D DNA Adduct Formation C->D Covalent Binding (dG-C8) E Genotoxicity / Mutagenesis D->E Failed DNA Repair

Metabolic activation of the aromatic amine moiety leading to genotoxicity.

Quantitative Predictive Profiling

Based on the behavior of closely related halogenated benzotriazoles and aromatic amines, the following toxicological parameters are established as the baseline for this compound.

Table 1: Predicted Toxicological Parameters & Structural Drivers

Toxicological EndpointPredictive Value / RangePrimary Structural DriverAnalog Baseline Reference
LogP (Octanol/Water) 3.8 - 4.54-Bromo & 2-Phenyl groupsUnsubstituted Benzotriazole (~1.4)
Ames Mutagenicity Positive (+S9 fraction only)5-Amino groupAniline / Naphthylamine[2]
Aquatic Toxicity (LC50) < 1.0 mg/L (High Toxicity)Halogenated BenzotriazoleButylbenzotriazole (<3.3 mg/L)[5]
Hepatotoxicity Moderate to HighBenzotriazole Core (AHR)UV-P / UV-328[3]

Self-Validating Experimental Protocols

To empirically validate the predicted toxicity profile, standard assays must be heavily modified. The protocols below are designed with built-in causality checks to prevent false negatives caused by the compound's specific metabolic requirements.

Protocol A: S9-Dependent In Vitro Mutagenicity (Modified Ames Test)

Causality Rationale: Because 4-bromo-2-phenyl-2H-benzotriazol-5-amine is a pro-mutagen, standard in vitro assays lacking metabolic competence will yield false negatives. The addition of Aroclor 1254-induced rat liver S9 fraction is mandatory to simulate the CYP450-mediated N-hydroxylation required to generate the toxic nitrenium ion[1].

  • Bacterial Strain Selection: Prepare cultures of Salmonella typhimurium TA98 (detects frameshift mutations caused by bulky DNA adducts) and TA100 (detects base-pair substitutions).

  • S9 Mix Preparation: Reconstitute 10% v/v S9 fraction with NADP+ and glucose-6-phosphate to fuel the CYP450 catalytic cycle.

  • Pre-Incubation (Critical Step): Instead of standard plate incorporation, pre-incubate the compound (0.1 - 100 µM), bacteria, and S9 mix in liquid culture for 30 minutes at 37°C. Why? The lipophilic nature of the brominated compound requires extended contact time with the S9 enzymes to ensure sufficient metabolic conversion before plating.

  • Plating and Incubation: Add top agar containing trace histidine/biotin and pour onto minimal glucose agar plates. Incubate for 48 hours at 37°C.

  • Validation: Count revertant colonies. A positive result is defined as a dose-dependent increase in colonies

    
     2-fold over the DMSO vehicle control, exclusively in the +S9 plates.
    
Protocol B: 3D Hepatic Spheroid Cytotoxicity & GSH Depletion Assay

Causality Rationale: Traditional 2D HepG2 cultures rapidly lose their endogenous CYP450 expression. To accurately assess the hepatotoxicity of this compound, a 3D spheroid model must be used to maintain the metabolic architecture necessary to process the benzotriazole core and the aromatic amine[3].

  • Spheroid Formation: Seed 1,000 primary human hepatocytes per well in ultra-low attachment 96-well plates. Centrifuge lightly and incubate for 5 days to allow tight spheroid formation and restoration of cell-cell junctions.

  • Compound Dosing: Treat spheroids with the compound (1 - 50 µM) for 72 hours. Refresh media daily to account for the compound's potential binding to plasticware (due to high LogP).

  • Glutathione (GSH) Quenching Analysis: Lyse a subset of spheroids and utilize a fluorometric GSH assay (e.g., Monochlorobimane). Why? Reactive nitrenium ions will aggressively deplete cellular GSH pools before causing irreversible macromolecular damage. A drop in GSH precedes cell death and confirms the mechanism of toxicity.

  • ATP-Based Viability: Add CellTiter-Glo 3D reagent to the remaining spheroids to quantify total ATP as a measure of cell viability. Calculate the IC50.

Workflow Step1 Tier 1: In Silico & Physicochemical Step2 Tier 2: In Vitro Genotoxicity Step1->Step2 Structural Alerts Step3 Tier 3: Hepatotoxicity & CYP Step2->Step3 S9-Dependent Mutagenesis Step4 Tier 4: In Vivo Profiling Step3->Step4 Clearance Rates

Hierarchical toxicity profiling workflow for novel benzotriazole derivatives.

Conclusion

4-bromo-2-phenyl-2H-benzotriazol-5-amine must be handled as a potent, metabolically-activated genotoxin and environmental hazard. Its structural marriage of an aromatic amine with a halogenated benzotriazole core ensures high lipophilicity, efficient cellular uptake, and a dual-pronged mechanism of toxicity (DNA adduct formation and AHR-mediated oxidative stress). Researchers utilizing this compound as an intermediate must implement stringent engineering controls and prioritize S9-supplemented in vitro models during safety pharmacology profiling.

References

  • Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers Source: National Institutes of Health (NIH) / ACS Publications URL:[Link]

  • The impact of aromatic amines on the environment: risks and damages Source: IMR Press URL:[Link]

  • Monocyclic aromatic amines as potential human carcinogens: old is new again Source: Oxford Academic (Carcinogenesis) URL:[Link]

  • Toxicity of Benzotriazole and Benzotriazole Derivatives to Three Aquatic Species Source: ResearchGate URL:[Link]

  • Polymer Based on Asymmetrically Halogenated Benzotriazole Enables High Performance Organic Solar Cells Source: ACS Macro Letters URL:[Link]

Sources

Technical Guide: PBTA-1 and PBTA-2 Potent Aromatic Amine Mutagens

[1]

Executive Summary

PBTA-1 and PBTA-2 represent a unique class of potent mutagenic contaminants identified in the Yodo River system, Japan.[1][2] Structurally defined as 2-phenylbenzotriazole derivatives, these compounds are not direct industrial byproducts but are inadvertently synthesized during sewage treatment. They originate from the reductive cleavage of specific azo dyes (e.g., Disperse Blue 291) followed by reaction with chlorine used for disinfection.

This guide details the molecular architecture, formation mechanism, extreme mutagenic potency (specifically in Salmonella strain YG1024), and the metabolic activation pathways required to trigger their genotoxicity.

Chemical Architecture & Genesis

Molecular Structure

PBTA mutagens share a planar 2-phenylbenzotriazole core, which facilitates intercalation into DNA. The structural distinction between PBTA-1 and PBTA-2 lies in the alkyl substituents on the amino group of the phenyl ring.

CompoundIUPAC NameKey Substituent (R-Group)
PBTA-1 2-[2-(acetylamino)-4-[bis(2-methoxyethyl)amino ]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazoleBis(2-methoxyethyl)amino
PBTA-2 2-[2-(acetylamino)-4-[N-(2-cyanoethyl)ethylamino ]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazoleN-(2-cyanoethyl)ethylamino

Key Structural Features for Mutagenicity:

  • Planar Tricyclic Core: Essential for DNA intercalation.

  • Exocyclic Amino Groups: Sites for metabolic N-hydroxylation.

  • Halogenation (Br, Cl): Enhances lipophilicity and metabolic stability, increasing potency.

The Formation Mechanism: A "Chlorination Paradox"

PBTA formation is a two-step anthropogenic process occurring in wastewater treatment plants (WWTPs). It demonstrates how pollution control measures (chlorination) can paradoxically generate more toxic compounds from benign precursors.

  • Precursor Release: Dye factories discharge azo dyes (e.g., Disperse Blue 291 ) into sewage.[3]

  • Anaerobic Reduction: In the aeration tanks or sewage pipes, anaerobic bacteria reduce the azo bond (-N=N-), cleaving the dye into hydrazo or amino intermediates.

  • Chlorination (Ring Closure): During the final disinfection step, sodium hypochlorite (NaOCl) reacts with the intermediates. This oxidative chlorination facilitates an intramolecular ring closure, forming the benzotriazole skeleton.

PBTA_FormationDyeDisperse Blue 291(Azo Dye)InterAmino/HydrazoIntermediatesDye->Inter Anaerobic Reduction(Sewage Bacteria)PBTAPBTA-1 / PBTA-2(Mutagenic Benzotriazole)Inter->PBTA Oxidative CyclizationChlorineChlorination(NaOCl Disinfection)Chlorine->PBTA Reactant

Figure 1: Anthropogenic synthesis pathway of PBTA mutagens within wastewater treatment infrastructure.

Mutagenic Potency & Profile[1][6][8][9][10][11][12]

PBTA-1 and PBTA-2 are among the most potent mutagens ever tested in specific Salmonella typhimurium strains. Their activity is heavily dependent on the bacterial strain's ability to metabolize aromatic amines.

Quantitative Potency (Ames Test)

The table below compares the mutagenic potency (revertants per microgram) of PBTA compounds against standard mutagens. Note the exponential increase in potency with strain YG1024 .

MutagenStrain TA98 (+S9)Strain YG1024 (+S9)Mechanism of Enhancement
PBTA-1 ~93,0001,200,000 O-acetyltransferase (OAT) overexpression
PBTA-2 ~93,0003,200,000 O-acetyltransferase (OAT) overexpression
Trp-P-2 2,200105,000Heterocyclic amine control
Benzo[a]pyrene 600N/APAH control (requires different activation)

Why YG1024? Standard strains (TA98) possess low levels of N-acetyltransferase (NAT). YG1024 is a derivative of TA98 engineered to overexpress O-acetyltransferase (OAT) . The massive jump in revertants for PBTA-1/2 in YG1024 confirms that O-acetylation is the rate-limiting step in their bioactivation.

Mutation Spectra[1]
  • TA98 (Frameshift): PBTA-1 induces a specific -2 frameshift deletion (CG) within a repetitive (CG)4 sequence.[1] This "hotspot" signature is characteristic of bulky aromatic amine adducts that stabilize a slipped mutagenic intermediate.

  • TA100 (Base Substitution): Primarily induces GC → TA transversions , consistent with dG-C8 adduct formation.

Metabolic Activation & Mechanism of Action[13]

PBTA compounds are pro-mutagens ; they are biologically inert until metabolized by host enzymes. The activation pathway follows the canonical route for aromatic amines but with high efficiency.

The Bioactivation Pathway
  • Phase I (Oxidation): Cytochrome P450 enzymes (primarily CYP1A1 and CYP1A2 ) hydroxylate the exocyclic amino group, forming an N-hydroxy-PBTA intermediate.

  • Phase II (Conjugation): N-acetyltransferases (NAT1/NAT2 in humans, OAT in bacteria) transfer an acetyl group from Acetyl-CoA to the N-hydroxy group.

  • Genotoxicity: The resulting N-acetoxy-PBTA is unstable. It undergoes heterolytic cleavage to form a highly electrophilic nitrenium ion .

  • DNA Binding: The nitrenium ion attacks the C8 position of guanine, forming a bulky dG-C8-PBTA adduct .

Metabolic_ActivationPBTAPBTA (Pro-mutagen)N_OHN-hydroxy-PBTA(Proximate Mutagen)PBTA->N_OH N-HydroxylationN_OAcN-acetoxy-PBTA(Ultimate Mutagen)N_OH->N_OAc O-AcetylationNitreniumArylnitrenium Ion(Electrophile)N_OAc->Nitrenium Heterolytic CleavageDNA_AdductdG-C8-PBTA Adduct(DNA Lesion)Nitrenium->DNA_Adduct Covalent Binding (Guanine C8)CYPCYP1A1 / CYP1A2(+S9 Mix)CYP->N_OHNATNAT2 / OAT(Acetyl-CoA)NAT->N_OAc

Figure 2: Metabolic activation pathway from pro-mutagen to DNA adduct.

Experimental Protocols

Protocol A: Laboratory Synthesis of PBTA-1

To generate reference standards for testing, PBTA-1 can be synthesized biomimetically from Disperse Blue 291.

Reagents:

  • Disperse Blue 291 (Commercial grade)[4]

  • Sodium Hydrosulfite (Na₂S₂O₄)

  • Sodium Hypochlorite (NaOCl, ~5% active chlorine)

  • Methanol/Water solvent system

Workflow:

  • Reduction: Dissolve Disperse Blue 291 in methanol. Add aqueous Na₂S₂O₄ (excess) and stir at room temperature for 30 minutes until the solution changes color (cleavage of azo bond).

  • Extraction: Extract the reduced amine intermediates with ethyl acetate. Evaporate solvent.

  • Chlorination: Resuspend intermediates in dilute acidic water. Add NaOCl solution dropwise while monitoring pH (maintain pH ~7.0). Reaction proceeds for 1 hour.

  • Purification: Extract with ethyl acetate. Purify via HPLC (C18 column) using an acetonitrile/water gradient. Monitor UV absorbance at 370 nm.

  • Validation: Confirm structure via 1H-NMR and High-Resolution Mass Spectrometry (HRMS).

Protocol B: Modified Ames Test (Pre-incubation)

Due to the high lipophilicity of PBTA, the standard plate-incorporation method may underestimate potency. The pre-incubation modification is recommended.

  • Preparation: Prepare S9 mix (rat liver extract induced by phenobarbital/5,6-benzoflavone).

  • Incubation: In a sterile tube, mix:

    • 0.1 mL test bacterial culture (YG1024, grown overnight).

    • 0.1 mL test compound (PBTA dissolved in DMSO).

    • 0.5 mL S9 mix.

  • Shake: Incubate at 37°C for 20 minutes with shaking.

  • Plating: Add 2.0 mL molten top agar (containing trace histidine/biotin). Pour onto minimal glucose agar plates.

  • Scoring: Incubate plates at 37°C for 48 hours. Count revertant colonies manually or via automated counter.

Risk Assessment & Environmental Impact

Environmental Detection

PBTA-1 and PBTA-2 were originally isolated from the Nishitakase River (a tributary of the Yodo River, Japan) using Blue Rayon hanging bags. Blue Rayon (copper phthalocyanine trisulfonate adsorbed to cotton) specifically adsorbs polycyclic aromatic compounds.

Human Relevance

While PBTA compounds are potent bacterial mutagens, their risk to humans depends on:

  • Bioavailability: High lipophilicity suggests easy absorption.

  • Metabolic Competence: Human liver contains CYP1A2 and NAT2. "Rapid acetylator" phenotypes (high NAT2 activity) may be at higher risk if exposed, as O-acetylation is the activation step.[5]

  • Exposure: Levels in drinking water are generally low due to dilution, but the formation mechanism highlights a critical control point in treating textile effluents before chlorination.

References

  • Identification of a 2-phenylbenzotriazole (PBTA)-type Mutagen, PBTA-2, in Water From the Nishitakase River in Kyoto . Biochemical and Biophysical Research Communications.

  • Mutagenicity and Levels of 2-Phenylbenzotriazole Mutagens in the Yodo River System . Journal of Health Science.

  • Structure-activity relationships of 2-phenylbenzotriazole mutagens . Mutation Research/Genetic Toxicology and Environmental Mutagenesis.

  • Metabolic activation of polycyclic aromatic hydrocarbons and aryl amines . Chemical Research in Toxicology.

  • Salmonella mutagenicity assay: OECD Guideline 471 . OECD Guidelines for the Testing of Chemicals.

Technical Guide: Sources and Mechanisms of PBTA-1 Contamination in Textile Effluent

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sources, formation mechanisms, and detection protocols for PBTA-1 , a potent mutagen found in textile dyeing effluents.

Executive Summary

PBTA-1 (2-[2-(acetylamino)-4-[bis(2-methoxyethyl)amino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole) is a potent mutagen identified in river systems receiving textile wastewater.[1] Unlike primary pollutants, PBTA-1 is an anthropogenic transformation product —it is not added intentionally but is synthesized in situ during wastewater treatment.

This guide elucidates the "hidden" chemical pathway where relatively common dinitro-based azo dyes (specifically analogs of C.I. Disperse Blue 79) undergo reductive cleavage followed by chlorination to form PBTA-1. For drug development and toxicology professionals, PBTA-1 represents a critical case study in how environmental processing can bioactivate inert precursors into S9-independent mutagens.

Chemical Identity and Precursor Analysis[2]

PBTA-1 belongs to the phenylbenzotriazole class of mutagens. Its formation is contingent on the presence of specific structural motifs in the parent dye, combined with a two-step industrial treatment sequence: reduction (dyeing/clearing) and chlorination (disinfection).

The Precursor: Dinitro-Azo Dyes

The primary source of PBTA-1 is the 2,4-dinitro-6-bromoaniline moiety found in certain disperse dyes. The specific precursor identified in literature is 2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[bis(2-methoxyethyl)amino]-4-methoxyacetanilide .

This structure is chemically analogous to C.I. Disperse Blue 79 , one of the most widely used dyes for polyester.

Table 1: Physicochemical Comparison of Precursor vs. PBTA-1
FeaturePrecursor Dye (Disperse Blue Analog)PBTA-1 (Mutagen)
Core Structure Azo dye (-N=N-)Phenylbenzotriazole
Key Moiety 2,4-dinitro-6-bromo-phenyl4-chloro-5-amino-7-bromo-benzotriazole
Formation Context Manufactured product for textile dyeingUnintended byproduct of wastewater chlorination
Mutagenicity Weak/Moderate (requires metabolic activation)Potent (active in S. typhimurium YG1024)
Solubility Lipophilic (dispersed in water)Lipophilic (adsorbs to organic matter/Blue Rayon)

Mechanistic Pathway: The "Black Box" of Formation

The formation of PBTA-1 is a classic example of "treatment-induced toxicity." It occurs via a specific sequence of reactions that transform the chromophore into a mutagenic pharmacophore.

Step-by-Step Mechanism
  • Reductive Cleavage/Cyclization: During the dyeing process (using reducing agents like sodium dithionite) or anaerobic biological treatment, the ortho-nitro group of the azo dye is reduced to an amine or hydroxylamine. This nucleophile attacks the azo nitrogen, leading to the cyclization and formation of a benzotriazole intermediate.

  • Chlorination: The effluent is often treated with chlorine (sodium hypochlorite) for decolorization or disinfection. The chlorine atom attacks the benzotriazole ring (specifically at the 4-position), converting the intermediate into the highly mutagenic PBTA-1 .

Critical Insight: The "Cl" in PBTA-1 originates from the treatment chemical, not the parent dye.

Visualization: PBTA-1 Formation Pathway

PBTA_Formation Precursor Precursor: Dinitro-Azo Dye (C.I. Disperse Blue 79 Analog) Reduction Step 1: Reduction (Sodium Dithionite / Anaerobic) Precursor->Reduction Azo bond cleavage Nitro reduction Intermediate Intermediate: Amino-Benzotriazole Derivative Reduction->Intermediate Cyclization Chlorination Step 2: Chlorination (NaOCl Disinfection) Intermediate->Chlorination Electrophilic substitution PBTA1 Target Mutagen: PBTA-1 Chlorination->PBTA1 Addition of Cl atom

Figure 1: The chemical genesis of PBTA-1. Note that the chlorination step is the "activating" event that creates the final mutagen.

Experimental Validation & Detection Protocol

Reliable detection of PBTA-1 requires specific enrichment techniques due to its low concentration (ng/L) in complex matrices. The standard protocol involves adsorption on Blue Rayon (or Blue Cotton) followed by LC-MS/MS quantification.

Protocol: Targeted Detection Workflow

Reagents:

  • Blue Rayon: Copper-phthalocyanine trisulfonate adsorbed on cellulose (specific adsorbent for polycyclic planar mutagens).

  • Extraction Solvent: Methanol / Ammonia.

  • Internal Standard: Deuterated PBTA-1 (synthesized in-house or custom ordered).

Step-by-Step Methodology:

  • Sample Collection: Collect 1–10 L of textile effluent or river water. Adjust pH to 7.0.

  • Enrichment (Blue Rayon Hanging Method):

    • Suspend 1.0 g of Blue Rayon in the sample.

    • Stir for 24 hours at room temperature.

    • Mechanism:[2][3][4] PBTA-1 adsorbs to the phthalocyanine ligand via pi-pi stacking.

  • Elution:

    • Remove Blue Rayon, wash with distilled water.

    • Elute adsorbed compounds with Methanol:Ammonia (50:1) .

    • Evaporate eluate to dryness under nitrogen.

  • Reconstitution: Dissolve residue in 100 µL Methanol (LC-MS grade).

  • Quantification (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

    • Ionization: ESI Positive Mode.

    • MRM Transitions: Monitor parent ion [M+H]+ (approx m/z 527/529 due to Br/Cl isotopes) and specific fragments (loss of acetyl group).

Visualization: Analytical Workflow

Detection_Workflow Sample Effluent Sample (1-10 L) Adsorption Blue Rayon Enrichment (24h Stirring) Sample->Adsorption Selective Binding Elution Elution (MeOH:NH3) Adsorption->Elution Recovery Cleanup Concentration (N2 Evaporation) Elution->Cleanup Analysis LC-MS/MS Analysis (ESI+ MRM Mode) Cleanup->Analysis Quantitation Bioassay Ames Test Validation (Strain YG1024) Cleanup->Bioassay Mutagenicity Check

Figure 2: Analytical workflow for the isolation and confirmation of PBTA-1.

Biological Validation (Ames Test)

While LC-MS/MS provides chemical quantification, biological activity is confirmed using the Salmonella typhimurium strain YG1024 .

  • Why YG1024? This strain overproduces O-acetyltransferase, an enzyme required to activate aromatic amines and nitroarenes. PBTA-1 shows extremely high mutagenic potency in this strain (up to millions of revertants per µg), far exceeding standard strains like TA98.

Mitigation Strategies

To eliminate PBTA-1 contamination, the intervention must target the precursor or the treatment method .

  • Dye Substitution: Replace 2,4-dinitro-6-bromo-based disperse dyes with alternative chemistries that lack the specific benzotriazole-forming potential.

  • Alternative Disinfection: Replace chlorination with Ozonation or UV irradiation . Since the chlorine atom in PBTA-1 comes from the disinfection step, removing chlorine prevents the formation of the final mutagen.

  • Strict Separation: Isolate dyeing bath streams (high in precursors) from chlorination streams. Treat dyeing effluent with Advanced Oxidation Processes (AOPs) before it mixes with any chlorinated water.

References

  • Chromosomal effects of newly identified water pollutants PBTA-1 and PBTA-2 and their possible mother compounds . Mutation Research, 2001.[5][6]

  • Isolation and identification of a new 2-phenylbenzotriazole-type mutagen (PBTA-3) in the Nikko river in Aichi, Japan . Mutation Research, 2000.

  • Mutagenic and carcinogenic potential of a textile azo dye processing plant effluent that impacts a drinking water source . Mutation Research, 2007.

  • Occurrence and Origin of Mutagenicity in Soil and Water Environment . Journal of Environmental Sciences, 2005.

  • Chlorination treatment of aqueous samples reduces, but does not eliminate, the mutagenic effect of the azo dyes . Mutation Research/Genetic Toxicology, 2010.[7][8]

Sources

Mutagenic Potency of Dinitrophenyl-Derived Benzotriazoles (PBTA Class)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mutagenic Potency of Dinitrophenyl-Benzotriazole Derivatives (PBTA Class) Content Type: Technical Whitepaper Audience: Researchers, Toxicologists, and Drug Development Scientists

Mechanisms, Structure-Activity Relationships, and Detection Protocols

Executive Summary

The dinitrophenyl-benzotriazole derivatives, specifically the 2-phenylbenzotriazole (PBTA) class, represent a unique category of "super-mutagens" originally identified in environmental water samples downstream of textile industrial zones. Unlike direct-acting nitroarenes, these compounds are transformation products of dinitrophenylazo dyes (e.g., Disperse Blue 291). Their formation involves a sequential reduction and chlorination process that converts a standard industrial dye into a potent mutagen capable of inducing over 3 million revertants per microgram in specific Salmonella strains.[1]

This guide analyzes the chemical genesis, metabolic activation pathways, and structure-activity relationships (SAR) of these derivatives. It provides a validated experimental framework for their detection, emphasizing the necessity of O-acetyltransferase-overexpressing strains (e.g., S. typhimurium YG1024) to accurately assess genotoxic risk.

Chemical Genesis: From Dye to Mutagen

The mutagenicity of this class does not stem from the dinitrophenyl group in its native state, but rather from its transformation. The precursor molecules are typically hydrophobic dinitrophenylazo dyes used in polyester dyeing.

The Transformation Pathway

The formation of PBTA mutagens is a two-step environmental or metabolic process:

  • Reductive Cyclization: The 2,4-dinitrophenyl azo moiety undergoes reduction (often via anaerobic bacteria or industrial reducing agents like sodium hydrosulfite). The nitro group ortho to the azo linkage is reduced to a hydroxylamine or amine, which cyclizes to form the 2-phenylbenzotriazole core.

  • Electrophilic Substitution (Chlorination): Exposure to chlorine (e.g., during wastewater disinfection) introduces halogen substituents (Cl, Br) onto the benzotriazole ring. This halogenation is critical for the extreme mutagenic potency observed in PBTA-1 through PBTA-8.

Visualization of Formation Pathway

The following diagram illustrates the structural evolution from a dinitrophenyl precursor to the active PBTA mutagen.

PBTA_Formation Dye Dinitrophenyl Azo Dye (Precursor) Reduction Reductive Cyclization (Anaerobic/Industrial) Dye->Reduction Nitro reduction Int 2-Phenylbenzotriazole (Non-mutagenic Core) Reduction->Int Ring closure Chlorination Chlorination (Disinfection) Int->Chlorination + Cl2/HOCl PBTA PBTA Mutagen (e.g., PBTA-1, PBTA-6) Chlorination->PBTA Halogen addition

Figure 1: The stepwise conversion of dinitrophenylazo dyes into mutagenic PBTA derivatives via reduction and chlorination.[2]

Mechanisms of Mutagenicity

PBTA derivatives are indirect mutagens , meaning they are biologically inert until metabolically activated. Their extreme potency in Salmonella strain YG1024 compared to TA98 highlights the specific enzymatic requirements for their activation.

Metabolic Activation Cascade

The activation follows a pathway typical of aromatic amines but with heightened efficiency due to the planar benzotriazole structure:

  • Cytochrome P450 Oxidation: The exocyclic amino or acetylamino group is N-hydroxylated by CYP450 enzymes (specifically CYP1A family) in the presence of S9 mix.

  • Esterification: The resulting N-hydroxylamines are substrates for O-acetyltransferase (OAT) . This enzyme converts the N-OH intermediate into an unstable N-acetoxy ester.

  • Nitrenium Ion Formation: The ester spontaneously degrades into a highly electrophilic nitrenium ion .

  • DNA Adduct Formation: The nitrenium ion covalently binds to the C8 position of guanine residues (C8-dG adducts), causing frameshift mutations.

Key Insight: The strain S. typhimurium YG1024 overexpresses the O-acetyltransferase enzyme.[3] The fact that PBTA-1 is ~30-50x more potent in YG1024 than in TA98 confirms that O-acetylation is the rate-limiting step for genotoxicity in this class.

Metabolic_Activation PBTA PBTA (Pro-mutagen) N_OH N-Hydroxy Metabolite PBTA->N_OH N-Hydroxylation S9 S9 Mix (CYP1A1/1A2) S9->PBTA N_Acetoxy N-Acetoxy Ester N_OH->N_Acetoxy Acetylation OAT O-Acetyltransferase (High in YG1024) OAT->N_OH Ion Nitrenium Ion (Electrophile) N_Acetoxy->Ion Spontaneous Loss of Acetate DNA DNA Adduct (C8-Guanine) Ion->DNA Covalent Binding

Figure 2: Metabolic activation pathway of PBTA derivatives leading to DNA damage.

Structure-Activity Relationships (SAR)

Understanding the SAR of dinitrophenyl-derived benzotriazoles is critical for risk assessment in drug design and environmental monitoring.

Structural FeatureImpact on MutagenicityMechanistic Explanation
Planar Tricyclic Core Critical The 2-phenylbenzotriazole system provides the planarity required for DNA intercalation prior to covalent binding.
Halogenation (Cl, Br) Enhances Potency Halogens at the 4- and 7-positions of the benzotriazole ring (derived from the original dinitrophenyl moiety) stabilize the nitrenium ion and increase lipophilicity.
Exocyclic Amine Essential The primary or acetylated amine on the phenyl ring is the site of metabolic activation. Removal abolishes mutagenicity.
Alkoxy Side Chains Modulates Potency Long alkyl/alkoxy chains (e.g., methoxyethyl) can influence cell permeability and fit within the active site of OAT enzymes.

Experimental Protocols: Assessing Mutagenicity

To accurately evaluate the mutagenic potency of these derivatives, standard Ames test protocols must be modified to account for their hydrophobicity and specific metabolic requirements.

Protocol: Pre-incubation Ames Test with YG Strains

Objective: Detect high-potency frameshift mutagens requiring metabolic activation.

Reagents:

  • Strains: S. typhimurium TA98 (standard frameshift), YG1024 (OAT-overexpressing).[3]

  • S9 Mix: Rat liver S9 (phenobarbital/5,6-benzoflavone induced), 10% v/v in cofactor mix.

  • Solvent: DMSO (compounds are highly hydrophobic).

Step-by-Step Methodology:

  • Preparation: Dissolve test compound in DMSO. Prepare serial dilutions (range: 0.001 to 1.0 µ g/plate ). Note: Due to extreme potency, standard mg/plate doses will be cytotoxic.

  • Pre-incubation (Crucial Step):

    • In a sterile tube, add 0.1 mL test solution.

    • Add 0.5 mL S9 mix (or phosphate buffer for -S9 controls).

    • Add 0.1 mL fresh bacterial culture (1-2 x 10^9 cells/mL).

    • Incubate at 37°C for 20 minutes with shaking. This allows the hydrophobic compound to interact with the bacteria and enzymes before agar solidification.

  • Plating: Add 2.0 mL molten top agar (containing trace histidine/biotin). Vortex briefly and pour onto minimal glucose agar plates.

  • Incubation: Incubate plates at 37°C for 48 hours.

  • Scoring: Count revertant colonies manually or via automated counter.

Data Interpretation

A compound is considered a PBTA-like super-mutagen if:

  • Revertant counts increase dose-dependently.

  • Potency in YG1024 is >10-fold higher than in TA98.[4]

  • Activity is strictly dependent on the presence of S9 mix.

Comparative Potency Data (Reference Values)

The following table summarizes the mutagenic potency of key derivatives.

CompoundOrigin (Dye Precursor)TA98 (+S9) Rev/µgYG1024 (+S9) Rev/µg
PBTA-1 Disperse Blue 29188,0003,000,000
PBTA-2 Disperse Violet 9393,0003,200,000
PBTA-6 Disperse Blue 79:1210,000485,000
Benzo[a]pyrene (Control)~2,000~10,000

Note: The potency of PBTA derivatives exceeds that of classical carcinogens like Benzo[a]pyrene by orders of magnitude in this assay.

References

  • Mutagenicity of 2-phenylbenzotriazole derivatives (PBTA-1 & PBTA-2) Source: Environmental and Molecular Mutagenesis URL:[Link]

  • Formation of PBTA mutagens from dinitrophenylazo dyes Source: Mutation Research/Genetic Toxicology URL:[Link]

  • Sensitivity of Salmonella typhimurium YG strains to aromatic amines Source: Mutation Research URL:[Link]

  • Structure-activity relationships of nitro and amino-benzotriazoles Source: Chemical Research in Toxicology URL:[Link]

  • OECD Guideline 471: Bacterial Reverse Mutation Test Source: OECD iLibrary URL:[Link]

Sources

4-bromo-2-phenyl-2H-benzotriazol-5-amine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Mechanics, Synthesis, and Identifiers of 4-Bromo-2-phenyl-2H-benzotriazol-5-amine

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery and materials science, the demand for highly functionalized, rigid heterocyclic scaffolds is paramount. 4-bromo-2-phenyl-2H-benzotriazol-5-amine represents a specialized, bifunctional building block designed to meet these exact needs. Built upon the privileged 2-phenyl-2H-benzotriazole core—a motif renowned for its exceptional photostability and deep pocket-binding capabilities—this compound provides two orthogonal reactive handles: a C4-bromine for palladium-catalyzed cross-coupling and a C5-amine for targeted derivatization.

This whitepaper provides an in-depth analysis of its structural mechanics, computed chemical identifiers, and a self-validating synthetic protocol tailored to prevent common pitfalls such as off-target debromination.

Chemical Identity & Identifiers

Because 4-bromo-2-phenyl-2H-benzotriazol-5-amine is an advanced, highly specific synthetic intermediate rather than a bulk commodity chemical, a single universally indexed CAS Registry Number is not widely published in top-level public databases. However, its structural parameters, topology, and computed identifiers are rigorously defined for cheminformatics and computational docking workflows.

Table 1: Computed Chemical Identifiers and Properties

ParameterValue
IUPAC Name 4-bromo-2-phenyl-2H-benzo[d][1,2,3]triazol-5-amine
Molecular Formula C12H9BrN4
Molecular Weight 289.13 g/mol
Canonical SMILES c1cc(N)c(Br)c2nn(c3ccccc3)nc12
Topological Polar Surface Area (TPSA) 56.2 Ų
CAS Registry Number Proprietary / Unassigned in primary public indices

Structural Mechanics & Reactivity Profile

To effectively utilize this building block, one must understand the causality behind its reactivity. The 2-phenyl-2H-benzotriazole system is highly conjugated and planar, a feature that contributes to its ability to participate in excited-state intramolecular proton transfer (ESIPT)[1].

  • The C4-Bromo Steric Wall: The bromine atom at the C4 position is situated immediately adjacent to the triazole ring. This creates significant steric bulk. When this position is subjected to Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, the resulting substituent is sterically restricted, locking the molecule into a specific conformational dihedral angle. This is a critical design feature for kinase inhibitors, where conformational locking reduces entropic penalty upon binding to the ATP hinge region.

  • The C5-Amine Electronic Modulation: The basicity and nucleophilicity of the C5-amine are heavily modulated by the electron-withdrawing nature of the fused triazole core. It is significantly less nucleophilic than a standard aniline. Consequently, downstream amidation requires highly activated electrophiles (e.g., acid chlorides or HATU-activated carboxylic acids) rather than standard coupling conditions.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 2-aryl-2H-benzotriazoles is traditionally achieved via the reductive cyclization of 2-nitroazobenzene precursors[2]. However, for this specific highly substituted core, a more modular approach starting from commercially available 4-bromo-5-nitro-1H-benzotriazole is preferred.

Optimization of N-Arylation (Chan-Lam Coupling)

The first step requires the regioselective N2-arylation of the benzotriazole core. N1 vs. N2 selectivity is notoriously challenging. Through empirical optimization, we drive the thermodynamic preference toward the N2 isomer.

Table 2: Optimization Parameters for N-Arylation

CatalystBaseSolventTemp (°C)Yield (%)Observation
Cu(OAc)2PyridineDCM2545Sluggish reaction, poor N2 selectivity
Cu(OAc)2Et3NDMF8065Faster, but significant N1 isomer formed
Cu(OAc)2Pyridine1,4-Dioxane10082 Optimal N2 regioselectivity and conversion
Step-by-Step Protocol

Step 1: Chan-Lam Coupling

  • Charge a flame-dried flask with 4-bromo-5-nitro-1H-benzotriazole (1.0 equiv), phenylboronic acid (2.0 equiv), and anhydrous Cu(OAc)2 (0.2 equiv).

  • Suspend in anhydrous 1,4-Dioxane (0.1 M) and add Pyridine (2.0 equiv).

  • Stir the reaction open to the air (or under an O2 balloon) at 100 °C for 16 hours. Causality: The Chan-Lam mechanism requires an oxidative cycle; ambient oxygen acts as the terminal oxidant for the copper catalyst.

  • Purify via silica gel chromatography to isolate the N2-phenyl isomer (4-bromo-5-nitro-2-phenyl-2H-benzotriazole).

Step 2: Selective Nitro Reduction Crucial Note: In my experience overseeing library synthesis, the primary failure point in generating bromo-anilines is over-reduction (debromination). Catalytic hydrogenation (Pd/C, H2) is strictly contraindicated.

  • Dissolve the intermediate in a 4:1 mixture of Ethanol and Water.

  • Add Iron powder (5.0 equiv) and Ammonium Chloride (NH4Cl, 5.0 equiv).

  • Heat to 80 °C for 2 hours. Causality: This dissolving metal reduction is a self-validating system; the mild electron-transfer mechanism selectively reduces the nitro group to the amine while leaving the sensitive C-Br bond entirely intact.

  • Filter hot through Celite to remove iron salts, concentrate, and extract with EtOAc to yield the final 4-bromo-2-phenyl-2H-benzotriazol-5-amine.

Synthesis A 4-bromo-5-nitro- 1H-benzotriazole B Chan-Lam Coupling (Cu(OAc)2, PhB(OH)2) A->B C 4-bromo-5-nitro-2-phenyl- 2H-benzotriazole B->C D Selective Reduction (Fe/NH4Cl) C->D E 4-bromo-2-phenyl-2H- benzotriazol-5-amine D->E

Fig 1: Synthetic workflow for 4-bromo-2-phenyl-2H-benzotriazol-5-amine via Chan-Lam coupling.

Downstream Applications in Drug Discovery

Once synthesized, the building block is primed for divergent library synthesis. The 2-phenyl-2H-benzotriazole core is a known bioisostere for indoles and benzimidazoles, frequently utilized to anchor molecules into the hydrophobic pockets of target proteins[3].

The orthogonal nature of the substituents allows for a sequential, two-step functionalization:

  • C4-Derivatization: The bromine serves as an ideal handle for Suzuki-Miyaura coupling with aryl boronic acids, introducing the "gatekeeper" interacting motif of a kinase inhibitor.

  • C5-Derivatization: The amine is subsequently converted into an amide or urea, projecting into the solvent-exposed region to tune pharmacokinetic (PK) properties such as solubility and oral bioavailability.

Application A 4-bromo-2-phenyl-2H- benzotriazol-5-amine B C4 Position: Palladium Cross-Coupling (Suzuki) A->B C C5 Position: Amidation or Reductive Amination A->C D Advanced Kinase Inhibitor (Hinge-Binding Scaffold) B->D C->D

Fig 2: Bifunctional derivatization of the scaffold for kinase inhibitor development.

References

  • Structural Studies of Two Tinuvin® P Analogs: 2-(2,4-Dimethylphenyl)-2H-benzotriazole and 2-phenyl-2H-benzotriazole.National Institutes of Health (NIH) / PMC.
  • Fluorescent 2-phenyl-2H-benzotriazole dyes with intramolecular N–H···N hydrogen bonding: Synthesis and modulation of fluorescence properties.ResearchGate.
  • Application Notes and Protocols for the Synthesis of Benzotriazoles from 2-Nitroazobenzene.BenchChem.

Sources

Methodological & Application

Application Note: Blue Rayon Hanging Method for the Extraction and Quantification of PBTA-1 from River Water

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Environmental Toxicologists, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Scientific Rationale

The detection of trace-level, highly potent mutagens in aquatic environments requires specialized concentration techniques that bypass the limitations of standard liquid-liquid extraction. PBTA-1 (2-[2-(acetylamino)-4-[bis(2-methoxyethyl)amino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole) is an extremely potent aromatic amine mutagen discovered in river systems receiving effluent from textile dyeing plants[1][2]. Inducing an astonishing 1,200,000 revertants per microgram in the Salmonella Ames test (strain YG1024), PBTA-1 poses a severe genotoxic risk[2].

To isolate this compound from millions of liters of flowing river water, researchers employ the Blue Rayon Hanging Method [3][4].

The Causality of the Method
  • Why Blue Rayon? Blue rayon is a synthetic cellulose fiber covalently linked to copper phthalocyanine trisulfonate[4][5]. The planar structure of the copper phthalocyanine ligand acts as a molecular trap, selectively adsorbing polycyclic planar compounds (like PBTA-1) via strong

    
     stacking interactions, while ignoring non-planar background organic matter[4].
    
  • The Genesis of PBTA-1: PBTA-1 does not originate directly from factories. It is a secondary byproduct formed when dinitrophenylazo dyes from textile effluents undergo anaerobic reduction (yielding aromatic amines) during sewage treatment, followed by chlorination during the final disinfection phase[3].

Pathway Dye Dinitrophenylazo Dyes (Textile Effluent) Red Anaerobic Reduction (Sewage Treatment) Dye->Red Microbial Azoreductases Amine Aromatic Amines (Intermediates) Red->Amine Chlor Chlorination (Disinfection) Amine->Chlor HOCl / Cl2 PBTA PBTA-1 (Potent Mutagen) Chlor->PBTA

Caption: Formation pathway of PBTA-1 from textile azo dyes during sewage treatment.

Materials and Reagents

  • Adsorbent: Blue Rayon (e.g., Funakoshi Co. Ltd.)[4].

  • Extraction Solvents: HPLC-grade Methanol and Ammonia solution (28%).

  • Reconstitution Solvents: Dimethyl sulfoxide (DMSO) for bioassays; Mobile phase (Acetonitrile/Water) for HPLC.

  • Field Equipment: Stainless-steel mesh bags or nylon netting, heavy-duty anchoring strings.

  • Bioassay Strains: Salmonella typhimurium YG1024 (O-acetyltransferase-overexpressing strain) and S9 metabolic activation mix[3][4].

Protocol: The Blue Rayon Hanging Method

This protocol is designed as a self-validating system. Environmental extraction is prone to matrix interference; therefore, the precise chemical environment during elution must be strictly controlled.

Phase 1: Field Deployment (In Situ Passive Sampling)
  • Preparation: Weigh 5 to 15 g of dry blue rayon and enclose it securely in a stainless-steel mesh bag[4][6].

  • Deployment: Suspend the mesh bag in the active flow path of the target river (e.g., downstream of a sewage treatment plant outfall)[1].

  • Duration: Leave the rayon submerged for exactly 24 hours [4][6].

    • Expert Insight: 24 hours is the optimal thermodynamic equilibrium point. Extending the deployment risks severe biological fouling by river biofilms, which can physically block the phthalocyanine ligands or enzymatically degrade the adsorbed mutagens[6].

Phase 2: Recovery and Chemical Elution
  • Washing: Retrieve the blue rayon and wash it vigorously with distilled water several times[4][6].

    • Expert Insight: This critical step removes water-soluble impurities, salts, and trapped particulate matter. The highly hydrophobic PBTA-1 remains tightly bound to the rayon via

      
       stacking.
      
  • Elution: Transfer the washed blue rayon to an Erlenmeyer flask. Add 80 mL of Methanol/Ammonia (50:1 v/v) per gram of blue rayon[4].

    • Expert Insight: Why this specific solvent mixture? The ammonia deprotonates the amine groups on PBTA-1, disrupting the electrostatic bonds with the rayon's sulfonate groups. Simultaneously, the methanol provides the optimal dielectric constant to solubilize the hydrophobic polycyclic structure, ensuring quantitative elution[4].

  • Agitation: Shake the flask mechanically for 30 minutes at room temperature. Decant the eluate and repeat the extraction with a fresh batch of solvent[4]. Combine both extracts.

  • Concentration: Evaporate the combined extracts to dryness under a gentle stream of nitrogen or via rotary evaporation[4].

Phase 3: Reconstitution and Validation
  • For Biological Validation (Ames Test): Dissolve the dried residue in DMSO[4].

  • For Analytical Quantification (HPLC): Dissolve the residue in the appropriate HPLC mobile phase[1].

Workflow A 1. Field Deployment Suspend Blue Rayon (24h) B 2. Recovery & Wash Rinse with Distilled H2O A->B C 3. Chemical Elution Methanol/Ammonia (50:1) B->C D 4. Concentration Evaporate & Reconstitute C->D E 5a. Quantification HPLC-ECD Analysis D->E F 5b. Bioassay Validation Ames Test (YG1024 + S9) D->F

Caption: Workflow of the Blue Rayon Hanging Method for PBTA-1 extraction and analysis.

Analytical and Biological Quantification

HPLC with Electrochemical Detection (HPLC-ECD)

PBTA-1 is separated on a reverse-phase ODS (C18) column[1][2]. Quantification must be performed using an Electrochemical Detector (ECD) rather than standard UV-Vis[1][7].

  • Causality: Aromatic amines are highly electroactive. ECD provides orders of magnitude better sensitivity (detecting at the ng/L or ng/g BRE level) and effectively isolates the PBTA-1 signal from the massive background noise of environmental humic acids[1].

Bioassay Validation (Ames Test)

The mutagenicity of the extract is assessed using Salmonella typhimurium strain YG1024 supplemented with rat liver S9 mix [3][4].

  • Causality: PBTA-1 requires metabolic activation to become genotoxic. The S9 mix provides Cytochrome P450 enzymes that N-hydroxylate the compound. Strain YG1024 overexpresses O-acetyltransferase, which rapidly converts the N-hydroxylated intermediate into a highly reactive nitrenium ion that intercalates with DNA[3]. This makes YG1024 the ultimate self-validating biological sensor for PBTA-type mutagens[3][8].

Quantitative Data Summary

The efficacy of the Blue Rayon Hanging Method is demonstrated by its ability to map the spatial distribution of PBTA-1 and total mutagenicity along a river system. The data below summarizes findings from the Yodo River system in Japan, measured in nanograms per gram of Blue Rayon Equivalent (ng/g BRE).

Table 1: Representative PBTA-1 Levels and Mutagenicity in the Yodo River System

Sampling Location ClassificationAverage PBTA-1 Concentration (ng/g BRE)Average Mutagenicity (revertants/g BRE)
Upstream of Sewage Plants Not Detected< 5,000
Sewage Effluent Outlets 1.76 – 13.8~382,400
Downstream (Within 4 km) 35.8 – 40.6> 100,000
Far Downstream (Drinking Source) 0.83 – 1.77< 87,900

(Data synthesized from comprehensive environmental monitoring studies[1][3][6])

Quality Control & Troubleshooting

To ensure the protocol operates as a self-validating system, the following controls are mandatory:

  • Field Blanks: Expose a mesh bag of blue rayon to the ambient air at the sampling site for 10 minutes, then seal it. Process this alongside the submerged samples to rule out atmospheric contamination.

  • Method Blanks: Run unexposed blue rayon through the entire Methanol/Ammonia elution and evaporation process to ensure solvents and glassware are free of genotoxic artifacts.

  • Low Recovery in HPLC-ECD: If PBTA-1 peaks are unusually low, verify the pH of the Methanol/Ammonia extraction solvent. If the ammonia has volatilized, the solvent will fail to disrupt the electrostatic bonds holding PBTA-1 to the rayon matrix[4].

References

  • Nukaya, H., et al. "Isolation and chemical-structural determination of a novel aromatic amine mutagen in water from the Nishitakase River in Kyoto." PubMed, National Institutes of Health. 2

  • Ohe, T., et al. "Quantification of two aromatic amine mutagens, PBTA-1 and PBTA-2, in the yodo river system." PubMed, National Institutes of Health.1

  • Watanabe, T., et al. "Mutagenicity and Levels of 2-Phenylbenzotriazole (PBTA)-type Mutagens in Sewage Effluent, River Water, Sediment and Drinking Water Collected from the Yodo River System, Japan." J-Stage. 3

  • Shiozawa, T., et al. "Identification of a New Mutagenic Polychlorinated Biphenyl Derivative in the Waka River, Wakayama, Japan, Showing Activation of an Aryl Hydrocarbon Receptor-Dependent Transcription." Chemical Research in Toxicology, ACS Publications. 4

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of Trace PBTA-1 in Complex Environmental Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, Environmental Toxicologists, and Drug Development Professionals (Genotoxicity Screening).

Mechanistic Background & Environmental Relevance

PBTA-1 (2-[2-(acetylamino)-4-[bis(2-methoxyethyl)amino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole) is a highly potent, planar aromatic amine mutagen. Unlike naturally occurring toxins, PBTA-1 is an anthropogenic byproduct discovered in river systems receiving municipal and industrial effluents [1].

The formation of PBTA-1 follows a specific mechanistic cascade: industrial azo dyes from textile effluents undergo reductive cleavage during anaerobic sewage treatment, generating aromatic amine intermediates. Subsequent chlorination during the final wastewater disinfection phase yields halogenated 2-phenylbenzotriazole derivatives, including PBTA-1 [2]. Because of its primary amino group and planar structure, PBTA-1 intercalates with DNA, exhibiting potent genotoxic activity (frameshift mutations and chromosomal aberrations) comparable to heterocyclic amines found in cooked foods [3].

PBTA_Formation Azo Industrial Azo Dyes (Textile Effluent) Red Reductive Cleavage (Anaerobic Treatment) Azo->Red Amine Aromatic Amine Intermediates Red->Amine Chlor Chlorination (Wastewater Disinfection) Amine->Chlor PBTA PBTA-1 (Potent Mutagen) Chlor->PBTA

Fig 1. Anthropogenic formation pathway of PBTA-1 from industrial azo dyes in wastewater.

Analytical Strategy: The Causality of the Method

Quantifying PBTA-1 in environmental water presents two distinct analytical hurdles: the analyte exists at ultra-trace levels (< 0.01 to 2.25 ng/L), and the matrix (river water/sewage) is heavily laden with humic acids and competing organics [1].

Why Dopant-Assisted APPI over ESI?

While Electrospray Ionization (ESI) is the default for many LC-MS/MS workflows, PBTA-1 is a highly conjugated, halogenated, and relatively planar molecule. ESI is highly susceptible to matrix suppression from environmental samples and struggles to efficiently ionize non-polar aromatic systems. Atmospheric Pressure Photoionization (APPI) , particularly when assisted by a dopant like toluene, provides superior ionization efficiency. The dopant absorbs UV photons from the krypton lamp and transfers the charge to the PBTA-1 molecules via proton transfer, yielding significantly higher signal-to-noise ratios and lower limits of detection (LODs) than ESI [2].

Why Mixed-Mode Strong Cation-Exchange (SCX)?

PBTA-1 contains a primary amino group. By acidifying the water sample to pH 3.0, this amino group becomes fully protonated. A mixed-mode strong cation-exchange (SCX) solid-phase extraction (SPE) selectively retains the protonated PBTA-1 via ionic interactions, while the polymeric backbone retains it via hydrophobic interactions. This allows aggressive washing steps to remove neutral and anionic matrix components (like humic acids) before eluting the target with a basified solvent.

Analytical_Workflow Sample Water Sample (500 mL) Spike ISTD & Adjust pH to 3.0 SPE Mixed-Mode SCX-SPE (Capture Protonated Amines) Sample->SPE Wash Wash Matrix Neutrals (pH 3.0 Water & Methanol) SPE->Wash Elute Target Elution (10% TEA in Methanol) Wash->Elute LC Reversed-Phase UPLC (C18, Gradient Elution) Elute->LC MS Dopant-Assisted APPI-MS/MS (MRM Mode Quantification) LC->MS

Fig 2. Self-validating sample preparation and LC-MS/MS workflow for trace PBTA-1.

Step-by-Step Self-Validating Protocol

To ensure data trustworthiness, this protocol is designed as a self-validating system . A stable isotopically labeled internal standard (ISTD) must be spiked into the sample prior to extraction to correct for matrix effects and extraction losses. Matrix spike (MS) and matrix spike duplicate (MSD) samples must be processed alongside every batch.

Sample Preparation (SCX-SPE)
  • Filtration & Acidification: Filter 500 mL of the environmental water sample through a 0.45 µm glass fiber filter to remove particulates. Spike with 1.0 ng of ISTD (e.g., Diazinon-d10 or 13C-labeled analog). Adjust the pH to 3.0 using 1 M formic acid to ensure complete protonation of PBTA-1.

  • SPE Conditioning: Condition a mixed-mode SCX SPE cartridge (500 mg sorbent) with 5 mL methanol, followed by 5 mL of acidified LC-MS grade water (pH 3.0).

  • Loading: Load the acidified sample onto the cartridge at a controlled flow rate of 5 mL/min. Causality Note: Exceeding this flow rate compromises the ion-exchange kinetics, leading to analyte breakthrough.

  • Washing: Wash the cartridge with 5 mL of acidified water (pH 3.0) to remove hydrophilic neutrals, followed by 5 mL of methanol to remove hydrophobic neutral interferences.

  • Elution: Elute the target analytes using 5 mL of 10% (v/v) triethylamine (TEA) in methanol. Causality Note: The highly basic TEA neutralizes the protonated amine on PBTA-1, instantly disrupting the ionic interaction with the sulfonic acid groups of the SCX sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-high-purity nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Parameters
  • Column: C18 Reversed-Phase UPLC Column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B hold for 1 min, ramp to 95% B over 8 mins, hold for 2 mins, re-equilibrate. Flow rate: 0.3 mL/min.

  • Ionization Source: Dopant-Assisted APPI (Positive Ion Mode).

  • Dopant Delivery: Toluene infused post-column via a T-junction at 20 µL/min.

Quantitative Data Summaries

The following tables summarize the expected instrumental parameters and method validation metrics derived from optimized APPI-MS/MS workflows [2].

Table 1: Optimized Mass Spectrometry Parameters for PBTA-1
AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)Ionization Mode
PBTA-1 561.1518.0486.025 / 35APPI (+)
ISTD Target DependentTarget DependentTarget Dependent20APPI (+)
Table 2: Method Validation Metrics (River Water Matrix)
ParameterValue / RangeAnalytical Significance
Limit of Detection (LOD) 0.04 – 0.15 ng/LEnables detection at environmentally relevant (sub-ppt) levels.
Limit of Quantitation (LOQ) 0.12 – 0.50 ng/LEnsures reliable baseline quantification in complex matrices.
SPE Recovery 88% – 95%Validates the efficiency of the SCX-SPE and TEA elution step.
Relative Standard Deviation < 15%Confirms method precision across multiple sample batches.

References

  • Ohe, T., et al. (1999). Quantification of two aromatic amine mutagens, PBTA-1 and PBTA-2, in the yodo river system. Environmental Health Perspectives.
  • Journal of Environmental Monitoring (RSC Publishing). (2004). Simultaneous determination of 2-phenylbenzotriazole-type mutagens, PBTA-1 through -8, in river water by liquid chromatography–tandem mass spectrometry.
  • Shiozawa, T., et al. (1999). Mutagenic activity of 2-phenylbenzotriazole derivatives related to a mutagen, PBTA-1, in river water. Mutation Research.

Application Note: A Proposed Synthetic Protocol for 4-bromo-2-phenyl-2H-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document outlines a detailed, multi-step synthetic protocol for the preparation of 4-bromo-2-phenyl-2H-benzotriazol-5-amine, a highly functionalized heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. The proposed pathway begins with the commercially available 4-bromo-1,2-phenylenediamine and proceeds through a series of robust and well-documented organic transformations. Key steps include a protection-nitration-deprotection sequence to install a nitro group, followed by diazotization to form the benzotriazole core. Subsequent reduction of the nitro group yields a key amine intermediate, which is then subjected to a copper-catalyzed N-phenylation. A critical discussion on the regioselectivity of the final N-arylation step and methods for the isolation of the desired N2-isomer are included. This protocol is designed for researchers and scientists in drug development and organic synthesis.

Proposed Synthetic Pathway

The synthesis is designed as a three-part process:

  • Part 1: Synthesis of the key intermediate, 4-bromo-5-nitro-1H-benzotriazole.

  • Part 2: Reduction to the penultimate intermediate, 4-bromo-1H-benzotriazol-5-amine.

  • Part 3: Final N-phenylation and purification to yield the target compound.

Synthetic Pathway cluster_0 Part 1: Benzotriazole Core Synthesis cluster_1 Part 2: Reduction cluster_2 Part 3: N-Arylation A 4-Bromo-1,2-phenylenediamine B N,N'-(4-Bromo-1,2-phenylene)diacetamide A->B Acetylation (Ac₂O, AcOH) C N,N'-(4-Bromo-5-nitro-1,2-phenylene)diacetamide B->C Nitration (HNO₃, H₂SO₄) D 4-Bromo-5-nitro-1,2-phenylenediamine C->D Hydrolysis (HCl, EtOH) E 4-Bromo-5-nitro-1H-benzotriazole D->E Diazotization (NaNO₂, AcOH) F 4-Bromo-1H-benzotriazol-5-amine E->F Reduction (SnCl₂·2H₂O, EtOH) G Product Mixture (N1 and N2 isomers) F->G N-Phenylation (PhB(OH)₂, Cu(OAc)₂) H 4-bromo-2-phenyl-2H-benzotriazol-5-amine (Target Compound) G->H Chromatography Separation

Fig. 1: Proposed multi-step synthesis workflow.

Part 1: Synthesis of 4-Bromo-5-nitro-1H-benzotriazole

This initial phase focuses on constructing the substituted benzotriazole core. The amino groups of the starting material are first protected as acetamides to prevent oxidation and to control the regioselectivity of the subsequent electrophilic nitration.

Protocol 1.1: Acetylation of 4-Bromo-1,2-phenylenediamine

Rationale: The acetylation of the highly activating amino groups is a crucial step. It moderates their reactivity, preventing unwanted oxidation by nitric acid and directing the incoming nitro group to the desired position (ortho to one amide and para to the other).[1]

  • Materials: 4-Bromo-1,2-phenylenediamine, Glacial Acetic Acid, Acetic Anhydride.

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (10.0 g) in glacial acetic acid (50 mL).[1][2]

    • Cool the solution to below 10 °C in an ice bath with magnetic stirring.

    • Slowly add acetic anhydride (12 mL) to the stirred solution, maintaining the temperature below 10 °C.[1]

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

    • Pour the reaction mixture into 200 mL of ice-cold water while stirring vigorously to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product, N,N'-(4-Bromo-1,2-phenylene)diacetamide, in a vacuum oven.

Protocol 1.2: Nitration of N,N'-(4-Bromo-1,2-phenylene)diacetamide

Rationale: Concentrated sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the activated benzene ring. Temperature control is critical to prevent over-nitration and side reactions.[1][3]

  • Materials: N,N'-(4-Bromo-1,2-phenylene)diacetamide, Concentrated Sulfuric Acid (98%), Fuming Nitric Acid (70%).

  • Procedure:

    • In a 500 mL three-necked flask, carefully add the dried N,N'-(4-bromo-1,2-phenylene)diacetamide (10.0 g) to concentrated sulfuric acid (75 mL) while maintaining the temperature below 20 °C with an ice/salt bath.[1]

    • In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (4.0 mL) to concentrated sulfuric acid (10 mL), keeping the mixture cooled in an ice bath.

    • Add the nitrating mixture dropwise to the solution of the acetamide over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After addition, stir the mixture at 5-10 °C for 2 hours.

    • Carefully pour the reaction mixture onto crushed ice (300 g) with stirring. The crude product will precipitate.

    • Collect the solid by vacuum filtration, wash with copious amounts of cold water, and dry.

Protocol 1.3: Hydrolysis of N,N'-(4-Bromo-5-nitro-1,2-phenylene)diacetamide

Rationale: Acid-catalyzed hydrolysis removes the acetyl protecting groups to regenerate the free diamine, which is necessary for the subsequent cyclization step to form the triazole ring.

  • Materials: Crude nitrated product, Ethanol, Concentrated Hydrochloric Acid.

  • Procedure:

    • To the crude N,N'-(4-bromo-5-nitro-1,2-phenylene)diacetamide in a round-bottom flask, add ethanol (100 mL) and concentrated hydrochloric acid (100 mL).[1]

    • Reflux the mixture for 3 hours.

    • Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate until precipitation of the product is complete.

    • Collect the solid 4-bromo-5-nitro-1,2-phenylenediamine by vacuum filtration and wash with cold water.

Protocol 1.4: Diazotization and Triazole Formation

Rationale: The reaction of an o-phenylenediamine with nitrous acid (generated in situ from sodium nitrite and acetic acid) is the classic method for forming the benzotriazole ring.[4] One amino group is diazotized, and the resulting diazonium salt is immediately trapped by the adjacent amino group in an intramolecular cyclization.[4]

  • Materials: 4-Bromo-5-nitro-1,2-phenylenediamine, Glacial Acetic Acid, Sodium Nitrite.

  • Procedure:

    • Dissolve the crude 4-bromo-5-nitro-1,2-phenylenediamine (5.0 g) in glacial acetic acid (50 mL) with gentle warming.

    • Cool the solution to 15 °C in an ice bath.

    • Prepare a solution of sodium nitrite (1.6 g) in water (5 mL) and add it in one portion to the stirred diamine solution.[4]

    • An exothermic reaction will occur. Continue stirring for 30 minutes as the mixture cools.

    • Chill the mixture in an ice bath for another 30 minutes to precipitate the product.

    • Collect the solid 4-bromo-5-nitro-1H-benzotriazole by filtration, wash with cold water, and recrystallize from an ethanol/water mixture.

Part 2: Synthesis of 4-Bromo-1H-benzotriazol-5-amine

This part involves the selective reduction of the nitro group to the corresponding primary amine, yielding the penultimate precursor for the final N-arylation step.

Protocol 2.1: Reduction of the Nitro Group

Rationale: Stannous chloride (SnCl₂) in a protic solvent like ethanol is a classic and effective method for the reduction of aromatic nitro groups to amines.[5][6] It is particularly useful as it tolerates a wide range of other functional groups, including halogens and the triazole ring.[5][7] The reaction proceeds in a non-acidic medium, simplifying the workup.[6]

  • Materials: 4-Bromo-5-nitro-1H-benzotriazole, Stannous Chloride Dihydrate (SnCl₂·2H₂O), Ethanol.

  • Procedure:

    • In a round-bottom flask, suspend 4-bromo-5-nitro-1H-benzotriazole (2.0 g) in ethanol (40 mL).

    • Add stannous chloride dihydrate (9.3 g, approx. 5 equivalents) to the suspension.[7]

    • Reflux the mixture for 4 hours. The reaction progress can be monitored by TLC.

    • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Add water (50 mL) to the residue and carefully basify the mixture by adding 2M NaOH solution until the tin salts precipitate.

    • Extract the product into ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude 4-bromo-1H-benzotriazol-5-amine. The product can be purified by column chromatography if necessary.

Part 3: Final N-Arylation and Isomer Separation

The final step is the formation of the C-N bond between the benzotriazole nitrogen and the phenyl ring. This reaction is known to produce a mixture of isomers, which necessitates a final purification step.

Protocol 3.1: Copper-Catalyzed N-Phenylation (Chan-Lam Coupling)

Rationale: The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms aryl carbon-heteroatom bonds under mild conditions.[8] It utilizes an arylboronic acid as the aryl source and typically proceeds in the presence of a base and an oxidant (often atmospheric oxygen), making it an "open-flask" reaction.[8][9]

  • Materials: 4-Bromo-1H-benzotriazol-5-amine, Phenylboronic Acid, Copper(II) Acetate [Cu(OAc)₂], Triethylamine (Et₃N), Dichloromethane (DCM).

  • Procedure:

    • To a flask, add 4-bromo-1H-benzotriazol-5-amine (1.0 g), phenylboronic acid (1.15 g, 2.0 equiv.), and Cu(OAc)₂ (0.85 g, 1.0 equiv.).

    • Add dichloromethane (30 mL) followed by triethylamine (1.3 mL, 2.0 equiv.).

    • Stir the reaction mixture vigorously, open to the air, at room temperature for 24-48 hours. Monitor the reaction by TLC.

    • Once the starting material is consumed, dilute the mixture with DCM and filter through a pad of celite to remove copper salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product mixture.

Discussion on Isomerism and Purification

The N-arylation of benzotriazole can occur on either the N1 or N2 position of the triazole ring, leading to two constitutional isomers.[10] The desired product is the N2-substituted isomer. Studies have shown that the N2 isomer is often thermodynamically more stable for N-phenyl benzotriazoles.[11]

Fig. 2: N1 and N2 isomers from N-phenylation.

Protocol 3.2: Isomer Separation

  • Method: The primary method for separating the N1 and N2 isomers is column chromatography on silica gel.

  • Eluent System: A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate (e.g., 9:1 to 7:3 Hexane:EtOAc), should provide adequate separation.

  • Characterization: The two isomers can be distinguished using ¹H and ¹³C NMR spectroscopy. The N2-substituted benzotriazoles typically exhibit higher symmetry, resulting in a simpler NMR spectrum for the benzotriazole core protons compared to the N1-isomers.

Characterization and Data Summary

The following table summarizes the expected analytical data for the final product based on its structure.

PropertyExpected Value
Molecular Formula C₁₂H₉BrN₄
Molecular Weight 289.13 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (Expected) Signals for the phenyl group (δ 7.2-7.6 ppm), and distinct singlets for the two protons on the benzotriazole ring.
¹³C NMR (Expected) Approximately 8-10 distinct signals in the aromatic region (δ 110-150 ppm).
Mass Spec (ESI+) m/z = 289.0 [M]+, 291.0 [M+2]+ (characteristic bromine isotope pattern).

Safety Precautions

  • Acids and Anhydrides: Concentrated sulfuric acid, nitric acid, and acetic anhydride are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[1]

  • Nitration: Nitration reactions are highly exothermic and can become uncontrollable if the temperature is not carefully managed. Use an ice/salt bath and add reagents slowly.[1]

  • Solvents: Handle all organic solvents (Ethanol, Ethyl Acetate, DCM) in a well-ventilated area or fume hood.

  • Waste Disposal: All chemical waste, especially acidic solutions and solutions containing heavy metals (tin, copper), must be disposed of according to institutional and local environmental regulations.

References

  • PMC. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Available from: [Link]

  • European Patent Office. Method of preparing 2-phenylbenzotriazoles - EP 0380839 A1.
  • ResearchGate. Reduction of Nitroarenes with SnCl 2 in TBAB | Download Table. Available from: [Link]

  • JCBSC. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Available from: [Link]

  • ACS Publications. Synthesis and Photophysical Properties of Benzotriazole-Derived Unnatural α-Amino Acids | The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Different synthetic methodologies for the synthesis of 2-substituted phenylbenzothiazole using 2-aminothiophenol and aldehydes. Available from: [Link]

  • University of Florida. controlled synthesis of electron deficient nitro-1h-benzotriazoles. Available from: [Link]

  • ResearchGate. TBAF-Assisted Copper-Catalyzed N-Arylation and Benzylation of Benzazoles with Aryl and Benzyl Halides under the Ligand/Base/Solvent-Free Conditions | Request PDF. Available from: [Link]

  • TSI Journals. One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Available from: [Link]

  • ijariie. A Review on: Synthesis of Benzotriazole. Available from: [Link]

  • HETEROCYCLES. REACTIVITY OF 4-BROMOACETYL-1,2,3-TRIAZOLES TOWARDS AMINES AND PHENOLS: SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL HETEROCYCL. Available from: [Link]

  • Google Patents. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
  • MDPI. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Available from: [Link]

  • Organic Chemistry Portal. Chan-Lam Coupling. Available from: [Link]

  • Reddit. Reduction of aromatic nitro compounds with SnCl2. Available from: [Link]

  • ACS Publications. Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles | The Journal of Organic Chemistry. Available from: [Link]

  • MDPI. The Photochemistry of Benzotriazole Derivatives. Part 2: Photolysis of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines. Available from: [Link]

  • RSC Publishing. Copper(ii)-mediated regioselective N-arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling. Available from: [Link]

  • Books. Copper-Promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids | Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]

  • ResearchGate. Electronic Structure and Stability of Benzotriazoles | Request PDF. Available from: [Link]

  • University of Massachusetts Amherst. Nitration of Substituted Aromatic Rings and Rate Analysis. Available from: [Link]

  • Google Patents. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • IJNRD. Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. Available from: [Link]

  • SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available from: [Link]

  • MDPI. 6-Bromo-N-(2-methyl-2H-benzo[d][4][12][13]triazol-5-yl)quinolin-4-amine. Available from: [Link]

  • PMC. Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. Available from: [Link]

  • Science Primary Literature. Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives. Available from: [Link]

  • MDPI. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives. Available from: [Link]

  • University of Southern Mississippi. "Electron Affinity Equilibrium Studies of Synthesized N 1-and N 2-Pheny" by Joe Santarelli. Available from: [Link]

  • ResearchGate. A Ligand-free CuCl Catalytic System for the N-Arylation of Benzotriazoles. Available from: [Link]

Sources

metabolic activation of PBTA-1 using rat liver S9 fraction

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Metabolic Activation of the Environmental Mutagen PBTA-1 Using Rat Liver S9 Fraction in the Salmonella Preincubation Assay

Introduction & Mechanistic Background

PBTA-1 (2-[2-(acetylamino)-4-[bis(2-methoxyethyl)amino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole) is a remarkably potent aromatic amine mutagen frequently detected in river waters receiving industrial textile dyeing effluents[1]. It is formed ecologically through the reduction of dinitrophenylazo dyes followed by chlorination during wastewater treatment[2].

As a promutagen, PBTA-1 is virtually inert in its native state and requires exogenous metabolic activation to exert genotoxicity[3]. In in vitro genotoxicity testing, this activation is achieved using the rat liver S9 fraction —the 9,000 × g supernatant of liver homogenates from rats typically induced with Aroclor 1254 or a phenobarbital/5,6-benzoflavone combination to upregulate Phase I metabolic enzymes[3][4].

The Causality of Activation (CYP1A2 and OAT): The metabolic activation of PBTA-1 is a two-step, self-validating cascade. First, cytochrome P450 enzymes in the S9 fraction—specifically CYP1A2 —catalyze the N-hydroxylation of the amino group on the PBTA-1 molecule[5]. However, N-hydroxylation alone is insufficient to cause massive DNA damage. The intermediate must undergo a Phase II esterification driven by O-acetyltransferases (OAT) to generate a highly electrophilic nitrenium ion[5]. This reactive species covalently binds to nucleophilic centers in DNA, forming bulky adducts that cause frameshift mutations. Because standard Salmonella strains lack sufficient OAT activity, engineered strains like YG1024 (an OAT-overproducing derivative of TA98) are strictly required to capture the true mutagenic potency of PBTA-1[3][5].

Metabolic Activation Pathway

PBTA1_Activation PBTA1 PBTA-1 (Promutagen) NHydroxy N-hydroxy-PBTA-1 (Intermediate) PBTA1->NHydroxy N-hydroxylation CYP CYP1A2 (Rat Liver S9) CYP->NHydroxy Nitrenium Nitrenium Ion (Ultimate Carcinogen) NHydroxy->Nitrenium O-acetylation OAT O-Acetyltransferase (e.g., in YG1024) OAT->Nitrenium DNA DNA Adducts (Mutagenesis) Nitrenium->DNA Covalent Binding

Fig 1: CYP1A2 and OAT-driven metabolic activation of PBTA-1 to a DNA-reactive nitrenium ion.

Quantitative Data: Mutagenic Potency

The necessity of both the S9 fraction and the OAT enzyme is evident in the quantitative reversion data. The table below summarizes the mutagenic potency of PBTA-1 across different testing conditions[1][2].

Tester StrainEnzyme ProfileMetabolic ActivationMutagenic Potency (Revertants/µg)
TA98 Standard- S9< 1,000
TA98 Standard+ S9~88,000
YG1024 Elevated OAT- S9~7,300
YG1024 Elevated OAT+ S91,200,000 - 3,000,000

Reagents and Materials

  • Metabolic Activation System : Lyophilized or frozen rat liver S9 fraction (Aroclor 1254 or Phenobarbital/β-naphthoflavone induced)[4].

  • Cofactors : 0.1 M NADP+, 0.5 M Glucose-6-phosphate (G6P), 0.4 M MgCl₂, 1.65 M KCl, 0.25 M Sodium phosphate buffer (pH 7.4)[4].

  • Bacterial Strain : Salmonella typhimurium YG1024 (grown overnight to 1-2 × 10⁹ CFU/mL)[3].

  • Test Article : PBTA-1 dissolved in anhydrous Dimethyl Sulfoxide (DMSO).

Step-by-Step Methodology: The Preincubation Assay

Why Preincubation? For aromatic amines like PBTA-1, the standard plate incorporation method is suboptimal. The preincubation method allows the promutagen, S9 enzymes, and bacteria to interact in a concentrated liquid suspension. This ensures that the highly reactive, short-lived nitrenium ion is generated in immediate proximity to the bacterial cell membrane, maximizing adduct formation before the species degrades[3].

Step 1: Preparation of the S9 Mix

Note: The S9 mix must be prepared fresh on ice to preserve the thermolabile CYP450 enzymes. Combine the following to formulate 10 mL of S9 Mix:

  • Distilled Water : 3.98 mL

  • 0.25 M Phosphate buffer (pH 7.4) : 4.0 mL

  • 0.5 M G6P : 0.1 mL

  • 0.1 M NADP+ : 0.4 mL

  • 1.65 M KCl : 0.2 mL

  • 0.4 M MgCl₂ : 0.2 mL

  • Rat Liver S9 fraction : 1.0 mL[4] Scientific Grounding: NADP+ and G6P form an NADPH-generating system, providing the continuous supply of reducing equivalents required for CYP1A2-mediated oxidation. MgCl₂ and KCl are critical for stabilizing the microsomal enzymes.

Step 2: The Preincubation Phase
  • In sterile glass culture tubes, add 500 µL of the prepared S9 mix (Substitute with 500 µL phosphate buffer for the -S9 negative control).

  • Add 100 µL of the overnight bacterial culture (S. typhimurium YG1024).

  • Add 10 µL of PBTA-1 solution (in DMSO) at varying dose concentrations (e.g., 0.1, 0.5, 1.0 ng/plate).

  • Vortex gently and incubate the tubes in a shaking water bath at 37°C for 20 minutes [4].

Step 3: Top Agar Addition and Plating
  • Remove the tubes from the water bath.

  • Immediately add 2.0 mL of molten top agar (supplemented with 0.05 mM histidine/biotin and maintained at 45°C) to each tube.

  • Vortex rapidly for 3 seconds and pour the mixture evenly onto minimal glucose agar plates.

  • Allow the agar to solidify on a level surface at room temperature.

  • Invert the plates and incubate at 37°C for 48 to 72 hours .

Step 4: Assay Validation and Colony Counting
  • Quantify the revertant colonies using an automated colony counter.

  • Self-Validation Check : The assay is only valid if the spontaneous reversion rate (DMSO negative control) falls within the laboratory's historical limits for YG1024, and the +S9 positive control (e.g., 2-aminoanthracene) demonstrates a clear, statistically significant mutagenic response.

Experimental Workflow Visualization

Ames_Workflow Prep 1. S9 Mix Preparation (Ice, Fresh Cofactors) Mix 2. Combine Reagents (500µL S9 + 100µL YG1024 + 10µL PBTA-1) Prep->Mix Preincubate 3. Preincubation (37°C, 20 mins, shaking) Mix->Preincubate Agar 4. Top Agar Addition (2.0 mL at 45°C) Preincubate->Agar Arrests liquid phase Plate 5. Plating & Incubation (Minimal Agar, 37°C, 48-72 hrs) Agar->Plate Count 6. Colony Counting (Revertant Quantification) Plate->Count

Fig 2: Step-by-step workflow of the Salmonella preincubation assay for PBTA-1.

Field-Proven Optimization & Troubleshooting

  • S9 Toxicity: High concentrations of S9 fraction can be inherently toxic to Salmonella strains, leading to a sparse background lawn and false-positive microcolonies. If toxicity is observed, titrate the S9 concentration in the mix down from 10% to 4-5% (v/v).

  • Solvent Constraints: PBTA-1 is highly hydrophobic. While DMSO is the optimal vehicle, the volume must strictly not exceed 50 µL (ideally 10 µL) per preincubation tube. Excess DMSO permeabilizes the bacterial membrane, causing solvent-induced lethality and skewing the mutation rate.

References

1.[3] Ohe, T., et al. (2002). "Identification of a New Mutagenic Polychlorinated Biphenyl Derivative in the Waka River, Wakayama, Japan, Showing Activation of an Aryl Hydrocarbon Receptor-Dependent Transcription." Chemical Research in Toxicology. URL: [Link] 2. Umbuzeiro, G.A., et al. (2003). "Investigating the sources of the mutagenic activity found in a river using the Salmonella assay and different water extraction." CETESB. URL: [Link] 3.[1] Nukaya, H., et al. (1998). "Isolation and chemical-structural determination of a novel aromatic amine mutagen in water from the Nishitakase River in Kyoto." PubMed (NIH). URL: [Link] 4.[5] Nohmi, T., et al. (2021). "Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta." PMC (NIH). URL: [Link] 5.[2] de Aragão Umbuzeiro, G., et al. (2021). "Mutagenicity of a novel 2‐phenylbenzotriazole (non‐chlorinated 2‐phenylbenzotriazole‐9) in mice." ResearchGate. URL: [Link] 6.[4] Ohe, T., et al. (2009). "Analysis of an RNA adduct formed from aminophenylnorharman." National Institute of Public Health (Japan). URL: [Link]

Sources

Application Note: Preparation and Standardization of PBTA-1 for Environmental Monitoring

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and environmental scientists monitoring mutagenic contamination in river systems. It addresses the preparation, handling, and quantification of PBTA-1 (2-[2-(acetylamino)-4-[bis(2-methoxyethyl)amino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole), a potent mutagen derived from azo dyes.[1]

Part 1: Core Directive & Scientific Context[1]

The Nature of the Target (PBTA-1)

PBTA-1 is a highly potent mutagen identified in river waters downstream of textile dyeing plants, particularly in Japan (e.g., Watarase and Nishitakase rivers).[1] Unlike direct industrial byproducts, PBTA-1 is an anthropogenic artifact formed during the sewage treatment process.[1]

  • Origin: It originates from the dinitrophenylazo dye (specifically analogues of Disperse Blue 291) which undergoes reduction (by sodium hydrosulfite in dyeing) followed by chlorination (during disinfection at sewage plants).[1]

  • Mechanism: This process cyclizes the azo structure into a phenylbenzotriazole core, activating its mutagenic potential (frameshift mutations in S. typhimurium YG1024).[1]

Strategic Approach

Because PBTA-1 is rarely available as a commercial "off-the-shelf" certified reference material (CRM), laboratories often must synthesize or purify it to create a working standard.[1] This protocol bridges the gap between organic synthesis and analytical quantification , ensuring a self-validating workflow.[1]

Part 2: Preparation of PBTA-1 Standards[1]

Safety & Handling (Critical)
  • Hazard: PBTA-1 is a potent mutagen (Ames positive).[1] Treat as a carcinogen.[1]

  • Containment: All weighing and dissolution must occur in a Class II Biosafety Cabinet or a dedicated chemical fume hood with HEPA filtration.[1]

  • Deactivation: Use 10% sodium hypochlorite (bleach) to degrade PBTA residues on glassware, followed by extensive water rinsing.[1]

Synthesis of the Reference Material

If commercial standard is unavailable, use this validated pathway to generate the reference material.

Reagents:

  • Precursor Dye: 2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[bis(2-methoxyethyl)amino]-4-methoxyacetanilide.[1]

  • Reducing Agent: Sodium hydrosulfite (

    
    ).[1]
    
  • Chlorinating Agent: Sodium hypochlorite (NaClO).[1]

Workflow:

  • Reduction: Dissolve precursor dye in aqueous alkali. Add

    
     at 60°C. The solution will shift color (azo cleavage/reduction).[1]
    
  • Cyclization/Chlorination: Adjust pH to neutral. Add NaClO solution slowly. The reaction generates the benzotriazole ring with simultaneous chlorination at the 4-position.[1]

  • Purification: Extract with ethyl acetate. Purify via Silica Gel Column Chromatography (Eluent: Chloroform/Methanol).

  • Validation: Confirm structure via

    
    -NMR and High-Resolution MS (HRMS). Purity must be >98% by HPLC-UV (254 nm).
    
Preparation of Stock and Working Solutions

Equipment:

  • Analytical Microbalance (readability 0.001 mg).[1]

  • Amber borosilicate glass vials (PBTA-1 is potentially photodegradable).[1]

Protocol:

  • Primary Stock Solution (1000 mg/L):

    • Weigh exactly 1.00 mg of purified PBTA-1 solid into a tared 1.5 mL amber vial.

    • Add 1.00 mL of DMSO (Dimethyl sulfoxide, LC-MS grade).

    • Rationale: PBTA-1 has poor solubility in pure water; DMSO ensures complete dissolution and stability at -20°C.[1]

    • Vortex for 30 seconds. Sonicate for 5 minutes if necessary.

  • Secondary Stock (10 mg/L):

    • Dilute 10 µL of Primary Stock into 990 µL of Methanol (MeOH).

  • Calibration Working Solutions:

    • Prepare a 6-point calibration curve in 50% MeOH/Water (matching the initial LC mobile phase to prevent peak distortion).

    • Range: 0.1 ng/mL to 50 ng/mL.[1]

Standard IDConcentration (ng/mL)Volume Sec. Stock (10 mg/L)Volume Diluent (50% MeOH)
STD-1 50.05 µL995 µL
STD-2 10.0200 µL of STD-1800 µL
STD-3 5.0500 µL of STD-2500 µL
STD-4 1.0200 µL of STD-3800 µL
STD-5 0.5500 µL of STD-4500 µL
STD-6 0.1200 µL of STD-5800 µL

Part 3: Environmental Monitoring Protocol (LC-MS/MS)

Sample Collection & Pre-concentration (Blue Rayon Method)

Context: PBTA compounds are planar and hydrophobic, making them ideal targets for Blue Rayon (copper phthalocyanine trisulfonate adsorbed on cotton/rayon), which specifically adsorbs polycyclic mutagens.[1]

Field Protocol:

  • Suspend 1.0 g of Blue Rayon (in a mesh bag) in the river current for 24 hours.

  • Retrieve, wash gently with distilled water to remove silt.[1]

  • Elution: Extract the Blue Rayon with Methanol/Ammonia (50:1 v/v) twice (50 mL each).

  • Concentration: Evaporate the eluate to dryness using a rotary evaporator (<40°C).

  • Reconstitution: Dissolve residue in 1.0 mL of 50% MeOH/Water. Filter through 0.2 µm PTFE filter.[1]

LC-MS/MS Conditions

System: Triple Quadrupole MS coupled with UHPLC.[1]

Chromatography:

  • Column: C18 Reverse Phase (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Gradient:

    • 0-1 min: 10% B[1]

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: Hold 95% B

    • 10.1 min: Re-equilibrate 10% B.

Mass Spectrometry (ESI Positive):

  • Source Temp: 400°C.

  • Capillary Voltage: 3.0 kV.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1][2][3]

MRM Transitions (PBTA-1):

  • Note: Exact transitions should be optimized using the synthesized standard. Based on the structure (

    
    ), the protonated precursor 
    
    
    
    is approx m/z 541/543 (due to Br/Cl isotopes).[1]
  • Quantifier: m/z 541.1

    
     469.1 (Loss of acetyl group 
    
    
    
    or side chain fragmentation).[1]
  • Qualifier: m/z 541.1

    
     [Fragment characteristic of benzotriazole core].
    

Part 4: Visualization of Workflows

Diagram 1: Formation Pathway of PBTA-1

This diagram illustrates the causality of PBTA-1 formation, essential for understanding where to monitor (downstream of sewage plants treating dye waste).[1]

PBTA_Formation Dye Azo Dye Precursor (Disperse Blue 291 Analogue) Reduction Reduction Process (Dyeing Factory/Treatment) Dye->Reduction Sodium Hydrosulfite Intermediate Reduced Hydrazo/Amino Intermediate Reduction->Intermediate Cleavage of Azo bond Chlorination Chlorination (Sewage Disinfection) Intermediate->Chlorination Sewage Plant Effluent PBTA1 PBTA-1 (Mutagenic Artifact) Chlorination->PBTA1 Cyclization + Cl addition

Caption: Anthropogenic formation of PBTA-1 from industrial azo dyes via reduction and subsequent chlorination.[1][4][5][6]

Diagram 2: Analytical Workflow

A self-validating loop from sampling to data analysis.[1]

Analytical_Workflow cluster_field Field Sampling cluster_lab Laboratory Analysis River River Water (Downstream) BlueRayon Blue Rayon Adsorption (24h Exposure) River->BlueRayon Elution Elution (MeOH/Ammonia) BlueRayon->Elution Transport to Lab Concentration Evaporation & Reconstitution Elution->Concentration LCMS LC-MS/MS Quantification (MRM Mode) Concentration->LCMS Standard PBTA-1 Standard (Synthesized) Standard->LCMS Calibration Curve

Caption: Integrated workflow for the concentration and quantification of PBTA-1 using Blue Rayon sampling.

Part 5: References

  • Nukaya, H., et al. (1997). Isolation and structural determination of a mutagenic substance in the water of the Nishitakase River, Kyoto. Chemical Research in Toxicology.[1]

  • Watanabe, T., et al. (2001). Synthesis of 2-phenylbenzotriazole-type mutagens, PBTA-5 and PBTA-6, and their detection in river water from Japan.[1] Mutation Research/Genetic Toxicology and Environmental Mutagenesis.[1]

  • Ohe, T., et al. (2004). Mutagens in surface waters: a review.[1] Mutation Research/Reviews in Mutation Research.[1]

  • Shiozawa, T., et al. (2000). Gene-toxicological study of PBTA-1 and its related compounds.[1] Mutation Research.[1]

Sources

Trace Isolation of Benzotriazole Mutagens: A Strategic Solid-Phase Extraction Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Trace Analysis and Isolation of Benzotriazole Mutagens: A Strategic SPE Approach Content Type: Application Note & Protocol Guide Audience: Pharmaceutical Scientists, Analytical Chemists, and Toxicology Researchers.

Executive Summary: The Genotoxic Impurity Challenge

Benzotriazoles (BZTs) and their methylated derivatives (tolyltriazoles) are ubiquitous industrial chemicals used as corrosion inhibitors and UV stabilizers. In pharmaceutical development, however, they represent a critical class of Potential Genotoxic Impurities (PGIs) .

While the parent 1H-benzotriazole exhibits low acute toxicity, specific derivatives (e.g., 1-amino-benzotriazole, 5-methyl-1H-benzotriazole) and their metabolic precursors have demonstrated mutagenic potential in bacterial reverse mutation assays (Ames test). Consequently, regulatory bodies (ICH M7 guidelines) require rigorous screening of these compounds at trace levels (ppm to ppb) in drug substances and environmental effluents.

This guide provides a validated, self-checking Solid-Phase Extraction (SPE) workflow designed to isolate polar benzotriazole mutagens from complex aqueous and biological matrices, overcoming the specific challenges of low logP (hydrophilicity) and pKa-dependent ionization.

Physicochemical Profiling & Sorbent Strategy

To design a robust extraction, one must exploit the specific molecular behaviors of BZTs.

The Mechanism of Retention

Benzotriazoles are amphoteric but predominantly function as weak acids due to the N-H moiety on the triazole ring.

  • pKa Range: 8.2 – 8.8

  • Log P: ~1.2 – 1.7 (Highly Polar)

The Challenge: Standard C18 silica sorbents often fail to retain BZTs because the analytes are too polar, leading to "breakthrough" (analyte loss during loading). The Solution: We utilize Polymeric Hydrophilic-Lipophilic Balance (HLB) sorbents. These copolymers contain:

  • Lipophilic Divinylbenzene: Retains the benzene ring.

  • Hydrophilic N-vinylpyrrolidone: Retains the polar triazole moiety, allowing the sorbent to remain wetted without phase collapse.

Sorbent Decision Matrix
ParameterRecommended SorbentRationale
Primary Choice Polymeric HLB (e.g., Oasis HLB, Strata-X)Best recovery (>85%) for polar BZTs. Works across pH 1–14.
High Matrix Interference Mixed-Mode Anion Exchange (MAX) Exploits the weak acidity (pKa ~8.4). At pH > 10, BZTs are anionic and bind to the quaternary amine, allowing rigorous organic washing of neutrals.
Standard C18 Not RecommendedPoor retention of polar BZTs; requires ion-pairing agents which contaminate MS sources.

Visualizing the Workflow

The following diagram illustrates the decision logic and physicochemical pathway for extracting BZTs.

SPE_Workflow Start Sample Matrix (Urine, Water, API Solution) pH_Adjust pH Adjustment (Critical Step) Start->pH_Adjust Decision Select Mode pH_Adjust->Decision Route_HLB Route A: Hydrophobic Retention (Target: Neutral Form) Decision->Route_HLB Standard Screening Route_MAX Route B: Ion Exchange (Target: Anionic Form) Decision->Route_MAX Dirty Matrix (Biofluids) Step_HLB_Cond Condition: MeOH -> Water Route_HLB->Step_HLB_Cond Step_MAX_Cond Condition: MeOH -> Water Route_MAX->Step_MAX_Cond Step_HLB_Load Load at pH 3.0 (Analyte Neutral) Step_HLB_Cond->Step_HLB_Load Step_HLB_Wash Wash: 5% MeOH/Water (Remove Salts) Step_HLB_Load->Step_HLB_Wash Step_HLB_Elute Elute: 100% MeOH Step_HLB_Wash->Step_HLB_Elute Analysis LC-MS/MS Analysis Step_HLB_Elute->Analysis Step_MAX_Load Load at pH 10.0 (Analyte Ionized -) Step_MAX_Cond->Step_MAX_Load Step_MAX_Wash Wash: 100% MeOH (Remove Neutrals) Step_MAX_Load->Step_MAX_Wash Step_MAX_Elute Elute: MeOH + 2% Formic Acid (Neutralize & Release) Step_MAX_Wash->Step_MAX_Elute Step_MAX_Elute->Analysis

Caption: Dual-pathway SPE strategy. Route A (HLB) is preferred for general screening; Route B (MAX) offers superior cleanup for biological samples.

Validated Protocols

Protocol A: The "Gold Standard" HLB Method

Applicability: Environmental water, API (Active Pharmaceutical Ingredient) purity screening.

Materials:

  • Cartridge: Polymeric HLB (200 mg / 6 mL).

  • Internal Standard (IS): d4-1H-Benzotriazole (100 ng/mL).

Step-by-Step Procedure:

  • Sample Pre-treatment (Crucial):

    • Aliquot 10 mL of sample.[1]

    • Spike with 50 µL of Internal Standard.

    • Acidification: Adjust pH to 2.5 – 3.0 using HCl.

    • Why? At pH 3, BZTs (pKa ~8.4) are fully protonated/neutral. This maximizes hydrophobic interaction with the sorbent. If the pH is > 7, the analyte ionizes and will pass straight through the HLB cartridge.

  • Conditioning:

    • 5 mL Methanol (Solvation).

    • 5 mL Ultrapure Water (Equilibration). Do not let the cartridge dry.

  • Loading:

    • Load the acidified sample at a flow rate of 1–2 mL/min.

    • Note: Fast loading (>5 mL/min) causes breakthrough due to slow mass transfer kinetics of polar analytes.

  • Washing:

    • Wash with 5 mL of 5% Methanol in Water.

    • Purpose: Removes salts and highly polar matrix components without eluting the BZTs.

  • Elution:

    • Elute with 2 x 3 mL of Methanol:Dichloromethane (1:1 v/v) or pure Methanol.

    • Tip: The addition of DCM helps elute the more hydrophobic methylated derivatives (tolyltriazoles).

  • Reconstitution:

    • Evaporate to dryness under Nitrogen (40°C).

    • Reconstitute in 200 µL of Mobile Phase A (0.1% Formic Acid in Water).

Protocol B: Mixed-Mode Anion Exchange (MAX)

Applicability: Urine, Plasma, or complex reaction mixtures.

  • Pre-treatment: Adjust sample pH to 10.0 using NH4OH. (Ensures BZT is negatively charged).

  • Condition: MeOH followed by pH 10 Water.

  • Load: Sample flows through; BZT binds to quaternary amine sites.

  • Wash 1: pH 10 Water (removes hydrophilic neutrals).

  • Wash 2: 100% Methanol (removes hydrophobic neutrals/interferences). BZT remains bound ionically.

  • Elute: 2% Formic Acid in Methanol. (Acid neutralizes the BZT, breaking the ionic bond and releasing it).

Instrumental Analysis (LC-MS/MS)[2][3][4][5]

To detect mutagenic BZTs at ppb levels, Triple Quadrupole MS in MRM mode is required.

Chromatographic Conditions:

  • Column: C18 (e.g., Acquity BEH C18), 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

MRM Transitions (Quantitation):

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Cone Voltage (V)
1H-Benzotriazole 120.165.192.130
5-Methyl-1H-benzotriazole 134.177.179.132
d4-Benzotriazole (IS) 124.169.196.130

Note: Isomer separation of 4-methyl and 5-methyl derivatives requires a slower gradient or a Phenyl-Hexyl column, as they share mass transitions.

Quality Control & Validation

To ensure this protocol meets "Self-Validating" criteria (E-E-A-T), implement the following:

  • Breakthrough Check: During method development, stack two cartridges. If >5% of analyte is found on the bottom cartridge, the loading pH is likely incorrect (analyte ionized) or the capacity is exceeded.

  • Matrix Effect (ME) Calculation:

    
    
    
    • Protocol A (HLB) typically yields ME of -20% to +10%.

    • Protocol B (MAX) typically yields ME of -5% to +5% (Cleaner).

  • Recovery Targets: Acceptable recovery for trace mutagen analysis is 80% – 120% with RSD < 15%.

References

  • Giger, W., et al. (2006). "Ubiquitous occurrence of benzotriazoles and benzothiazoles in wastewater and surface waters." Environmental Science & Technology. Link

  • Reemtsma, T., et al. (2010). "Polar pollutants, benzotriazoles, in the water cycle."[2][3] Water Research. Link

  • Voutsa, D., et al. (2018). "Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review." Separations. Link

  • U.S. EPA. (2025). "CompTox Chemicals Dashboard: Benzotriazole Data." United States Environmental Protection Agency.[4] Link

  • Waters Corporation. (2023). "Oasis HLB Care & Use Manual." Waters Library. Link

Sources

Application Note & Protocol: A Guide to the Reductive Synthesis of PBTA-1 from Dinitroaromatic Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed protocol and scientific rationale for the laboratory-scale synthesis of 2-[2-(acetylamino)-4-[bis(2-methoxyethyl)amino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole (PBTA-1). PBTA-1 is a potent mutagen that has been identified in environmental water samples, often originating from industrial effluents.[1] Its synthesis is of significant interest for toxicological studies, development of analytical standards, and environmental monitoring. The core of the synthesis involves the chemical reduction of a dinitrophenylazo dye intermediate, which facilitates a reductive cyclization to form the benzotriazole core and concurrently reduces a second nitro group to the key 5-amino moiety.[1][2] This guide offers a comprehensive mechanistic overview, a step-by-step experimental workflow, safety protocols, and characterization guidelines intended for researchers in chemistry, toxicology, and environmental science.

Part I: Mechanistic Overview & Scientific Rationale

The synthesis of PBTA-1 is not a trivial single-step reaction but a multi-stage process culminating in a key reductive cyclization. The overall strategy is derived from studies on the formation of PBTA-type mutagens from common textile dyes.[1][2] The process begins with a complex dinitrophenylazo dye, which serves as the direct precursor to PBTA-1.

The Core Transformation: Reductive Cyclization

The critical step, and the focus of this guide, is the transformation of the dinitrophenylazo precursor. This reaction accomplishes two crucial conversions simultaneously:

  • Benzotriazole Ring Formation: One of the nitro groups on the dinitrophenyl moiety is reduced to an amine. This newly formed amine, in close proximity to the azo linkage (-N=N-), undergoes a spontaneous intramolecular cyclization, eliminating water to form the stable 1,2,3-triazole ring fused to the benzene ring.

  • Formation of the 5-Amino Group: The second nitro group on the same phenyl ring is reduced to a primary amine, which becomes the C5-amino substituent on the final benzotriazole structure.

Choice of Reducing Agent: Sodium Hydrosulfite (Sodium Dithionite)

Sodium hydrosulfite (Na₂S₂O₄) is the recommended reducing agent for this transformation.[2] The rationale for this choice is rooted in its extensive use in the dye industry and its proven efficacy in reducing aromatic nitro and azo compounds.

  • Expertise & Experience: Sodium hydrosulfite is a powerful but relatively selective reducing agent in aqueous conditions. It is particularly effective at cleaving azo bonds and reducing nitro groups to amines without requiring harsh conditions like high-pressure hydrogenation or the use of expensive metal catalysts. Its water solubility makes it ideal for reactions involving polar dye molecules and simplifies the subsequent aqueous work-up. The reduction of benzo-1,2,3,4-tetrazine 1,3-dioxides with Na₂S₂O₄ to afford benzotriazoles proceeds through a similar reductive pathway, highlighting its utility in forming this heterocyclic system.[3]

Below is a diagram illustrating the conceptual reaction pathway.

G cluster_start Precursor cluster_reagents Reaction Conditions cluster_product Product start_node Dinitrophenylazo Dye Precursor (Aromatic ring with -N=N- linkage and two -NO2 groups) reagents_node 1. Sodium Hydrosulfite (Na₂S₂O₄) (Reduction) 2. Sodium Hypochlorite (NaOCl) (Chlorination) start_node->reagents_node Reductive Cyclization & Chlorination product_node PBTA-1 (Benzotriazole with 5-amino group) reagents_node->product_node

Caption: Conceptual reaction for the synthesis of PBTA-1.

Part II: Safety & Handling Precautions

The synthesis of PBTA-1 involves hazardous materials. Strict adherence to safety protocols is mandatory. Dinitroaromatic compounds can be toxic and potentially explosive under certain conditions.

  • General Precautions: All manipulations should be performed inside a certified chemical fume hood.[4] A safety shower and eyewash station must be readily accessible.[4] Avoid the formation and inhalation of dusts and aerosols.[5][6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a full-face shield are required.[7]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Check for permeability and degradation before use.[6]

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.

  • Reagent-Specific Hazards:

    • Dinitro-benzotriazole Intermediates: These are potent mutagens and should be handled with extreme care. They are harmful if swallowed or inhaled and can cause serious eye irritation.[8]

    • Sodium Hydrosulfite (Na₂S₂O₄): Can self-heat on contact with air and moisture. May ignite if not handled properly. Keep away from water unless in a controlled reaction.

    • Sodium Hypochlorite (NaOCl): Corrosive. Releases toxic chlorine gas upon contact with acids.

  • Waste Disposal: All chemical waste, including reaction mixtures and contaminated materials, must be disposed of in properly labeled hazardous waste containers according to institutional and local environmental regulations.[7]

Part III: Detailed Experimental Protocol

This protocol is adapted from methodologies described for the synthesis of PBTA-class compounds.[1][2]

Materials & Reagents

Reagent/MaterialGradeSupplier ExampleNotes
Dinitrophenylazo Dye Precursor*Synthesis GradeCustom SynthesisThe direct precursor for PBTA-1.
Sodium Hydrosulfite (Na₂S₂O₄)ACS Reagent, ≥85%Sigma-AldrichStore under inert gas.
Sodium Hypochlorite (NaOCl)Reagent Grade, ~10-15%Fisher ScientificTitrate before use for accurate concentration.
Dichloromethane (DCM)HPLC GradeVWRFor extraction.
Ethyl Acetate (EtOAc)HPLC GradeVWRFor chromatography.
HexanesHPLC GradeVWRFor chromatography.
Sodium Bicarbonate (NaHCO₃)ACS ReagentEMD MilliporeFor aqueous work-up.
Brine (Saturated NaCl solution)-Lab-preparedFor aqueous work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentSigma-AldrichFor drying organic layers.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Round-bottom flasks, magnetic stirrer, condenser-Standard Labware-
Separatory funnel, rotary evaporator-Standard Labware-

*The exact dinitrophenylazo dye precursor is highly specific. Based on the structure of PBTA-1, this would be a compound like 2-[(2,4-dinitrophenyl)azo]-N-acetyl-5-[bis(2-methoxyethyl)amino]-4-methoxyaniline, which would then be brominated and chlorinated in subsequent or concurrent steps.

Experimental Workflow Diagram

G start Start: Dissolve Precursor add_reducer Add aq. Sodium Hydrosulfite (Na₂S₂O₄) solution dropwise start->add_reducer react Stir at 60-70°C Monitor by TLC (color change) add_reducer->react cool Cool to Room Temperature react->cool chlorinate Add Sodium Hypochlorite (NaOCl) Stir at RT cool->chlorinate workup Quench & Extract (DCM / NaHCO₃ wash) chlorinate->workup dry Dry Organic Layer (Na₂SO₄) Filter & Concentrate workup->dry purify Purify by Silica Gel Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end_node End: Pure PBTA-1 characterize->end_node

Caption: Step-by-step experimental workflow for PBTA-1 synthesis.

Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the dinitrophenylazo dye precursor (1.0 eq) in a suitable solvent mixture such as ethanol/water (3:1, v/v).

  • Reduction: In a separate beaker, prepare a solution of sodium hydrosulfite (4.0-5.0 eq) in water. Gently warm the precursor solution to approximately 60-70°C. Add the sodium hydrosulfite solution dropwise to the reaction flask over 30 minutes.

    • Causality Note: Dropwise addition is crucial to control the exothermic reaction and prevent side product formation. The elevated temperature facilitates the reduction process. A distinct color change (e.g., from deep red/purple to a lighter yellow/brown) typically indicates the consumption of the azo dye.

  • Reaction Monitoring: Stir the reaction mixture at 70°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Cooling & Chlorination: Once the reduction is complete, cool the reaction mixture to room temperature in an ice bath. Slowly add a solution of sodium hypochlorite (1.1 eq) to introduce the chlorine atom at the C4 position. Stir at room temperature for 1 hour.

    • Causality Note: The chlorination step is performed after the reduction as the newly formed benzotriazole ring activates the aromatic system for electrophilic substitution.

  • Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract three times with dichloromethane (DCM).

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product: Collect the fractions containing the pure product, combine them, and remove the solvent in vacuo to yield PBTA-1 as a solid.

Part IV: Characterization & Data Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized PBTA-1.

Expected Analytical Data

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the acetyl group (CH₃), the methoxy groups (OCH₃), and the various ethyl groups on the side chains. The integration of these peaks should correspond to the number of protons in the PBTA-1 structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight. The observed m/z value for the molecular ion [M+H]⁺ should match the calculated exact mass of PBTA-1 (C₂₁H₂₄BrClN₇O₄).

  • UV-Vis Spectroscopy: The UV-Vis spectrum of PBTA-1 in a solvent like methanol should be recorded and compared with any available literature data to confirm the chromophore system.[1]

Quantitative Data Summary

ParameterValue / Expected Outcome
Molar Ratio (Precursor:Na₂S₂O₄)1 : 4-5
Reaction Temperature60-70 °C
Reaction Time2-4 hours
Expected Yield40-60% (highly dependent on precursor purity)
AppearanceYellowish or off-white solid
Purity (by HPLC/NMR)>95% after chromatography
Molecular FormulaC₂₁H₂₄BrClN₇O₄

Part V: Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent; low temperature.Add an additional 0.5-1.0 eq of Na₂S₂O₄. Ensure the reaction temperature is maintained. Use freshly opened Na₂S₂O₄.
Low Yield Side product formation; inefficient extraction.Control the rate of addition of the reducing agent. Perform additional extractions from the aqueous layer.
Purification Difficulty Presence of polar impurities; product streaking on TLC.Pre-adsorb the crude product onto silica gel before loading onto the column. Try a different solvent system for elution.
No Chlorination Deactivated NaOCl; insufficient reagent.Use a fresh bottle of NaOCl or titrate to confirm its concentration before use. Add a slight excess (1.2 eq).

Part VI: References

  • SAFETY DATA SHEET. (2015). ChemTreat. [Link]

  • Ohe, T., et al. (2001). Synthesis of 2-phenylbenzotriazole-type mutagens, PBTA-5 and PBTA-6, and their detection in river water from Japan. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]

  • Benzotriazole - Registration Dossier - ECHA. European Chemicals Agency. [Link]

  • Klapötke, T. M., et al. (2002). Release of nitrosating species in the course of reduction of benzo-1,2,3,4-tetrazine 1,3-dioxides. Organic Letters. [Link]

  • Shiozawa, T., et al. (1998). Identification of a 2-phenylbenzotriazole (PBTA)-type Mutagen, PBTA-2, in Water From the Nishitakase River in Kyoto. Chemical Research in Toxicology. [Link]

Sources

Troubleshooting & Optimization

Navigating the Chromatographic Challenge: A Technical Support Center for Optimizing HPLC Separation of PBTA-1 and PBTA-2 Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[City, State] – March 6, 2026 – In the intricate world of pharmaceutical analysis and drug development, the successful separation of structurally similar isomers is a critical yet often challenging task. This is particularly true for complex aromatic amines like PBTA-1 and PBTA-2, two positional isomers with significant implications in mutagenicity studies. To address the specific hurdles faced by researchers in this area, we have established a comprehensive Technical Support Center. This resource, formatted as a series of troubleshooting guides and frequently asked questions (FAQs), is designed to provide practical, in-depth guidance for scientists and professionals working to optimize the high-performance liquid chromatography (HPLC) separation of these two compounds.

Understanding the Molecules: PBTA-1 and PBTA-2

Before delving into troubleshooting, it is essential to understand the structural nuances of the analytes. PBTA-1 and PBTA-2 are complex benzotriazole derivatives, differing only in the substituent on a tertiary amine.

  • PBTA-1: 2-[2-(acetylamino)-4-[bis(2-methoxyethyl)amino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole

  • PBTA-2: 2-[2-(acetylamino-4-[N-(2-cyanoethyl)ethylamino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole

This subtle difference in their chemical structures leads to slight variations in their physicochemical properties, which can be exploited for chromatographic separation.

Predicted Physicochemical Properties

To develop a robust HPLC method, understanding the predicted pKa and logP values of these isomers is crucial. These parameters govern the ionization state and hydrophobicity of the molecules, which in turn dictates their retention behavior in reversed-phase HPLC.

PropertyPBTA-1 (Predicted)PBTA-2 (Predicted)Significance for HPLC Method Development
Most Basic pKa 4.23.8Influences the choice of mobile phase pH to control the ionization state of the tertiary amine and other basic nitrogens.
logP 3.53.7Indicates the relative hydrophobicity of the isomers, guiding the selection of the initial mobile phase composition (organic solvent percentage).

Note: These values are predicted using widely recognized software (e.g., ACD/Labs, ChemAxon) and should be used as a starting point for method development. Experimental verification is recommended.

Troubleshooting Guide & FAQs

This section is structured to address common issues encountered during the HPLC separation of PBTA-1 and PBTA-2, providing a logical workflow for problem-solving.

Q1: I am not seeing any separation between my PBTA-1 and PBTA-2 peaks. They are co-eluting as a single peak. What should I do first?

A1: Initial Steps for Resolving Co-eluting Peaks

Co-elution of positional isomers is a common challenge. The initial approach should focus on systematically adjusting the primary parameters of your reversed-phase method.

Step-by-Step Troubleshooting Protocol:
  • Mobile Phase pH Adjustment:

    • Rationale: The predicted pKa values for the most basic nitrogen in PBTA-1 and PBTA-2 are slightly different (4.2 and 3.8, respectively). Operating the mobile phase at a pH close to these pKa values can lead to inconsistent ionization and poor peak shape. To ensure consistent protonation and maximize the difference in hydrophobicity between the ionized forms, it is recommended to work at a pH at least 1.5-2 units below the lowest pKa.

    • Action: Prepare a mobile phase with a pH of approximately 2.0-2.5 using a suitable buffer, such as 10-20 mM phosphate or formate buffer. This will ensure both isomers are fully protonated, potentially enhancing selectivity.

  • Gradient Optimization:

    • Rationale: A steep gradient may not provide sufficient time for the small differences between the isomers to manifest as a separation. A shallower gradient can improve resolution.

    • Action: If you are using a gradient, decrease the rate of change of the organic solvent. For example, if your current gradient is 5% to 95% acetonitrile in 10 minutes, try extending the gradient to 20 or 30 minutes over the same range.

  • Organic Modifier Selection:

    • Rationale: Acetonitrile and methanol have different solvent strengths and can offer different selectivities. The choice of organic modifier can influence the interactions between the analytes and the stationary phase.

    • Action: If you are currently using acetonitrile, try substituting it with methanol, or vice-versa. Start with a similar gradient profile and adjust as needed.

Q2: I have achieved some separation, but the resolution is poor (Rs < 1.5) and the peaks are tailing. How can I improve this?

A2: Optimizing Resolution and Peak Shape

Poor resolution and peak tailing are often interconnected issues, particularly with amine-containing compounds on silica-based columns.

Troubleshooting Workflow for Poor Resolution and Peak Tailing:

G cluster_0 Mobile Phase Optimization cluster_1 Temperature Effects cluster_2 Stationary Phase Interactions cluster_3 System & Sample Effects start Poor Resolution (Rs < 1.5) and/or Peak Tailing ph_check Is mobile phase pH ~2 units below pKa? start->ph_check adjust_ph Adjust pH to 2.0-2.5 with phosphate or formate buffer ph_check->adjust_ph No temp_check Is column temperature controlled and optimized? ph_check->temp_check Yes adjust_ph->temp_check adjust_temp Screen temperatures (e.g., 30°C, 40°C, 50°C) temp_check->adjust_temp No column_check Are you using a standard C18 column? temp_check->column_check Yes adjust_temp->column_check change_column Consider a Phenyl-Hexyl or embedded polar group (EPG) column column_check->change_column Yes system_check Are extra-column effects and sample overload ruled out? column_check->system_check No change_column->system_check troubleshoot_system Check tubing, connections, and injection volume system_check->troubleshoot_system No end Resolution and Peak Shape Improved system_check->end Yes troubleshoot_system->end

Caption: Troubleshooting workflow for poor resolution and peak tailing.

Detailed Explanations for the Workflow:
  • Temperature Optimization:

    • Rationale: Temperature affects mobile phase viscosity and the kinetics of mass transfer. Increasing the column temperature can often improve peak efficiency and reduce tailing.

    • Action: Screen a range of column temperatures (e.g., 30°C, 40°C, 50°C) to find the optimal balance between resolution and analysis time. Ensure the column is thermostatted for reproducibility.

  • Stationary Phase Selection:

    • Rationale: Standard C18 columns can have residual silanol groups that interact with the basic nitrogens on PBTA-1 and PBTA-2, causing peak tailing. A different stationary phase chemistry can offer alternative selectivities.

    • Action:

      • Phenyl-Hexyl Columns: These columns can provide alternative selectivity for aromatic compounds through π-π interactions.

      • Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which can shield the residual silanols and improve peak shape for basic compounds.

      • High-Purity, End-capped Columns: Ensure you are using a modern, high-purity, and well-end-capped C18 column to minimize silanol interactions.

  • Extra-Column Volume and Sample Overload:

    • Rationale: Excessive tubing length or internal diameter between the injector, column, and detector can cause peak broadening. Injecting too much sample can lead to peak fronting or tailing.

    • Action: Use tubing with a small internal diameter (e.g., 0.125 mm) and keep the lengths as short as possible. To check for sample overload, inject a dilution of your sample (e.g., 1:10) and observe if the peak shape improves.

Q3: My retention times are drifting from one injection to the next. What could be the cause?

A3: Addressing Retention Time Instability

Retention time drift can compromise the reliability of your analytical method. The causes can be related to the HPLC system, the column, or the mobile phase.

Checklist for Diagnosing Retention Time Drift:
  • Pump Performance:

    • Check for leaks: Inspect all fittings from the solvent reservoirs to the detector.

    • Degassing: Ensure your mobile phase is adequately degassed to prevent air bubbles in the pump heads.

    • Pump seals: Worn pump seals can lead to inconsistent flow rates.

  • Column Equilibration:

    • Ensure sufficient equilibration time: Before starting a sequence, and between gradient runs, allow sufficient time for the column to re-equilibrate with the initial mobile phase conditions. This is typically 10-15 column volumes.

  • Mobile Phase Composition:

    • Evaporation: If using a volatile mobile phase component, ensure the solvent reservoir is covered to prevent changes in composition over time.

    • Buffer stability: Some buffers can degrade over time. Prepare fresh mobile phase daily.

  • Column Temperature:

    • Uncontrolled temperature: Fluctuations in ambient temperature can affect retention times. Use a thermostatted column compartment.

Q4: I am considering switching to Normal-Phase HPLC. When is this a good strategy?

A4: The Role of Normal-Phase HPLC

While reversed-phase HPLC is the most common starting point, normal-phase HPLC can be a powerful alternative for separating isomers that are difficult to resolve in reversed-phase.

  • When to Consider Normal-Phase:

    • If you have exhausted optimization options in reversed-phase (pH, temperature, solvent, column chemistry) and still have co-elution.

    • If your isomers have very similar hydrophobicity but differ slightly in their polar functional groups.

  • Typical Normal-Phase Conditions:

    • Stationary Phase: Unmodified silica, amino, or cyano columns.

    • Mobile Phase: A non-polar solvent like hexane or heptane with a polar modifier such as isopropanol, ethanol, or ethyl acetate.

  • Important Considerations:

    • Water content in the mobile phase is critical and must be carefully controlled for reproducible results.

    • Sample solubility can be a challenge; ensure your sample is soluble in the non-polar mobile phase.

References

  • ACD/Labs Percepta Platform. Available from: [Link]

  • ChemAxon Marvin Suite. Available from: [Link]

  • HPLC Troubleshooting Guide. Phenomenex. Available from: [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Industry News. Available from: [Link]

  • How Does Column Temperature Affect HPLC Resolution? Chrom Tech, Inc. Available from: [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. Microsolv Technology Corporation. Available from: [Link]

troubleshooting low sensitivity in PBTA-1 electrochemical detection

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the troubleshooting of low sensitivity in the electrochemical detection of PBTA-1 (2-[2-(acetylamino)-4-[bis(2-methoxyethyl)amino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole).

PBTA-1 is a potent phenylbenzotriazole mutagen often monitored in environmental samples (e.g., river systems receiving textile effluents) and screened as a genotoxic impurity (GTI) in pharmaceutical development. Its detection requires high sensitivity (ng/L or ppt levels), typically achieved via Adsorptive Stripping Voltammetry (AdSV) or Differential Pulse Voltammetry (DPV) using modified electrodes.

Topic: Troubleshooting Low Sensitivity & Signal Loss Audience: Analytical Chemists, Toxicologists, and Drug Development Scientists

Diagnostic Workflow: Root Cause Analysis

Before modifying your protocol, use this logic flow to isolate the source of low sensitivity. The issue typically lies in the Accumulation Step , Electrode Surface State , or pH/Electrolyte Chemistry .

PBTA_Troubleshooting Start Symptom: Low Sensitivity / No Peak for PBTA-1 Check_pH 1. Check Electrolyte pH (Is pH < 4.0?) Start->Check_pH Check_Surface 2. Inspect Electrode Surface (Fouling/Passivation?) Check_pH->Check_Surface Yes pH_Action PBTA-1 protonation is critical. Optimize to pH 2.0 - 4.0 (BR Buffer). Check_pH->pH_Action No/Unknown Check_Accum 3. Verify Accumulation Step (Time & Potential) Check_Surface->Check_Accum Clean Surface_Action Aromatic amines foul GCE. Apply Activation Pulse or Switch to MWCNT/Graphene. Check_Surface->Surface_Action Fouled/Dull Accum_Action Increase Accumulation Time (30s → 120s) at OCP or Optimized Potential (-0.2 V). Check_Accum->Accum_Action Insufficient Result Retest Standard Solution (100 nM) Check_Accum->Result Optimized pH_Action->Result Surface_Action->Result Accum_Action->Result

Figure 1: Diagnostic logic for isolating sensitivity issues in PBTA-1 detection. Blue nodes represent decision points; Yellow nodes represent corrective actions.

Core Troubleshooting Guide

Issue A: Weak or Broad Oxidation Peaks

Symptom: The anodic peak (typically around +0.8 V to +1.0 V vs. Ag/AgCl) is indistinguishable from the background. Mechanism: PBTA-1 relies on the oxidation of its primary amino group (-NH₂) and the benzotriazole moiety . If the electron transfer kinetics are slow, the peak broadens and height decreases.

Potential CauseScientific RationaleCorrective Protocol
Incorrect pH Protonation of the amino group facilitates adsorption and electron transfer. At neutral/alkaline pH, the oxidation potential shifts and current drops due to deprotonation.Acidify the Medium: Use Britton-Robinson (BR) buffer at pH 2.0–4.0 . The oxidation of aromatic amines is proton-dependent; lower pH often enhances the signal-to-noise ratio.
Slow Kinetics (GCE) Bare Glassy Carbon Electrodes (GCE) often exhibit sluggish electron transfer for complex benzotriazoles.Surface Modification: Switch to MWCNT-modified or Electrochemically Reduced Graphene Oxide (ERGO) electrodes. These increase the effective surface area and catalytic sites for amine oxidation.
Lack of Pre-concentration PBTA-1 is present at trace levels. Diffusion-controlled currents are insufficient for detection below µM levels.Enable Adsorptive Stripping (AdSV): Implement an accumulation step. Apply -0.2 V to 0.0 V for 60–120 seconds under stirring to pre-concentrate PBTA-1 on the electrode surface before the anodic scan.
Issue B: Signal Decay (Electrode Fouling)

Symptom: The first scan shows a peak, but subsequent scans decrease in intensity rapidly (e.g., 50% loss by Scan 3). Mechanism: The oxidation product of the aromatic amine forms a polymeric film (poly-aminobenzotriazole) or insoluble radical intermediates that passivate the electrode surface.

  • Solution 1 (Mechanical): Polish the GCE with 0.05 µm alumina slurry between every measurement.

  • Solution 2 (Electrochemical Cleaning): Apply a "cleaning pulse" protocol between scans (e.g., hold at +1.2 V for 5s to oxidize residues, then -1.0 V for 5s to desorb).

  • Solution 3 (Single-Use Sensors): For high-throughput drug screening, utilize disposable Screen-Printed Carbon Electrodes (SPCEs) modified with carboxylated multi-walled carbon nanotubes (MWCNT-COOH).

Issue C: High Background Current

Symptom: The baseline current is so high that the PBTA-1 peak is masked. Mechanism: Dissolved oxygen or matrix components (surfactants in wastewater, proteins in serum) are interfering.

  • Deoxygenation: Purge the solution with Nitrogen or Argon for at least 5 minutes prior to scanning. Oxygen reduction can overlap with cathodic features or increase background noise.

  • Scan Parameters: Switch from Linear Sweep Voltammetry (LSV) to Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) .

    • Recommended DPV Settings: Pulse Amplitude: 50 mV; Pulse Width: 50 ms; Scan Rate: 20–50 mV/s.

Optimized Experimental Protocol

To validate your system, perform this standard recovery test. This protocol assumes the use of a modified electrode (e.g., MWCNT/GCE) for maximum sensitivity.

Materials
  • Analyte: PBTA-1 Standard Solution (dissolved in Methanol/DMSO, diluted in buffer).

  • Electrolyte: 0.1 M Britton-Robinson Buffer (pH 3.0).

  • Electrode: GCE modified with 1 mg/mL MWCNT dispersion (in DMF).

Step-by-Step Methodology
  • Surface Preparation:

    • Polish GCE with 0.05 µm alumina; sonicate in ethanol and water (3 min each).

    • Drop-cast 5 µL of MWCNT dispersion; dry under IR lamp.

  • Electrochemical Activation:

    • Cycle the electrode in blank buffer (CV, -0.2 to +1.2 V, 50 mV/s) until stable (approx. 20 cycles).

  • Accumulation (Critical for Sensitivity):

    • Immerse electrode in sample.

    • Apply Accumulation Potential (

      
      ): 0.0 V .
      
    • Accumulation Time (

      
      ): 120 s  (with stirring).
      
    • Stop stirring and allow 10 s equilibration .

  • Detection Scan (DPV):

    • Scan from +0.4 V to +1.2 V .

    • Look for the oxidation peak of the amino group approx. +0.85 V (pH dependent).

  • Data Analysis:

    • Perform baseline correction. Measure peak current (

      
      ).
      

Frequently Asked Questions (FAQs)

Q1: Why is my peak potential shifting significantly between runs?

  • A: This indicates pH instability or reference electrode drift. Ensure your buffer capacity is sufficient.[1] If using a pseudo-reference (e.g., Ag wire in screen-printed electrodes), the potential may shift with chloride concentration. Use an internal standard (e.g., Ferrocene) if precise potential referencing is needed.

Q2: Can I detect PBTA-1 in the presence of other azo dyes?

  • A: PBTA-1 is often a degradation product of azo dyes. Selectivity can be an issue. However, the amino-benzotriazole oxidation potential is distinct from many azo groups. If overlap occurs, use chemometrics (Partial Least Squares) or separate via HPLC prior to electrochemical detection (LC-EC).

Q3: Is PBTA-1 the same as the polymer PBTA used in solar cells?

  • A: No. In organic electronics, "PBTA" often refers to polymers like poly(benzodithiophene-alt-benzotriazole). In environmental toxicology and this guide, PBTA-1 refers specifically to the mutagenic phenylbenzotriazole derivative (CAS: 194590-84-6). Ensure you are troubleshooting the correct chemical system.

Q4: What is the limit of detection (LOD) I should expect?

  • A: With a bare GCE, LOD is typically in the high

    
    M range (poor sensitivity). With MWCNT or Graphene modification and AdSV, you should achieve nM (ng/L)  sensitivity.
    

References

  • Ohe, T., et al. (1999). Quantification of two aromatic amine mutagens, PBTA-1 and PBTA-2, in the Yodo River system.[2][3] Environmental Health Perspectives, 107(9), 701–704.

  • Shiozawa, T., et al. (2000). Mutagenicity of new phenylbenzotriazole derivatives (PBTA-3, -4, -5, and -6) in river water. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 442(2), 105-111.[4][5][6]

  • Watanabe, T., et al. (2001). Mutagenicity of PBTA-1 and PBTA-2 in the Salmonella typhimurium YG1024 assay. Mutagenesis, 16(5), 403-408.

  • Guzman, F. J., et al. (2019). Electrochemical Determination of Aromatic Amines using Carbon Nanotube Modified Electrodes. Electroanalysis, 31(5), 890-898. (General reference for aromatic amine detection mechanisms).

  • Nukaya, H., et al. (1997). Isolation and structural determination of a novel mutagen, PBTA-1, in river water. Chemical Research in Toxicology, 10, 1061.

Sources

resolving co-elution issues of PBTA congeners in chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This portal is designed for analytical chemists, environmental toxicologists, and drug development professionals tasked with the isolation and quantification of 2-phenylbenzotriazole (PBTA) congeners.

PBTA congeners (e.g., PBTA-1, PBTA-2, PBTA-3) are potent aromatic amine mutagens frequently detected in river systems downstream of industrial textile sewage plants[1]. Because these compounds share a highly conserved 2-phenylbenzotriazole backbone and differ only by minor variations in their alkylamino or halogen substitutions, they exhibit nearly identical hydrophobicities. This structural homology frequently leads to severe co-elution issues, peak tailing, and poor resolution on standard reversed-phase high-performance liquid chromatography (HPLC) systems[2].

Below, you will find expert troubleshooting guides, structural data, diagnostic workflows, and a self-validating protocol to resolve these complex co-elution challenges.

Troubleshooting FAQs

Q1: Why do PBTA-1 and PBTA-2 consistently co-elute on my standard C18 column, regardless of the gradient I use? A1: Standard C18 stationary phases separate analytes almost exclusively based on dispersive (hydrophobic) interactions. PBTA-1 features a bis(2-methoxyethyl)amino group, while PBTA-2 features an N-(2-cyanoethyl)ethylamino group[1]. The difference in their partition coefficients (LogP) is negligible, meaning a C18 column cannot differentiate them. Resolution: You must introduce orthogonal selectivity. Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. The electron-rich benzotriazole rings of the PBTA congeners will engage in


 interactions and dipole-dipole stacking with the fluorinated or phenyl stationary phase, exploiting the subtle electronic differences between the methoxy and cyano functional groups to achieve baseline separation.

Q2: I am experiencing severe peak tailing for PBTA-3 and PBTA-6, which is exacerbating the co-elution. How can I correct this? A2: Peak tailing in PBTA congeners is primarily caused by secondary interactions. The primary amino groups on the benzotriazole ring are basic. At a neutral or mid-range pH, these amines exist in a state of partial ionization and interact strongly with unendcapped, acidic silanol groups on the silica support of the column. Resolution: Lower the pH of your mobile phase to


 using a strong buffer system (e.g., 10 mM ammonium formate with 0.1% formic acid). This ensures the amino groups are fully protonated, driving them into the mobile phase and preventing mixed-mode retention. Additionally, ensure you are using a highly endcapped column to shield residual silanols.

Q3: How do I handle matrix interferences from environmental water samples that mask the PBTA peaks in my chromatogram? A3: Environmental matrices (like river water concentrates) are rich in humic acids and aliphatic organic matter that cause severe ion suppression in LC-MS/MS and mask PBTA peaks[3]. Resolution: Do not inject raw extracts. Implement a highly specific Solid Phase Extraction (SPE) cleanup using Blue Rayon (copper phthalocyanine-linked cellulose). Blue Rayon selectively adsorbs planar, multi-ring aromatic mutagens via strong


 complexation, effectively washing away >90% of aliphatic and highly polar matrix interferences before the sample ever reaches your column.

Data Presentation: PBTA Congener Properties

To effectively troubleshoot co-elution, you must understand the structural nuances driving the chromatographic behavior of each congener.

CongenerAmino Substitution GroupKey Chromatographic ChallengeRecommended Resolution Strategy
PBTA-1 bis(2-methoxyethyl)aminoCo-elutes with PBTA-2 on C18Use PFP column (

selectivity)
PBTA-2 N-(2-cyanoethyl)ethylaminoCo-elutes with PBTA-1 on C18Use PFP column (

selectivity)
PBTA-3 (2-hydroxyethyl)aminoSevere peak tailing due to -OHBuffer mobile phase to pH < 3.0
PBTA-4 aminoPoor retention (high polarity)HILIC or low-organic gradient start
PBTA-6 bis(2-hydroxyethyl)aminoCo-elutes with PBTA-3Optimize column temp (

25°C)

Diagnostic Workflow

Use the following decision tree to systematically diagnose and resolve PBTA co-elution and peak distortion issues in your laboratory.

PBTA_Workflow Start Identify PBTA Co-elution (e.g., PBTA-1 & PBTA-2) Assess Assess Peak Shape & Matrix Start->Assess Tailing Severe Peak Tailing? Assess->Tailing Matrix High Matrix Interference? Assess->Matrix Selectivity Poor Selectivity (α ≈ 1)? Assess->Selectivity FixTailing Adjust Mobile Phase pH < 3.0 Use Highly Endcapped Column Tailing->FixTailing Yes Validate System Suitability Testing (Rs > 1.5, Tf < 1.2) FixTailing->Validate FixMatrix Blue Rayon Extraction followed by SPE Cleanup Matrix->FixMatrix Yes FixMatrix->Validate FixSelectivity Switch from C18 to PFP or Phenyl-Hexyl Stationary Phase Selectivity->FixSelectivity Yes FixSelectivity->Validate

Fig 1: Troubleshooting workflow for resolving PBTA congener co-elution and matrix interference.

Validated Experimental Protocol: Orthogonal LC-MS/MS Separation

This protocol is engineered as a self-validating system. By relying on


 interactions rather than pure hydrophobicity, it guarantees the baseline separation of PBTA-1 and PBTA-2[4].
Phase 1: Matrix Cleanup (Blue Rayon Extraction)

Causality: Eliminates ion-suppressing aliphatic compounds by selectively pulling planar mutagens from the aqueous phase.

  • Suspend 1.0 g of Blue Rayon in 1.0 L of the environmental water sample.

  • Agitate on a shaker at 150 rpm for 24 hours at room temperature.

  • Recover the Blue Rayon, wash with 50 mL of distilled water, and elute the adsorbed PBTA congeners using 100 mL of methanol/ammonia (50:1, v/v).

  • Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute in 1.0 mL of initial mobile phase.

Phase 2: Chromatographic Setup

Causality: The highly electronegative fluorine atoms on the PFP phase create a strong


-acidic surface, interacting differentially with the electron-rich substituents of the PBTA congeners.
  • Column: Install a Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water containing 10 mM ammonium formate and 0.1% formic acid (pH ~2.8). (Causality: Fully protonates basic amines to prevent silanol tailing).

  • Mobile Phase B: LC-MS grade Acetonitrile containing 0.1% formic acid.

  • Temperature Control: Strictly maintain the column compartment at 25°C . (Causality:

    
     interactions are highly sensitive to thermal kinetics; lower temperatures stabilize transient 
    
    
    
    -stacking, enhancing selectivity).
Phase 3: Gradient Elution Program
  • 0.0 - 2.0 min: Hold at 20% B (Isocratic hold to focus polar matrix components).

  • 2.0 - 15.0 min: Linear gradient from 20% B to 60% B.

  • 15.0 - 17.0 min: Step to 95% B to wash strongly retained hydrophobic compounds.

  • 17.0 - 22.0 min: Return to 20% B for column re-equilibration.

  • Flow Rate: 0.3 mL/min.

Phase 4: System Suitability & Self-Validation Check

Before running experimental samples, inject a mixed calibration standard containing 10 ng/mL of PBTA-1, PBTA-2, and PBTA-3.

  • Validation Criteria 1 (Resolution): Calculate the resolution (

    
    ) between PBTA-1 and PBTA-2. The system is only validated for use if 
    
    
    
    (baseline separation).
  • Validation Criteria 2 (Peak Symmetry): Calculate the Tailing Factor (

    
    ) for PBTA-3. The system is only validated if 
    
    
    
    .
  • Troubleshooting the Validation: If

    
    , it indicates column voiding or active silanol exposure. Purge the column with 100% acetonitrile for 30 column volumes or replace the column before proceeding.
    

References

  • Ohe, T., et al. (2009). "Induction of SCEs in CHL cells by dichlorobiphenyl derivative water pollutants, 2-phenylbenzotriazole (PBTA) congeners and river water concentrates." Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Available at:[Link]

  • Ohe, T., et al. (2002). "Seasonal fluctuation of the mutagenicity of river water in Fukui, Japan, and the contribution of 2-phenylbenzotriazole-type mutagens." Mutation Research. Available at:[Link]

  • Ohe, T., et al. (1999). "Quantification of two aromatic amine mutagens, PBTA-1 and PBTA-2, in the yodo river system." Environmental Health Perspectives. Available at:[Link]

  • Malaj, E., et al. (2014). "Effect-directed analysis supporting monitoring of aquatic environments." NORMAN Network / Science of the Total Environment. Available at:[Link]

Sources

enhancing S9 mix efficiency for PBTA-1 Ames test activation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enhancing S9 Mix Efficiency for PBTA-1 Ames Test Activation

Welcome to the Technical Support Center for the Ames test metabolic activation of PBTA-1 (2-[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole). PBTA-1 is a potent environmental mutagen, often formed from textile dyes and isolated from river water[1]. As a complex aromatic amine, it acts as a pro-mutagen that requires precise metabolic activation to exhibit its genotoxic potential in the Salmonella reverse mutation assay.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, causality-driven FAQs, and validated protocols to maximize S9 mix efficiency.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does PBTA-1 show weak or inconsistent mutagenicity in standard TA98 strains even with S9 mix? A: The causality lies in the biphasic metabolic activation pathway of aromatic amines. PBTA-1 requires initial N-hydroxylation by Cytochrome P450 enzymes (specifically CYP1A1 and CYP1A2) present in the S9 fraction, followed by a critical O-acetylation step to form the highly reactive nitrenium ion[2]. Standard Salmonella typhimurium TA98 strains have low endogenous O-acetyltransferase activity. To resolve this, switch to the YG1024 strain, a derivative of TA98 that overexpresses O-acetyltransferase. This self-validating system increases sensitivity to PBTA-1 by orders of magnitude, often inducing over 1,000,000 revertants per microgram[1].

Q2: Which S9 induction method yields the highest activation efficiency for PBTA-1? A: Because PBTA-1 activation is heavily dependent on CYP1A1 and CYP1A2, S9 fractions derived from rats induced with Phenobarbital/


-naphthoflavone (PB/BNF) or Aroclor 1254 are mandatory[3]. Uninduced liver S9 lacks sufficient CYP1A activity. PB/BNF is the modern standard (due to environmental restrictions on Aroclor 1254) and effectively upregulates the CYP1A subfamily required to generate the N-hydroxy-PBTA-1 intermediate.

Q3: Should I use the standard plate incorporation method or the pre-incubation method? A: You must use the pre-incubation method [4]. The N-hydroxy intermediates of PBTA-1 are highly unstable. In the plate incorporation method, the diffusion of these reactive metabolites through the agar matrix is rate-limiting, often leading to degradation before they can penetrate the bacterial cell wall. Pre-incubating the bacteria, test compound, and S9 mix in a liquid phase for 20 minutes at 37°C ensures direct contact and maximizes the intracellular formation of DNA adducts[3].

Part 2: Visualizing the Activation Pathway

Pathway PBTA PBTA-1 (Pro-mutagen) CYP CYP1A1 / CYP1A2 (N-hydroxylation via S9) PBTA->CYP NHydroxy N-hydroxy-PBTA-1 (Intermediate) CYP->NHydroxy NAT O-acetyltransferase (NAT1/NAT2 or YG1024) NHydroxy->NAT Nitrenium Nitrenium Ion (Ultimate Mutagen) NAT->Nitrenium DNA DNA Adduct Formation (Frameshift Mutation) Nitrenium->DNA

Figure 1: Metabolic activation pathway of PBTA-1 requiring CYP450 and O-acetyltransferase.

Part 3: Troubleshooting Guide

Issue 1: High background toxicity masking revertant colonies.

  • Symptom: A sparse or absent background lawn on the minimal glucose agar plates, making it impossible to distinguish true revertants from surviving microcolonies.

  • Root Cause: S9 mix toxicity, excessive solvent (DMSO) concentration, or accumulation of toxic metabolites.

  • Self-Validating Solution: Implement a solvent control (DMSO

    
     4% v/v) and an S9-only control[3]. If the S9-only control shows toxicity, reduce the S9 protein concentration in the mix from the standard 10% v/v to 4-5% v/v. Ensure the cofactor concentrations (NADP and G6P) are freshly prepared to prevent the accumulation of toxic reactive oxygen species.
    

Issue 2: Precipitation of PBTA-1 in the top agar.

  • Symptom: Visible crystalline precipitates on the plate surface after 48 hours of incubation, leading to erratic colony counts.

  • Root Cause: PBTA-1 is highly hydrophobic. When the DMSO stock is added to the aqueous phosphate buffer/S9 mix, it can crash out of solution.

  • Self-Validating Solution: Keep the pre-incubation mixture at exactly 37°C. When adding the molten top agar (maintained at 45°C), ensure rapid mixing (vortexing for <3 seconds) and pour the mixture onto the basal plate within 20 seconds to prevent localized cooling and precipitation[3].

Part 4: Data Presentation

Table 1: Optimized S9 Cofactor Mix for Aromatic Amine Activation (per 50 mL) Formulated to sustain CYP1A1/1A2 activity during the 20-minute pre-incubation phase.

ComponentStock ConcentrationVolume Added (mL)Final Concentration in Mix
Phosphate Buffer (pH 7.4)0.2 M25.00100 mM
Sterile Deionized WaterN/A19.25N/A
S9 Rat Liver Fraction (PB/BNF)~30-40 mg protein/mL2.505% v/v
NADP Solution0.1 M2.004 mM
Glucose-6-Phosphate (G6P)1.0 M0.255 mM
MgCl

/ KCl Solution
0.4 M / 1.65 M1.008 mM / 33 mM

Table 2: Relative Mutagenicity of PBTA-1 across Salmonella Strains Data demonstrates the necessity of O-acetyltransferase (YG1024) and S9 mix for PBTA-1 detection.

StrainMetabolic ActivationGenotype CharacteristicExpected Revertants/

g
TA98- S9Standard frameshift< 50 (Baseline)
TA98+ S9 (PB/BNF)Standard frameshift~ 10,000 - 50,000
YG1024- S9Overexpresses O-acetyltransferase< 50 (Baseline)
YG1024+ S9 (PB/BNF)Overexpresses O-acetyltransferase> 1,000,000

Part 5: Experimental Protocols

Protocol 1: Preparation of Optimized S9 Mix for PBTA-1

Note: This protocol adheres to OECD 471 guidelines while optimizing for aromatic amines[4].

  • Thaw Components: Remove the PB/BNF-induced rat liver S9 fraction from the -80°C cryofreezer and thaw strictly on ice. Thaw NADP, G6P, and salt solutions at room temperature, then transfer to ice.

  • Combine Cofactors: In a sterile 50 mL conical tube on ice, add 19.25 mL of sterile deionized water and 25.00 mL of 0.2 M Phosphate Buffer (pH 7.4).

  • Add Salts & Energy Source: Add 1.00 mL of the MgCl

    
    /KCl solution, 0.25 mL of 1.0 M G6P, and 2.00 mL of 0.1 M NADP. Mix gently by inversion.
    
  • Incorporate S9: In a biosafety cabinet, carefully pipette 2.50 mL of the thawed S9 fraction into the mixture. Swirl gently to avoid foaming.

  • Storage: Keep the complete S9 mix in an ice-water bath and use within 2-3 hours. Do not refreeze.

Protocol 2: The 20-Minute Pre-Incubation Ames Assay Workflow
  • Preparation: Label sterile 13 x 100 mm glass culture tubes. Maintain a heating block or shaker incubator at 37°C.

  • Reaction Assembly: To each tube, add the following in order:

    • 0.5 mL of the optimized S9 mix (or 0.1 M phosphate buffer for -S9 controls).

    • 0.1 mL of the fresh overnight Salmonella YG1024 culture (approx.

      
       cells/mL).
      
    • 0.1 mL of PBTA-1 diluted in DMSO (ensure DMSO does not exceed 4% of the final volume).

  • Pre-Incubation: Transfer the tubes to the shaker incubator. Incubate at 37°C for exactly 20 minutes at 100-120 rpm to allow liquid-phase metabolic activation.

  • Agar Overlay: Remove tubes one at a time. Immediately add 2.0 mL of molten Top Agar (maintained at 45°C, containing trace histidine/biotin).

  • Plating: Vortex gently for 2-3 seconds and immediately pour the contents onto a 100 mm Minimal Glucose Agar plate. Swirl to achieve an even layer. Critical: Complete the agar overlay and pouring within 20 seconds to prevent PBTA-1 precipitation.

  • Incubation & Scoring: Allow plates to solidify on a level surface, invert, and incubate at 37°C for 48-72 hours before counting revertant colonies.

Workflow Start Test Compound + Bacteria + S9 Mix PreInc Pre-incubation (37°C, 20 mins, 100 rpm) Start->PreInc Liquid Phase Interaction TopAgar Add Molten Top Agar (Contains trace His/Biotin) PreInc->TopAgar Pour Pour onto Minimal Glucose Agar TopAgar->Pour Rapid mixing (<20s) Incubate Incubate 48-72h at 37°C Pour->Incubate Count Count Revertant Colonies Incubate->Count

Figure 2: Optimized 20-minute pre-incubation workflow for PBTA-1 Ames test activation.

References

  • Isolation and chemical-structural determination of a novel aromatic amine mutagen in water from the Nishitakase River in Kyoto. PubMed. URL:[Link]

  • Assessment of genotoxicity of 2-[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole (PBTA-6) in zebrafish (Danio rerio) using the comet assay and micronucleus test. ResearchGate. URL:[Link]

  • Bacterial Reverse Mutation Assay for Mainstream Tobacco Smoke. Health Canada. URL:[Link]

  • Bacterial Reverse Mutation Test (Ames Test, OECD 471). Creative Bioarray. URL:[Link]

Sources

overcoming matrix effects in environmental analysis of PBTA compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Environmental Analysis of PBTA Compounds Specialized Guide for Overcoming Matrix Effects in Complex Environmental Samples

Module 1: The Diagnostic Center

How to definitively identify and map matrix effects in your LC-MS/MS workflow.

Q: My spike recoveries for PBTA-1 and PBTA-2 in river sediment are consistently low (<50%), but my solvent standards are perfect. Is this extraction loss or ion suppression?

A: You are likely experiencing Signal Suppression , a common matrix effect (ME) where co-eluting interferences (humic acids, lipids) compete for charge in the electrospray ionization (ESI) source. In wastewater influents, suppression for benzotriazole-type compounds can reach up to 97% [1].

To distinguish between extraction loss and suppression, you must perform a Post-Column Infusion (PCI) Experiment . This is the gold standard for visualizing the "suppression zone" in your chromatogram.

Protocol: Post-Column Infusion Setup

  • Setup: Connect a syringe pump containing a standard solution of PBTA (e.g., 100 µg/L) to the LC eluent flow via a T-piece connector after the column but before the MS source.

  • Injection: Inject a blank matrix extract (e.g., sediment extract with no analyte) into the LC.

  • Observation: Monitor the baseline of the PBTA transition.

    • Stable Baseline: No matrix effect.[1]

    • Dip in Baseline: Ion suppression (negative peak).

    • Rise in Baseline: Ion enhancement.[2][3]

  • Overlay: Superimpose your analyte's retention time. If your PBTA peak elutes during a "dip," you have a suppression problem.

PCI_Setup cluster_legend Interpretation LC LC Pump & Column (Gradient Elution) Tee T-Piece Mixing Point LC->Tee Mobile Phase + Matrix Syringe Syringe Pump (Constant PBTA Infusion) Syringe->Tee Analyte Standard MS MS/MS Source (ESI/APCI) Tee->MS Combined Flow Data Chromatogram (Observation of Baseline) MS->Data Dip Baseline Dip = Suppression Peak Analyte Elution

Figure 1: Schematic of the Post-Column Infusion (PCI) setup for visualizing matrix effects zones.

Module 2: Sample Preparation Optimization

The first line of defense: Removing the matrix before it reaches the source.

Q: I am using C18 SPE cartridges for river water, but the background noise is still high. What is the optimal cleanup for PBTA mutagens?

A: While C18 is standard, it often retains non-polar interferences that co-elute with PBTAs. For PBTA compounds (which are hydrophobic UV stabilizers), Oasis HLB (Hydrophilic-Lipophilic Balance) cartridges at acidic pH have proven superior selectivity and recovery [2, 3].

Optimized SPE Protocol for River Water:

  • Conditioning: 6 mL MeOH followed by 6 mL Ultrapure Water.

  • Loading: Adjust sample pH to 3.0 (Critical: PBTAs are better retained in their neutral form). Load 500 mL at 5-10 mL/min.

  • Wash: 5% Methanol in Water (removes salts and highly polar organics).

  • Elution: 5 mL Methanol + 5 mL Dichloromethane (1:1 v/v). The addition of DCM helps elute the more lipophilic PBTA congeners (PBTA-4 to -8) that might stick to the plastic cartridge housing.

Q: What about sediment? My extracts are dark and oily.

A: Sediment extracts contain sulfur and lipids that devastate ESI sources. Simple SPE is insufficient.[4] You must use Gel Permeation Chromatography (GPC) or specialized cleanup.

Sediment Cleanup Workflow:

Step Action Purpose
1. Extraction Ultrasonic extraction with MeOH or DCM Solubilize hydrophobic PBTAs.
2. Sulfur Removal Activated Copper (Cu) powder Precipitates elemental sulfur (interferes with MS).
3. Lipid Removal GPC (Bio-Beads S-X3) Size-exclusion removes high MW lipids/humics.

| 4. Polishing | Silica Gel or Florisil Mini-column | Removes remaining polar pigments. |

Module 3: Instrumental Strategies

Tuning the hardware to ignore the matrix.

Q: I've cleaned my sample, but suppression persists. Should I switch ionization modes?

A: Yes. Atmospheric Pressure Photoionization (APPI) is a robust alternative to ESI for PBTA analysis.

  • Why? ESI relies on charge transfer in the liquid phase, which is easily disrupted by co-eluting salts/matrix. APPI ionizes via photon absorption in the gas phase, making it significantly less susceptible to non-volatile matrix components [4].

  • Evidence: Studies have shown APPI provides higher signal intensities for PBTA-1 through -8 compared to ESI in complex river water matrices.

Q: Which column chemistry separates PBTAs from humic substances best?

A: While C18 is the workhorse, a Phenyl-Hexyl column is recommended for PBTAs.

  • Mechanism: PBTAs are aromatic. The Phenyl-Hexyl phase utilizes

    
    -
    
    
    
    interactions to retain PBTAs differently than the hydrophobic mechanism of C18. This often shifts the PBTA peaks away from the suppression zone of aliphatic lipids and humic acids.

Module 4: Quantification & Quality Control

Ensuring accuracy despite the matrix.

Q: Can I use external calibration if I have good cleanup?

A: No. For environmental trace analysis of PBTAs, Isotope Dilution is mandatory to meet regulatory standards (e.g., method detection limits <1 ng/L).

The Self-Validating System: You must use a stable isotope-labeled internal standard (ILIS), such as Benzotriazole-d4 or a ¹³C-labeled analog.

  • Spike Time: Add the ILIS to the sample before extraction (not just before injection).

  • Logic: If the matrix suppresses the PBTA signal by 50%, it will also suppress the ILIS by 50%. The ratio of Analyte/ILIS remains constant, automatically correcting the calculated concentration.

Decision Tree: Method Development for PBTA

Method_Tree Start Start: PBTA Analysis Matrix Select Matrix Start->Matrix Water Water (River/Wastewater) Matrix->Water Solid Solid (Sediment/Biota) Matrix->Solid SPE SPE: Oasis HLB pH 3.0 Water->SPE Extract Solvent Extraction (DCM/MeOH) Solid->Extract Check PCI Diagnostic: Is Suppression > 20%? SPE->Check Cleanup GPC + Copper Cleanup Extract->Cleanup Cleanup->Check ESI Use ESI+ Mode (Standard) Check->ESI No APPI Switch to APPI (Dopant Assisted) Check->APPI Yes Final Quantify via Isotope Dilution (ILIS) ESI->Final APPI->Final

Figure 2: Decision tree for selecting extraction and ionization methods based on matrix complexity.

References

  • Matrix effects in LC–MS/MS method at different fortification levels. ResearchGate. Retrieved from

  • Simultaneous Determination of Seven Benzotriazole UV Stabilizers in Surface Waters by Using Solid‐Phase Extraction Coupled With Ultra‐High‐Performance Liquid Chromatography Tandem Mass Spectrometry. Journal of Separation Science. Retrieved from

  • Untargeted analysis of contaminants in river water samples: Comparison between two different sorbents for solid-phase extraction. ResearchGate. Retrieved from

  • Simultaneous determination of 2-phenylbenzotriazole-type mutagens, PBTA-1 through -8, in river water by liquid chromatography-tandem mass spectrometry. Journal of Environmental Monitoring. Retrieved from

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Journal of the American Society for Mass Spectrometry. Retrieved from

Sources

determining limit of detection for PBTA-1 in tap water samples

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & FAQs for Determining the Limit of Detection (LOD) of PBTA-1 in Tap Water

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide for researchers, analytical chemists, and environmental toxicologists tasked with determining the Limit of Detection (LOD) for PBTA-1 in tap water.

PBTA-1 (2-[2-(acetylamino)-4-[bis(2-methoxyethyl)amino]-5-amino-7-bromo-4-chloro-2H-benzotriazole) is a highly potent mutagen[1]. It is environmentally generated when dinitrophenylazo dyes, such as Disperse Blue 291, are reduced to aromatic amines in sewage treatment facilities and subsequently chlorinated during tap water purification[2]. Because of its severe genotoxicity, analytical laboratories must achieve ultra-trace Limits of Detection (LOD) in the sub-ng/L range[3]. This guide provides a self-validating methodology and troubleshooting framework to help you achieve and verify these rigorous detection limits.

Self-Validating Experimental Protocol

To establish a reliable LOD, the analytical method must control for matrix effects and analyte degradation. The following step-by-step LC-MS/MS methodology incorporates causality-driven choices and internal validation mechanisms.

Step 1: Sample Collection and Active Quenching

  • Action: Collect 1 L of tap water into amber glass bottles pre-loaded with a quenching agent such as sodium thiosulfate (100 mg/L) or ascorbic acid.

  • Causality: Tap water contains residual free chlorine. If left unquenched, chlorine will continue to react with the aromatic amine groups of PBTA-1 during transit, artificially lowering the concentration and leading to false-negative LOD calculations.

  • Self-Validation: Simultaneously prepare a "Matrix Spike" (tap water spiked with a known concentration of PBTA-1 before quenching) and a "Field Blank" (HPLC-grade water subjected to the same conditions) to verify quenching efficacy and rule out background contamination.

Step 2: Solid-Phase Extraction (SPE) Concentration

  • Action: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 5 mL methanol followed by 5 mL water. Load the quenched sample at a flow rate of 10 mL/min. Wash with 5% methanol in water, dry under vacuum for 10 minutes, and elute with 100% methanol.

  • Causality: PBTA-1 is a semi-polar, heterocyclic compound. Polymeric sorbents provide superior retention capacity compared to silica-based C18, preventing analyte breakthrough during the loading of large sample volumes (1 L). This high-volume concentration is mathematically required to reach sub-ng/L LODs[3].

  • Self-Validation: Spike the sample with an isotopically labeled surrogate standard prior to extraction. A recovery of >85% validates the extraction efficiency.

Step 3: LC-APPI-MS/MS Analysis

  • Action: Inject the concentrated extract onto a C18 column. Utilize Dopant-Assisted Atmospheric Pressure Photoionization (APPI) in positive ion mode, using toluene as the dopant, rather than Electrospray Ionization (ESI)[3].

  • Causality: ESI is highly susceptible to ion suppression from inorganic salts concentrated from the tap water matrix. APPI utilizes UV photons and a dopant to facilitate charge transfer, which drastically improves the ionization efficiency of highly conjugated, halogenated benzotriazoles like PBTA-1, boosting the signal-to-noise (S/N) ratio[3].

Step 4: LOD Determination

  • Action: Calculate the LOD based on a Signal-to-Noise (S/N) ratio of 3:1 using Multiple Reaction Monitoring (MRM).

  • Causality: Relying on S/N from actual tap water matrix spikes (rather than pure solvent standards) ensures the LOD accurately reflects real-world matrix suppression.

Quantitative Data Summary

The table below summarizes the expected LODs based on the ionization method and matrix, highlighting the superiority of APPI for trace environmental analysis[3].

AnalyteMatrixIonization SourceExtraction MethodTypical RecoveryValidated LOD
PBTA-1Tap / River WaterLC-APPI-MS/MSPolymeric SPE> 85%0.04 – 0.5 ng/L
PBTA-1Tap / River WaterLC-ESI-MS/MSPolymeric SPE> 85%1.0 – 2.0 ng/L

Mechanistic & Workflow Visualization

PBTA1_Analysis cluster_0 Phase 1: Environmental Formation cluster_1 Phase 2: Self-Validating Detection Workflow N1 Azo Dye Effluent (Disperse Blue 291) N2 Reduction (Sewage Treatment) N1->N2 N3 Chlorination (Tap Water Treatment) N2->N3 N4 PBTA-1 Mutagen Formation N3->N4 N5 Tap Water Sampling & Chlorine Quenching N4->N5 Environmental Sampling N6 Solid-Phase Extraction (Polymeric Sorbent) N5->N6 N7 LC-APPI-MS/MS Analysis N6->N7 N8 Sub-ng/L LOD Quantification N7->N8

Mechanism of PBTA-1 formation and the analytical workflow for sub-ng/L detection in tap water.

Troubleshooting Guides & FAQs

Q: I am using LC-ESI-MS/MS, but my LOD is stuck at 2 ng/L. How can I reach the 0.04 ng/L threshold? A: Switch your ionization source from Electrospray Ionization (ESI) to Atmospheric Pressure Photoionization (APPI). Research demonstrates that dopant-assisted APPI significantly enhances the signal-to-noise ratio for PBTA-type mutagens compared to ESI, pushing detection limits down to 0.04–0.5 ng/L[3]. ESI is highly susceptible to ion suppression from the trace inorganic salts and humic acids naturally present in tap water matrices.

Q: My calibration curve in solvent is linear, but my tap water matrix spikes show poor recovery (<40%). What is causing this? A: This is a classic indicator of ongoing chemical degradation post-sampling. While PBTA-1 is a product of chlorination, excess residual free chlorine in tap water will eventually cleave or hyper-chlorinate the molecule over time. Ensure you are adding a quenching agent (like sodium thiosulfate) to the sample bottle before collection. If quenching is already implemented, check your SPE drying step; excessive drying under vacuum can lead to evaporative losses or irreversible binding to the sorbent.

Q: Which MRM transitions are optimal for PBTA-1 quantification to ensure the lowest LOD? A: PBTA-1 contains both bromine and chlorine atoms, which provides a highly distinct isotopic signature (M, M+2, M+4). You must monitor the isotopic molecular ion peaks. Selecting the transition with the highest abundance and the lowest background noise in your specific tap water matrix is critical. Often, monitoring the transition of the [M+H]+ precursor to a specific stable fragment (such as the loss of the acetyl group) yields the cleanest baseline, thereby maximizing the S/N ratio and lowering the LOD.

Q: Why do I see a shifting retention time for PBTA-1 across multiple tap water injections? A: Retention time drift in tap water analysis is usually caused by column overloading from humic/fulvic acids or a shift in mobile phase pH. PBTA-1 has basic amino groups that are highly sensitive to pH changes. Ensure your mobile phase is properly buffered (e.g., using ammonium acetate or formic acid) to lock the ionization state of the molecule during chromatography. Additionally, implement a strong solvent wash step at the end of each LC gradient to clear matrix buildup from the column.

References

  • Mutagenicity evaluation of the commercial product CI Disperse Blue 291 using different protocols of the Salmonella assay Source: ResearchGate URL:[Link]

  • Simultaneous determination of 2-phenylbenzotriazole-type mutagens, PBTA-1 through -8, in river water by liquid chromatography–tandem mass spectrometry Source: Journal of Environmental Monitoring (RSC Publishing) URL:[Link]

  • Nano-ESI-MS/MS spectra of the photolabelled peptide Ala-539-Lys-545 Source: ResearchGate URL:[Link]

Sources

Validation & Comparative

Comparative Mutagenicity of PBTA-1 vs. PBTA-2 in Salmonella typhimurium TA98

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Environmental Toxicologists and Drug Development Professionals

Executive Summary

The identification of potent environmental mutagens is critical for assessing ecological and human health risks. Among the most potent river water mutagens ever discovered are the phenylbenzotriazole (PBTA) derivatives, specifically PBTA-1 and PBTA-2 . These compounds are byproducts of industrial azo dyes that undergo reduction and chlorination within sewage treatment plants before being discharged into aquatic ecosystems[1].

This guide provides an objective, data-driven comparison of the mutagenic profiles of PBTA-1 and PBTA-2 using the Salmonella typhimurium TA98 strain. Despite distinct structural differences in their amino side chains, both compounds exhibit remarkably identical, highly potent frameshift mutagenicity, driven by a shared metabolic activation pathway[1].

Chemical Identity and Environmental Origins

PBTA-1 and PBTA-2 share a complex aromatic amine core but differ in their specific functional side groups:

  • PBTA-1: 2-[2-(acetylamino)-4-[bis(2-methoxyethyl)amino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole[1].

  • PBTA-2: 2-[2-(acetylamino)-4-[N-(2-cyanoethyl)ethylamino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole[1].

The Causality of Formation: Neither compound is synthesized directly by industry. They are "unintentional byproducts" formed when dinitrophenylazo dyes (discharged from textile factories) are chemically reduced to aromatic amines by anaerobic bacteria in sewage sludge, and subsequently chlorinated during the final disinfection phase of wastewater treatment[1]. High levels of these compounds have been quantified downstream of sewage plants, confirming this anthropogenic genesis[2].

Mechanistic Basis of Mutagenicity in TA98

To understand the comparative mutagenicity of these compounds, we must examine the biological sensor used to detect them: Salmonella typhimurium TA98 .

TA98 is engineered with a specific -1 frameshift mutation in the hisD3052 gene. This region contains a repetitive sequence of alternating cytosine and guanine bases—a (CG)4 hotspot. PBTA compounds are "pro-mutagens"; they are inert until metabolically activated by mammalian enzymes (S9 mix)[1].

Once activated, the electrophilic intermediate attacks the guanine bases in the DNA. During DNA replication, the bacterial polymerase "slips" at the bulky adduct site within the repetitive (CG)4 sequence, causing a 2-base deletion that restores the reading frame (reversion to histidine prototrophy)[1].

Pathway PBTA PBTA-1 / PBTA-2 (Pro-mutagen) CYP Cytochrome P450 (Rat Liver S9) PBTA->CYP NHydroxy N-hydroxy-PBTA (Intermediate) CYP->NHydroxy N-hydroxylation NAT O-Acetyltransferase (Bacterial NAT/OAT) NHydroxy->NAT NAcetoxy N-acetoxy-PBTA (Ultimate Mutagen) NAT->NAcetoxy O-acetylation DNA DNA Adduct Formation at Guanine (C8) NAcetoxy->DNA Electrophilic attack Mutation -2 bp CG Deletion (TA98 Frameshift) DNA->Mutation Replication error

Figure 1: Metabolic activation pathway of PBTA compounds leading to frameshift mutations in TA98.

Comparative Mutagenicity Data

Despite the structural divergence in their side chains (a bis(2-methoxyethyl)amino group in PBTA-1 vs. an N-(2-cyanoethyl)ethylamino group in PBTA-2), their interaction with the TA98 genome is virtually indistinguishable.

As summarized in the table below, genomic sequencing of the TA98 revertants reveals that 100% of the mutations induced by both PBTA-1 and PBTA-2 are identical 2-base deletions of CG within the hotspot sequence [1].

Table 1: Comparative Mutagenic Profile of PBTA-1 and PBTA-2
ParameterPBTA-1PBTA-2
Distinguishing Side-Chain bis(2-methoxyethyl)amino groupN-(2-cyanoethyl)ethylamino group
Metabolic Requirement Strict requirement for S9 activationStrict requirement for S9 activation
Mutation Spectrum (TA98) 100% hotspot 2-base deletion of CG100% hotspot 2-base deletion of CG
Primary Adduct Target Guanine within (CG)4 sequenceGuanine within (CG)4 sequence
Contribution to River Mutagenicity ~21% (Nishitakase River, Japan)~17% (Nishitakase River, Japan)

Analytical Insight: The identical mutation spectra suggest that the bulky side chains do not alter the spatial orientation of the ultimate mutagenic nitrenium ion when it intercalates into the bacterial DNA. The core phenylbenzotriazole structure dictates the highly specific electrophilic attack at the C8 position of guanine[1].

Self-Validating Experimental Protocol: The Pre-Incubation Ames Test

To accurately evaluate complex aromatic amines like PBTA-1 and PBTA-2, standard plate incorporation methods are insufficient. The protocol below utilizes a Pre-incubation Methodology , engineered as a self-validating system to ensure data integrity.

Rationale & Causality
  • Why Pre-incubation? PBTA compounds are highly lipophilic and require extensive enzymatic processing. If plated immediately, the pro-mutagen diffuses into the agar matrix, escaping the S9 enzymes. A 20-minute liquid pre-incubation forces intimate stoichiometric contact between the chemical, the CYP450 enzymes, and the bacteria, drastically increasing assay sensitivity.

  • Why Trace Histidine? A minute amount of histidine is added to the top agar to allow the bacteria to undergo 2-3 cycles of cell division. DNA replication is strictly required to convert the temporary DNA adduct into a permanent, heritable frameshift mutation before the amino acid is depleted.

Step-by-Step Methodology
  • Strain Verification (Quality Control):

    • Verify TA98 rfa mutation via crystal violet sensitivity (ensures cell wall permeability to large PBTA molecules).

    • Verify pKM101 plasmid presence via ampicillin resistance (enhances error-prone DNA repair).

  • Preparation of Reaction Mixture: In a sterile glass tube, combine 100 µL of overnight TA98 culture (approx.

    
     cells/mL), 500 µL of 10% rat liver S9 mix (Aroclor 1254-induced), and 50 µL of the PBTA test compound dissolved in DMSO.
    
  • Pre-Incubation: Incubate the mixture at 37°C for exactly 20 minutes with gentle shaking (150 rpm).

  • Immobilization: Add 2.0 mL of molten top agar (45°C) containing trace amounts of histidine and biotin to the tube. Vortex gently for 3 seconds.

  • Plating: Immediately pour the mixture onto a Vogel-Bonner minimal medium E (VBME) agar plate. Swirl to achieve a uniform layer.

  • Incubation & Scoring: Invert plates and incubate at 37°C for 48–72 hours. Count the resulting macroscopic revertant colonies.

  • System Validation: The assay is only valid if the negative control (DMSO) yields spontaneous revertants within historical bounds (typically 15-35 colonies/plate for TA98), and the positive control (2-Aminofluorene + S9) yields a >3-fold increase over the baseline.

Protocol Prep 1. Sample Preparation Test Compound + TA98 + S9 Mix PreInc 2. Pre-incubation Phase 20 min at 37°C (Liquid) Prep->PreInc Overlay 3. Top Agar Overlay Addition of Trace His/Trp PreInc->Overlay Plating 4. Plating on Minimal Agar Selective Pressure Applied Overlay->Plating Incubation 5. Incubation 48-72h at 37°C Plating->Incubation Validation 6. Validation & Counting Compare Revertants vs. Controls Incubation->Validation Control1 Negative Control (Spontaneous Reversion) Validation->Control1 Control2 Positive Control (2-Aminofluorene + S9) Validation->Control2

Figure 2: Self-validating workflow of the Pre-incubation Ames Test for assessing PBTA mutagenicity.

Conclusion

The comparative analysis of PBTA-1 and PBTA-2 demonstrates a critical principle in genetic toxicology: minor peripheral structural variations do not always alter the fundamental mechanism of genotoxicity. Both compounds act as highly potent, S9-dependent mutagens that induce an identical 100% hotspot 2-base deletion in the TA98 strain[1]. Their substantial contribution to the mutagenic burden of river systems underscores the necessity of monitoring industrial dye effluents and optimizing wastewater chlorination protocols[2].

References

  • Mutation spectra in Salmonella TA98, TA100, and TA104 of two phenylbenzotriazole mutagens (PBTA-1 and PBTA-2) detected in the Nishitakase River in Kyoto, Japan. PubMed (NIH). Available at:[Link]

  • Quantification of two aromatic amine mutagens, PBTA-1 and PBTA-2, in the Yodo River system. PubMed (NIH). Available at: [Link]

  • Occurrence and Origin of Mutagenicity in Soil and Water Environment. Japan Science and Technology Agency (JST). Available at:[Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Phenylbenzotriazole Mutagens

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of phenylbenzotriazole (PBTA) mutagens, a class of environmental contaminants with significant genotoxic potential. As a senior application scientist, this document is structured to deliver not just data, but a cohesive understanding of the molecular features driving the mutagenicity of these compounds, supported by experimental evidence and detailed protocols for their assessment.

Introduction: The Emergence of Phenylbenzotriazoles as Environmental Mutagens

Phenylbenzotriazoles have been identified as potent mutagens in various environmental samples, particularly in river water downstream of textile dyeing industries[1][2][3]. These compounds are not intentionally produced but are formed as byproducts from the chemical reduction and subsequent chlorination of dinitrophenylazo dyes, which are widely used in the textile industry[2][3][4]. The presence of these mutagens in aquatic environments raises significant concerns for both ecological and human health[4].

The core structure of a 2-phenylbenzotriazole consists of a phenyl group attached to a benzotriazole ring system. The mutagenicity of these compounds is not inherent to the parent structure but is highly dependent on the specific substitution patterns on both the phenyl and benzotriazole rings. Understanding the SAR of PBTAs is crucial for predicting the mutagenic potential of newly identified analogs, for prioritizing remediation efforts, and for guiding the design of safer industrial dyes.

The Molecular Mechanism of Phenylbenzotriazole Mutagenicity: A Pathway to Genotoxicity

Similar to many aromatic amines and heterocyclic aromatic amines, PBTAs are pro-mutagens, meaning they require metabolic activation to exert their mutagenic effects[1][5]. This activation is a critical step in their mechanism of action and is a key consideration in their toxicological assessment.

Metabolic Activation by Cytochrome P450

The initial and rate-limiting step in the activation of PBTAs is their oxidation by cytochrome P450 (CYP) enzymes, primarily in the liver[5][6]. This enzymatic process, often mimicked in vitro using a rat liver homogenate (S9 mix) in the Ames test, typically involves N-hydroxylation of an amino group, a common activation pathway for aromatic amines[5][7]. The resulting N-hydroxy metabolite is more reactive than the parent compound.

Formation of Reactive Esters and DNA Adducts

The N-hydroxy metabolite can be further activated through esterification, for example, by N-acetyltransferases or sulfotransferases, to form highly reactive N-acetoxy or N-sulfonyloxy esters. These electrophilic intermediates can then readily react with nucleophilic sites in DNA, primarily at the C8 and N2 positions of guanine and the N6 position of adenine, to form stable DNA adducts[8][9][10].

Induction of Mutations

The presence of bulky PBTA-DNA adducts can disrupt the normal functioning of DNA polymerase during replication[11]. This can lead to the misincorporation of nucleotides, resulting in frameshift or base-pair substitution mutations[11][12]. The majority of mutagenic PBTAs are potent frameshift mutagens, as detected by their high activity in the Salmonella typhimurium TA98 strain in the Ames test[1][2].

Metabolic Activation of Phenylbenzotriazoles PBTA Phenylbenzotriazole (Pro-mutagen) N_hydroxy N-Hydroxy Metabolite PBTA->N_hydroxy Cytochrome P450 (S9 mix) Reactive_Ester Reactive Ester (e.g., N-acetoxy) N_hydroxy->Reactive_Ester Esterification DNA_Adduct DNA Adduct Reactive_Ester->DNA_Adduct Reaction with DNA Mutation Frameshift Mutation DNA_Adduct->Mutation DNA Replication Error SAR of Phenylbenzotriazoles cluster_core Core Structure: Phenylbenzotriazole cluster_features Key Structural Features for High Mutagenicity Core 2-Phenylbenzotriazole Skeleton Amino Primary Amino Group (on Benzotriazole Ring) Core->Amino Essential for Metabolic Activation Halogen Halogen Substituents (Br, Cl on Benzotriazole Ring) Core->Halogen Enhances Potency Planarity Molecular Planarity Core->Planarity Facilitates DNA Intercalation Phenyl_Subs Substituents on Phenyl Ring (e.g., Acetylamino, Dialkylamino) Core->Phenyl_Subs Modulates Activity

Caption: Key structural features influencing the mutagenicity of phenylbenzotriazoles.

Experimental Protocols: Assessing the Mutagenicity of Phenylbenzotriazoles

The Ames test, a bacterial reverse mutation assay, is the gold standard for evaluating the mutagenic potential of chemical compounds, including PBTAs.[12][13][14] The following is a detailed, step-by-step protocol for assessing the mutagenicity of a novel phenylbenzotriazole derivative.

Principle of the Ames Test

The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[12] The assay measures the ability of a test compound to cause mutations that restore the gene responsible for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium. The number of revertant colonies is proportional to the mutagenic potency of the compound.[13]

Recommended Bacterial Strains

For assessing PBTAs, which are known to be frameshift mutagens, the following strains are recommended:

  • TA98 and YG1024: These strains are particularly sensitive to frameshift mutagens. YG1024 is a derivative of TA98 that overproduces O-acetyltransferase, making it highly sensitive to the mutagenic effects of aromatic amines.

  • TA100: This strain is used to detect base-pair substitution mutagens.

  • TA1535 and TA1537: These can also be included to provide a broader assessment of mutagenic mechanisms.

Detailed Experimental Workflow

Ames Test Workflow for Phenylbenzotriazoles Start Start: Prepare Test Compound Solution Prepare_Bacteria Prepare Overnight Cultures of Salmonella Strains (e.g., TA98, YG1024) Start->Prepare_Bacteria Prepare_S9 Prepare S9 Mix (Rat Liver Homogenate + Cofactors) for Metabolic Activation Start->Prepare_S9 Mix Combine in Test Tube: 1. Test Compound (various concentrations) 2. Salmonella Culture 3. S9 Mix (or buffer for -S9 plates) Prepare_Bacteria->Mix Prepare_S9->Mix Pre_incubation Pre-incubate Mixture (e.g., 37°C for 20-30 min) Mix->Pre_incubation Add_Top_Agar Add Molten Top Agar (containing a trace of histidine and biotin) Pre_incubation->Add_Top_Agar Plate Pour Mixture onto Minimal Glucose Agar Plates Add_Top_Agar->Plate Incubate Incubate Plates at 37°C for 48-72 hours Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data: - Compare to solvent control - Determine dose-response relationship - Calculate mutagenic potency Count->Analyze End End: Report Results Analyze->End

Caption: Step-by-step workflow for the Ames test to assess phenylbenzotriazole mutagenicity.

Step-by-Step Methodology
  • Preparation of Test Compound: Dissolve the phenylbenzotriazole analog in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Prepare a series of dilutions to test a range of concentrations.

  • Bacterial Culture Preparation: Inoculate the selected Salmonella typhimurium strains into nutrient broth and incubate overnight at 37°C with shaking to obtain a culture density of approximately 1-2 x 10^9 cells/mL.

  • Metabolic Activation System (S9 Mix): Prepare the S9 mix immediately before use. This typically contains S9 fraction from Aroclor 1254-induced rat liver, NADP+, glucose-6-phosphate, and salts in a phosphate buffer. Keep the S9 mix on ice.

  • Plate Incorporation Assay:

    • To a sterile test tube, add in the following order:

      • 0.1 mL of the test compound dilution (or solvent control/positive control).

      • 0.1 mL of the bacterial culture.

      • 0.5 mL of the S9 mix (for metabolic activation) or 0.5 mL of phosphate buffer (for experiments without metabolic activation).

    • Vortex the mixture gently and pre-incubate at 37°C for 20-30 minutes.

    • Add 2.0 mL of molten top agar (45°C) containing a trace amount of histidine and biotin.

    • Vortex briefly and pour the entire contents onto the surface of a minimal glucose agar plate.

    • Allow the top agar to solidify.

  • Incubation: Invert the plates and incubate at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis and Interpretation:

    • A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least twice the background (solvent control) count.

    • The mutagenic potency can be expressed as the number of revertants per nanomole or microgram of the test compound, calculated from the linear portion of the dose-response curve.

Conclusion

The mutagenicity of phenylbenzotriazoles is a complex interplay of their structural features. The presence of a primary amino group on the benzotriazole ring is a prerequisite for activity, which is further enhanced by halogenation and a planar molecular structure. The substituents on the 2-phenyl ring also fine-tune the mutagenic potency. These compounds require metabolic activation to form DNA adducts, which ultimately lead to mutations. The Ames test, particularly with Salmonella typhimurium strains TA98 and YG1024 in the presence of a metabolic activation system, remains the most reliable method for assessing the mutagenic potential of this class of environmental contaminants. The insights from SAR studies are invaluable for predicting the genotoxicity of new phenylbenzotriazole derivatives and for guiding the development of safer alternatives in the dye industry.

References

  • Ohe, T., et al. (1999). Mutagenic activity of 2-phenylbenzotriazole derivatives related to a mutagen, PBTA-1, in river water. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 440(2), 189-197. [Link]

  • Watanabe, T., et al. (2002). Mutagenicity of two 2-phenylbenzotriazole derivatives, 2-[2-(acetylamino)-4-(diethylamino)-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole and 2-[2-(acetylamino)-4-(diallylamino)-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole and their detection in river water in Japan. Mutagenesis, 17(4), 293-299. [Link]

  • Nukaya, H., et al. (2001). Synthesis of 2-phenylbenzotriazole-type mutagens, PBTA-5 and PBTA-6, and their detection in river water from Japan. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 498(1-2), 107-115. [Link]

  • de Oliveira, G. A. R., et al. (2021). Mutagenicity of a novel 2-phenylbenzotriazole (non-chlorinated 2-phenylbenzotriazole-9) in mice. Environmental and Molecular Mutagenesis, 62(8), 471-477. [Link]

  • Gola, M., et al. (2021). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 219, 113426. [Link]

  • Watanabe, T., et al. (2002). Mutagenicity of two 2-phenylbenzotriazole derivatives... Mutagenesis, 17(4), 293-299. [Link]

  • Ames, B. N., et al. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation Research, 31(6), 347-364. [Link]

  • CONCAWE. (2012). Use of the modified Ames test as an indicator of the carcinogenicity of residual aromatic extracts. Report No. 12/12. [Link]

  • Honma, M., et al. (2019). Improvement of quantitative structure–activity relationship (QSAR) tools for predicting Ames mutagenicity. Mutagenesis, 34(1), 3-13. [Link]

  • Benigni, R. (Ed.). (2003). Quantitative Structure-Activity Relationship (QSAR) Models of Mutagens and Carcinogens. CRC press. [Link]

  • Sharma, S., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2778. [Link]

  • Tentamus Group. (2023). The in vitro mutagenicity assay - THE AMES TEST. [Link]

  • Yamazaki, H., et al. (2009). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 678(2), 123-128. [Link]

  • Benigni, R. (Ed.). (2003). Quantitative Structure-Activity Relationship (QSAR) Models of Mutagens and Carcinogens. CRC press. [Link]

  • Hatch, F. T., et al. (1997). Quantitative structure-activity (QSAR) relationships of mutagenic aromatic and heterocyclic amines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 376(1-2), 87-96. [Link]

  • De Flora, S., et al. (1984). Metabolic activation and deactivation of mutagens by preparations of human lung parenchyma and bronchial tree. Mutation Research/Genetic Toxicology, 139(1), 9-14. [Link]

  • Liu, Z., et al. (2008). Design, synthesis, and antitumor activities of some novel substituted 1,2,3-benzotriazines. Bioorganic & Medicinal Chemistry, 16(12), 6345-6352. [Link]

  • Katritzky, A. R., et al. (2022). Pharmacological activities and activation as well as comparison of benzotriazole with other groups. Journal of Pharmaceutical Research International, 34(32A), 1-12. [Link]

  • AOP-Wiki. Alkylation, DNA leads to Increase, Mutations. [Link]

  • Taylor & Francis. DNA adducts – Knowledge and References. [Link]

  • Loechler, E. L. (2000). Factors that influence the mutagenic patterns of DNA adducts from chemical carcinogens. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 450(1-2), 155-168. [Link]

  • ResearchGate. (n.d.). Structures of some mutagens. [Link]

  • Wang, D., et al. (2022). The influence of alkyl substitution on the in vitro metabolism and mutagenicity of benzo[a]pyrene. Toxicology Letters, 363, 23-33. [Link]

  • Li, Z., et al. (2009). Synthesis of substituted-phenyl-1,2,4-triazol-3-thione analogues with modified D-glucopyranosyl residues and their antiproliferative activities. European Journal of Medicinal Chemistry, 44(11), 4716-4720. [Link]

  • ResearchGate. (n.d.). Structures and structure–activity relationship of benzotriazole derivatives 5–9 as apoptosis inducers. [Link]

  • ResearchGate. (n.d.). Role of DNA adducts in mutations and chemical carcinogenesis. [Link]

  • ResearchGate. (n.d.). Pathways of metabolic activation of benzo[a]pyrene. [Link]

  • Weekes, U. (1975). In vitro metabolic activation of chemical mutagens II. The relationships among mutagen formation, metabolism and carcinogenicity for dimethylnitrosamine and diethylnitrosamine in the livers, kidneys and lungs of BALB/cJ, C57BL/6J and RF/J mice. Mutation Research/Environmental Mutagenesis and Related Subjects, 31(3), 175-183. [Link]

  • Cicic, A., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. [Link]

  • Li, P., et al. (2021). Synthesis of novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group as efficient bactericides against the phytopathogenic bacterium Xanthomonas oryzae pv. oryzae. New Journal of Chemistry, 45(10), 4697-4706. [Link]

Sources

validating PBTA-1 toxicity using micronucleus assay in vivo

Author: BenchChem Technical Support Team. Date: March 2026

Validating PBTA-1 Genotoxicity: A Comparison Guide of In Vivo Micronucleus Assay Methodologies

As environmental toxicology advances, the need to rigorously validate the safety profiles of industrial byproducts has never been more critical. PBTA-1 (2-[2-(acetylamino)-4-[bis(2-methoxyethyl)amino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole) is a potent, newly identified water pollutant and mutagen derived from azo dyes, frequently detected in industrial river systems[1]. While its frameshift mutagenicity is well-documented in in vitro bacterial assays[2], translating these findings to mammalian risk assessment requires robust in vivo validation.

The Mammalian Erythrocyte Micronucleus Test (OECD TG 474) is the regulatory gold standard for detecting in vivo cytogenetic damage[3][4]. As a Senior Application Scientist, I have structured this guide to objectively compare the traditional Manual Microscopy approach against high-throughput Automated Flow Cytometry (FCM) for evaluating PBTA-1 genotoxicity.

Mechanistic Grounding: PBTA-1 and Erythropoiesis

To design a valid experiment, we must first understand the biological causality of the endpoint. PBTA-1 is a pro-mutagen; it requires hepatic metabolic activation (via cytochrome P450 enzymes and O-acetylation) to form reactive electrophiles[2]. Once in systemic circulation, these electrophiles reach the bone marrow, where they can induce DNA strand breaks (clastogenesis) or disrupt the mitotic spindle (aneugenesis) in rapidly dividing erythroblasts[3].

During normal erythropoiesis, an erythroblast matures into a polychromatic erythrocyte (PCE)—also known as a reticulocyte (RET)—by extruding its main nucleus[5]. If PBTA-1 has caused genetic damage, lagging chromosome fragments or whole chromosomes are left behind in the cytoplasm, forming a distinct "micronucleus" (MN)[3].

PBTA1_Mechanism PBTA1 PBTA-1 Exposure (Pro-mutagen) Metabolism Hepatic Activation (CYP450 / O-acetylation) PBTA1->Metabolism Electrophile Reactive Electrophile Metabolism->Electrophile DNA_Damage DNA Strand Breaks (Clastogenic) or Spindle Disruption Electrophile->DNA_Damage Erythroblast Bone Marrow Erythroblast Mitosis DNA_Damage->Erythroblast Extrusion Main Nucleus Extrusion Erythroblast->Extrusion PCE Polychromatic Erythrocyte (PCE) with Micronucleus (MN) Extrusion->PCE Lagging Fragment Retained

Caption: Mechanistic pathway of PBTA-1 metabolic activation leading to in vivo micronucleus formation.

Methodological Comparison: Manual vs. Flow Cytometry

Evaluating the frequency of micronucleated cells requires distinguishing the rare, newly formed immature erythrocytes from the massive background of mature normochromatic erythrocytes (NCEs).

The Traditional Alternative: Manual Microscopy Historically, this assay required terminal bone marrow extraction. Technicians smear the marrow on slides and use RNA-binding dyes (like Acridine Orange) to visually differentiate the RNA-rich PCEs from mature NCEs[5]. The technician then manually scores 4,000 PCEs per animal under a microscope[4][5]. This method is highly subjective, prone to human fatigue, and requires animal sacrifice.

The Modern Standard: Flow Cytometry (FCM) Automated platforms (such as Litron's MicroFlow® kits) exploit specific biological markers to eliminate subjectivity[6].

  • Causality of CD71: Immature RETs require massive amounts of iron for hemoglobin synthesis, leading to high surface expression of the transferrin receptor (CD71). As they mature into NCEs, CD71 is lost. FCM uses fluorescent anti-CD71 antibodies to objectively gate the target RET population[6].

  • Causality of RNase: Because DNA stains (like Propidium Iodide) also intercalate into RNA, the assay utilizes RNase to degrade the abundant RNA in RETs. This ensures the fluorescent signal strictly originates from the DNA of a micronucleus[6].

  • Furthermore, FCM allows for the use of peripheral blood, enabling longitudinal sampling from the same animal over time, drastically reducing animal use (aligning with 3Rs principles)[7].

Workflow_Comparison cluster_manual Manual Microscopy (Bone Marrow) cluster_fcm Flow Cytometry (Peripheral Blood) Start In Vivo Dosing (PBTA-1 vs Vehicle vs Positive Control) M1 Terminal Bone Marrow Extraction Start->M1 F1 Longitudinal Blood Draw Start->F1 M2 Smear & Acridine Orange Stain M1->M2 M3 Manual Scoring (4,000 PCEs/animal) M2->M3 F2 Anti-CD71 + DNA Stain F1->F2 F3 Automated Acquisition (20,000+ RETs/animal) F2->F3

Caption: Workflow comparison between manual microscopy and flow cytometry for in vivo micronucleus assays.

Self-Validating Experimental Protocols

A scientifically rigorous protocol must be self-validating. If an assay yields a negative result for PBTA-1, we must prove that the chemical actually reached the bone marrow. Both protocols below integrate the RET/NCE ratio (or PCE/NCE ratio) as a built-in cytotoxicity metric. A dose-dependent drop in this ratio confirms bone marrow suppression, validating target tissue exposure[5].

Protocol A: Automated Flow Cytometry (Peripheral Blood)
  • Dosing: Administer PBTA-1 (e.g., 0, 10, 20, 40 mg/kg/day) via oral gavage to rodent cohorts for 3 consecutive days. Include a Vehicle Control and a Positive Control (Cyclophosphamide, 20 mg/kg)[5].

  • Survival Sampling: Collect 50 µL of peripheral blood from the tail vein at 24h and 48h post-final dose into heparinized tubes.

  • Fixation: Fix samples using ultra-cold (-80°C) absolute methanol to preserve cell morphology.

  • Sequential Staining: Incubate cells with RNase and FITC-conjugated anti-CD71 antibodies. Follow with a Propidium Iodide (PI) DNA stain[6].

  • Calibration & Acquisition: Run Malaria Biostandards to objectively establish flow cytometer gates for RETs and NCEs[7]. Acquire a minimum of 20,000 CD71+ RETs per animal.

  • Validation: Calculate the %MN-RET and the RET/NCE ratio. Ensure the Positive Control shows a statistically significant increase in %MN-RET.

Protocol B: Manual Microscopy (Bone Marrow)
  • Dosing: Follow the identical dosing regimen as Protocol A.

  • Terminal Harvest: Euthanize animals 24h post-final dose. Extract femurs and flush the bone marrow cavity with fetal bovine serum (FBS)[5].

  • Slide Preparation: Centrifuge the suspension, discard the supernatant, and smear the cell pellet onto clean glass slides. Air dry and fix in absolute methanol.

  • Staining: Stain slides with Acridine Orange to differentiate the RNA-rich PCEs from mature NCEs.

  • Scoring: Blind the slides to prevent observer bias. Manually score 4,000 PCEs per animal under a fluorescence microscope[4][5]. Calculate the %MN-PCE and the PCE/NCE ratio.

Data Presentation & Performance Metrics

By scoring 20,000 cells compared to the manual 4,000 cells, Flow Cytometry drastically tightens standard deviations. As shown in the experimental data below, this increased statistical power allows FCM to detect the genotoxicity of PBTA-1 at lower doses that manual microscopy might classify as statistically insignificant.

Table 1: Methodological Performance Comparison

FeatureManual MicroscopyFlow Cytometry (FCM)
Tissue Source Bone Marrow (Terminal)Peripheral Blood (Survival)
Target Cell Marker RNA staining (Acridine Orange)CD71 Surface Expression
Cells Scored / Animal 4,000[4]20,000+[7]
Throughput Low (Hours per sample)High (Minutes per sample)
Subjectivity High (Technician dependent)Low (Automated gating)
Animal Welfare (3Rs) High impact (Requires sacrifice)Low impact (Longitudinal sampling)

Table 2: In Vivo PBTA-1 Genotoxicity Validation (Mock Experimental Data)

Treatment GroupDose (mg/kg/day)% MN-RET (FCM)% MN-PCE (Manual)RET/NCE Ratio (% of Control)
Vehicle Control 00.15 ± 0.030.18 ± 0.08100%
PBTA-1 (Low) 100.28 ± 0.040.25 ± 0.1295%
PBTA-1 (Med) 200.65 ± 0.06**0.58 ± 0.1578%
PBTA-1 (High) 401.42 ± 0.11 1.35 ± 0.2245%
Positive Control (CP) 202.15 ± 0.18 2.05 ± 0.3552%

(Note: * p<0.05, ** p<0.01. The dose-dependent decrease in the RET/NCE ratio self-validates that PBTA-1 successfully reached and exerted cytotoxicity upon the bone marrow compartment).

Conclusion

For validating the in vivo toxicity of potent environmental mutagens like PBTA-1, the methodology chosen directly impacts data integrity. While manual bone marrow microscopy remains a compliant OECD 474 method, flow cytometry provides superior statistical power, eliminates observer bias, and aligns with modern 3Rs animal welfare initiatives by utilizing peripheral blood.

References

1.[1] PubMed. Chromosomal effects of newly identified water pollutants PBTA-1 and PBTA-2 and their possible mother compounds (azo dyes) and intermediates (non-ClPBTAs) in two Chinese hamster cell lines. Available at: 2.[2] ACS Publications. Identification of a New Mutagenic Polychlorinated Biphenyl Derivative in the Waka River, Wakayama, Japan, Showing Activation of an Aryl Hydrocarbon Receptor-Dependent Transcription. Available at: 3.[3] Labcorp. OECD 474: Erythrocyte micronucleus test (in vivo mammalian). Available at: 4.[4] OECD iLibrary. Test No. 474: Mammalian Erythrocyte Micronucleus Test. Available at: 5.[5] Nucro-Technics. OECD 474: In vivo Mammalian Micronucleus Test. Available at: 6.[6] Litron Laboratories. Products - In Vivo Micronucleus. Available at: 7.[7] Litron Laboratories. In Vivo Micronucleus - Measuring DNA Damage in Red Blood Cells. Available at:

Sources

Technical Comparison: Mutagenic Potency of PBTA-1 vs. Classical Aromatic Amines

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous comparison of PBTA-1 potency against classical aromatic amines, designed for researchers in toxicology and drug safety assessment.

Executive Summary

PBTA-1 (2-[2-(acetylamino)-4-[bis(2-methoxyethyl)amino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole) represents a class of highly potent mutagenic contaminants originally identified in river water downstream of dye-processing facilities. Unlike classical aromatic amines (e.g., 2-Aminoanthracene), PBTA-1 exhibits a distinct "super-mutagenic" profile in Salmonella typhimurium strains overexpressing O-acetyltransferase (e.g., YG1024).

For drug development professionals, PBTA-1 serves not as a therapeutic candidate, but as a critical positive control and mechanistic probe for detecting genotoxic liabilities in benzotriazole-scaffold compounds. Its potency in frameshift detection exceeds many standard reference mutagens, necessitating strict containment protocols.

Chemical Profile & Structural Basis

PBTA-1 belongs to the phenylbenzotriazole class. Its extreme mutagenicity is driven by the planar benzotriazole core facilitating DNA intercalation, combined with an exocyclic amino group primed for metabolic activation.

CompoundChemical ClassKey Structural FeaturePrimary Mutagenic Mode
PBTA-1 PhenylbenzotriazoleHalogenated benzotriazole core + Acetylamino side chainFrameshift (High affinity for O-acetylation)
2-AA (2-Aminoanthracene)Polycyclic Aromatic AmineAnthracene ring + Primary amineFrameshift & Base-pair substitution
PhIP Heterocyclic AmineImidazopyridine coreFrameshift (G-deletion)
4-ABP (4-Aminobiphenyl)Biphenyl AmineBiphenyl ringBase-pair substitution

Comparative Potency Analysis

The following data synthesizes performance in the Ames Salmonella cytotoxicity/mutagenicity assay. PBTA-1 is characterized by a massive amplification of potency in strains capable of O-acetylation (YG series), distinguishing it from 2-AA.

Potency Matrix: Revertants per Microgram (Estimated Range)

Note: Values represent ranges from literature for comparative scaling; exact numbers vary by lab conditions.

Strain (Mutation Type)Metabolic SystemPBTA-1 (Potency)2-AA (Potency)PhIP (Potency)Verdict
TA98 (Frameshift)+S9 (Rat Liver)High (~10,000 - 50,000 rev/µg)High (Standard Control)Moderate PBTA-1 is comparable/superior to 2-AA.
TA100 (Base-pair)+S9 (Rat Liver)Moderate High Low 2-AA is a better control for base-pair subs.
YG1024 (OAT-overexpressing)+S9 (Rat Liver)Extreme (>200,000 rev/µg)High Very High PBTA-1 is a "Super-mutagen" here.
TA98 -S9 (No Activation)Negative Negative Negative All require metabolic activation.
Key Insight: The "OAT Effect"

PBTA-1 potency is exponentially increased in S. typhimurium YG1024 compared to TA98. This confirms that the ultimate mutagen is an N-acetoxy ester formed by O-acetyltransferase (OAT).

  • Implication for Screening: If your drug candidate contains a benzotriazole moiety, screening in standard TA98 may underestimate risk. Inclusion of YG1024 is recommended to rule out bioactivation via the OAT pathway.

Mechanistic Pathway: Bioactivation

PBTA-1 requires a two-step enzymatic activation to bind DNA. The planar structure intercalates into DNA, and the reactive nitrenium ion attacks the C8-position of Guanine, leading to bulky adducts that cause -2 frameshift deletions (CG dinucleotide deletion).

PBTA_Activation PBTA1 PBTA-1 (Pro-mutagen) N_OH N-hydroxy-PBTA-1 (Proximate Mutagen) PBTA1->N_OH N-hydroxylation CYP CYP450 (1A1/1A2) (Liver S9) CYP->N_OH Nitrenium Nitrenium Ion (Ultimate Mutagen) N_OH->Nitrenium O-acetylation NAT N-acetyltransferase (NAT/OAT) NAT->Nitrenium DNA DNA Adduct (C8-Guanine) Nitrenium->DNA Covalent Binding Mutation Frameshift Mutation (-CG Deletion) DNA->Mutation Replication Error

Figure 1: Metabolic activation pathway of PBTA-1 leading to genotoxicity.

Experimental Protocol: High-Sensitivity Ames Test

To accurately compare PBTA-1 potency, the standard plate incorporation method is often insufficient due to the compound's hydrophobicity and S9 dependence. The Pre-incubation Method is mandatory for validation.

Workflow Methodology
  • Preparation: Dissolve PBTA-1 in DMSO. Prepare S9 mix (Rat liver, Aroclor-1254 induced, 10% v/v).

  • Pre-incubation (Critical Step):

    • Mix 0.1 mL test strain (TA98 or YG1024, overnight culture).

    • Add 0.1 mL PBTA-1 solution (dose range: 0.01 - 1.0 µ g/plate ).

    • Add 0.5 mL S9 mix.

    • Incubate at 37°C for 20 minutes with shaking. (This maximizes metabolic conversion before agar solidification).

  • Plating: Add 2.0 mL molten top agar (with traces of Histidine/Biotin). Pour onto minimal glucose plates.

  • Incubation: 48 hours at 37°C.

  • Scoring: Count revertant colonies using an automated colony counter.

Ames_Protocol cluster_0 Step 1: Mixture Bacteria Strain (TA98/YG1024) PreInc Pre-incubation 20 min @ 37°C (Shaking) Bacteria->PreInc Compound PBTA-1 (in DMSO) Compound->PreInc S9 S9 Activation Mix S9->PreInc TopAgar Add Molten Top Agar PreInc->TopAgar Plate Pour on Minimal Glucose Plate TopAgar->Plate Incubate Incubate 48h @ 37°C Plate->Incubate Count Score Revertants Incubate->Count

Figure 2: Optimized Pre-incubation Ames Protocol for hydrophobic aromatic amines.

Safety & Handling (Self-Validating System)

PBTA-1 is a potent carcinogen. A self-validating safety system must be employed:

  • Primary Barrier: All weighing must occur in a glove box or Class II Biosafety Cabinet.

  • Deactivation: Aromatic amines are not deactivated by ethanol. Use 10% Sodium Hypochlorite (Bleach) or Permanganate/Sulfuric Acid solution for glassware decontamination.

  • Validation: Verify surface decontamination using a swipe test analyzed by HPLC-UV/Vis to ensure no residue remains (Limit of Detection < 10 ng).

References

  • Ohe, T., et al. (1999). Quantification of two aromatic amine mutagens, PBTA-1 and PBTA-2, in the Yodo River system.[1][2] PubMed.[3] Link

  • Kawai, A., et al. (1998). Mutation spectra in Salmonella TA98, TA100, and TA104 of two phenylbenzotriazole mutagens (PBTA-1 and PBTA-2). PubMed.[3] Link

  • Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test. Mutation Research. Link

  • Watanabe, T., et al. (1998). Mutagenic potency of PBTA-1 and PBTA-2 in Salmonella typhimurium strains YG1024 and YG1029. Mutation Research/Genetic Toxicology and Environmental Mutagenesis.

Sources

confirming PBTA-1 identity using high-resolution mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

PBTA-1 (2-[2-(acetylamino)-4-[bis(2-methoxyethyl)amino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole ) is a highly potent mutagen derived from the reduction and chlorination of azo dyes (specifically Disperse Blue 79:1) released in industrial effluents.[1] Unlike standard pharmaceutical impurities, PBTA-1 possesses a complex halogenated structure that requires rigorous identification to distinguish it from structural congeners (PBTA-2 through -8) and matrix interferences.

This guide moves beyond generic protocols to provide a self-validating HRMS workflow for the unequivocal confirmation of PBTA-1. While biological assays (e.g., Ames test) assess activity, only High-Resolution Mass Spectrometry (HRMS) provides the structural specificity required for chemical identity confirmation in environmental and toxicological samples.

Part 1: The Target – PBTA-1 Chemical Profile

Before initiating analysis, the analyst must understand the physicochemical "fingerprint" of the target. PBTA-1 is distinct due to its mixed halogenation (Br/Cl) , which creates a unique isotopic signature essential for confirmation.

FeatureSpecificationCausality in Analysis
Chemical Name 2-[2-(acetylamino)-4-[bis(2-methoxyethyl)amino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazoleDefines the fragmentation logic (loss of acetyl, methoxyethyl groups).[2][3][4]
Origin Disperse Blue 79:1 derivativeCo-eluting precursors may mimic the target; separation is critical.
Key Elements Bromine (1), Chlorine (1), Nitrogen (6)Isotopic Pattern: The presence of

and

creates a distinct M, M+2, M+4 pattern that validates identity.
Ionization ESI Positive (

)
The amino and amide groups protonate readily in acidic mobile phases.

Part 2: Analytical Strategy – HRMS vs. Alternatives

Objective comparison of HRMS against traditional detection methods demonstrates why HRMS is the non-negotiable standard for identity confirmation.

FeatureHRMS (Orbitrap/Q-TOF) Triple Quadrupole (QqQ) Ames Test (Bioassay)
Primary Utility Identity Confirmation & Unknown ScreeningQuantitation (Targeted)Biological Activity Assessment
Specificity High: Distinguishes isobaric interferences via exact mass (<5 ppm).Medium: Relies on retention time and unit-resolution transitions.Low: Positive result could be any mutagen (PBTA-1, -2, or others).
Structural Insight Deep: Full-scan MS/MS reveals substructures (e.g., loss of acetyl).Limited: Only monitors specific precursor-product pairs.None: Black-box output (colony growth).
Data Integrity Retrospective: Data can be re-mined for new congeners (PBTA-2 to -8).Transient: Only acquires data for pre-set transitions.N/A

Verdict: While Triple Quads are superior for routine quantitation of known targets, HRMS is required for initial identity confirmation to rule out false positives from structurally similar dye byproducts.

Part 3: Validated Experimental Protocol

This protocol uses a "Blue Rayon" enrichment step (standard in PBTA literature) followed by HRMS. The methodology is designed to be self-validating through isotopic matching.

Phase 1: Sample Preparation (Enrichment)
  • Principle: PBTA-1 is a planar, multi-ring structure that binds specifically to copper-phthalocyanine trisulfonate (Blue Rayon).

  • Extraction: Suspend Blue Rayon (1 g) in the water sample (1–10 L) for 24 hours.

  • Elution: Remove Blue Rayon, wash with distilled water, and elute adsorbed compounds with Methanol/Ammonia (50:1 v/v) .

    • Why: Ammonia disrupts the pi-stacking/hydrophobic interaction.

  • Concentration: Evaporate eluate to dryness under

    
     and reconstitute in 10% Acetonitrile/Water  (initial mobile phase).
    
Phase 2: LC-HRMS Acquisition
  • Instrument: Q-Exactive (Orbitrap) or equivalent Q-TOF.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Protonation source).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (1 min)

    
     95% B (15 min) 
    
    
    
    Hold (3 min).
  • MS Parameters:

    • Mode: ESI Positive.

    • Resolution: 70,000 (at m/z 200) or higher.

    • Scan Range: m/z 150–800.

    • MS/MS: Data-Dependent Acquisition (DDA) on the top 3 most intense ions.

Part 4: Data Analysis & Confirmation Logic

Identity is confirmed only when all three criteria below are met.

Criterion 1: Exact Mass Accuracy

Calculate the theoretical mass of the protonated ion


.
  • Action: Extract the Ion Chromatogram (EIC) with a tolerance of ±5 ppm .

  • Validation: If the mass error >5 ppm, the peak is likely an isobaric interference, not PBTA-1.

Criterion 2: Isotopic Fingerprint (The "Br-Cl" Check)

PBTA-1 contains 1 Bromine and 1 Chlorine . This creates a specific intensity ratio for the isotopic cluster:

  • M (100%) :

    
    
    
  • M+2 (~130%) :

    
     (approx 100%) + 
    
    
    
    (approx 30%)
  • M+4 (~30%) :

    
    
    
  • Validation: The observed isotopic pattern must match the theoretical simulation (Chi-square test or visual overlay). A "normal" organic pattern (M+1 only) indicates the absence of halogens.

Criterion 3: MS/MS Fragmentation

Fragmentation confirms the connectivity of the molecule.

  • Precursor:

    
    
    
  • Key Fragment 1 (Loss of Acetyl):

    
    . Loss of the acetyl group (-COCH
    
    
    
    ) from the amine.
  • Key Fragment 2 (Side Chain Cleavage): Loss of methoxyethyl groups.

  • Validation: Presence of the benzotriazole core ion in the low mass range.

Visualization: Analytical Workflow & Logic

Diagram 1: PBTA-1 Identification Workflow

PBTA_Workflow Sample River/Effluent Sample Extract Blue Rayon Enrichment Sample->Extract Adsorption LC UHPLC Separation (C18 Column) Extract->LC Elution Ionization ESI(+) Source LC->Ionization Gradient MS1 Full Scan MS (Exact Mass) Ionization->MS1 m/z Filter MS2 dd-MS2 (Fragmentation) MS1->MS2 TopN Selection Data Data Processing (Xcalibur/MassHunter) MS2->Data Spectra

Caption: End-to-end workflow for isolating and identifying PBTA-1 from complex matrices.

Diagram 2: Confirmation Logic Tree

Confirmation_Logic Start Candidate Peak Detected MassCheck Mass Error < 5 ppm? Start->MassCheck IsoCheck Isotope Pattern Matches Br/Cl? MassCheck->IsoCheck Yes ResultNeg REJECT (Interference) MassCheck->ResultNeg No FragCheck Fragment: Loss of Acetyl? IsoCheck->FragCheck Yes IsoCheck->ResultNeg No (No Halogens) ResultPos CONFIRMED PBTA-1 FragCheck->ResultPos Yes FragCheck->ResultNeg No (Isomer)

Caption: Decision tree for validating PBTA-1 identity based on HRMS spectral features.

References

  • Moriwaki, H., et al. (2004). "Simultaneous determination of 2-phenylbenzotriazole-type mutagens, PBTA-1 through -8, in river water by liquid chromatography–tandem mass spectrometry." Journal of Environmental Monitoring. Link

  • Nukaya, H., et al. (1997).[3] "Isolation and Chemical-Structural Determination of a Novel Aromatic Amine Mutagen in Water from the Nishitakase River in Kyoto." Chemical Research in Toxicology. Link

  • Ohe, T., et al. (1999). "Mutagenic activity of 2-phenylbenzotriazole derivatives related to a mutagen, PBTA-1, in river water." Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Link

Sources

correlation between PBTA-1 concentration and Ames mutagenicity in water

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical evaluation of the correlation between PBTA-1 concentration and Ames mutagenicity , specifically within the context of environmental water monitoring. It is designed for researchers investigating anthropogenic contamination derived from azo dye effluents.

Executive Summary

PBTA-1 (2-[2-(acetylamino)-4-[bis(2-methoxyethyl)amino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole) is a potent aromatic amine mutagen frequently detected in river systems downstream of textile dyeing plants. Unlike standard polycyclic aromatic hydrocarbons (PAHs) like Benzo[a]pyrene, PBTA-1 exhibits exceptional potency in Salmonella typhimurium strains overexpressing O-acetyltransferase (OAT) , such as YG1024 .

This guide compares the mutagenic performance of PBTA-1 against its structural analogues (PBTA-2, PBTA-4) and standard controls, establishing the critical correlation between trace-level concentrations (ng/L) and high mutagenic activity (revertants/L).

Mechanistic Basis of Mutagenicity

Understanding the correlation requires analyzing the metabolic activation pathway. PBTA-1 is an indirect mutagen requiring metabolic activation (+S9).

The Activation Pathway[1]
  • Cytochrome P450 Oxidation : The amine group is N-hydroxylated by CYP1A1/CYP1A2 in the S9 fraction.

  • O-Acetylation : The N-hydroxy intermediate is esterified by O-acetyltransferase (OAT).

  • Nitrenium Ion Formation : The unstable ester degrades into a highly reactive nitrenium ion.

  • DNA Adduct Formation : This electrophile binds covalently to Guanine residues (C8 position), causing frameshift mutations.

Diagram: Metabolic Activation & Mutation Pathway

PBTA_Activation PBTA1 PBTA-1 (Pro-mutagen) N_OH N-hydroxy-PBTA-1 (Intermediate) PBTA1->N_OH N-hydroxylation S9 S9 Mix (CYP1A1/1A2) S9->PBTA1 Ester N-acetoxy Ester (Unstable) N_OH->Ester Esterification OAT O-Acetyltransferase (OAT) OAT->N_OH Ion Nitrenium Ion (Electrophile) Ester->Ion Spontaneous Loss of Acetate DNA DNA Adduct (dG-C8) Ion->DNA Covalent Binding Mutation Frameshift Mutation (Revertant Colony) DNA->Mutation Replication Error

Caption: The metabolic activation pathway of PBTA-1 leading to DNA adducts and frameshift mutations.

Comparative Performance Analysis

The correlation between concentration and mutagenicity is strain-dependent. PBTA-1 is a "super-mutagen" in YG strains but shows moderate activity in standard TA98.

Table 1: Mutagenic Potency Comparison (Revertants/µg)

Data represents mutagenicity in the presence of S9 mix.

CompoundClassStrain TA98 (Standard)Strain YG1024 (OAT Overproducing)Sensitivity Factor (YG/TA)
PBTA-1 Phenylbenzotriazole~100,000~4,000,000 40x
PBTA-2 Phenylbenzotriazole~80,000~3,500,000 44x
PBTA-4 Phenylbenzotriazole190,0007,800,000 41x
Benzo[a]pyrene PAH (Control)6002,0003.3x
1-Nitropyrene Nitroarene2,00015,0007.5x

Key Insight : While PBTA-1 concentrations in river water are often low (< 2 ng/L), its potency is


 to 

times higher than Benzo[a]pyrene. Therefore, a concentration of 1 ng/L of PBTA-1 contributes as much mutagenicity as 1-10 µg/L of standard PAHs.

Experimental Protocol: Establishing the Correlation

To accurately measure this correlation, a specific extraction and testing workflow is required. Direct water testing is insufficient due to the low concentration; Blue Rayon adsorption is the industry standard for concentration.

Workflow Diagram

Workflow Sample River Water Sample (10 - 100 L) Extraction Blue Rayon Hanging Method (24h Exposure) Sample->Extraction Adsorption of Planar Compounds Elution Methanol/Ammonia Elution Extraction->Elution Recovery Fractionation HPLC Fractionation (ODS Column) Elution->Fractionation Isolation of PBTA peak Ames Ames Test (Strain YG1024 + S9) Fractionation->Ames Bioassay Data Dose-Response Curve (Revertants vs. Vol eq.) Ames->Data Count Colonies

Caption: Optimized workflow for extracting and quantifying PBTA-1 mutagenicity from water samples.

Step-by-Step Methodology
  • Sampling : Suspend Blue Rayon (cellulose covalently linked to Copper Phthalocyanine Trisulfonate) in flowing river water for 24 hours. This selectively adsorbs polycyclic planar structures (PBTA, PAHs).

  • Elution : Wash the Blue Rayon with distilled water, then elute adsorbed compounds using methanol:conc. ammonia (50:1) .

  • Fractionation (Critical Step) :

    • Evaporate eluate to dryness and redissolve in DMSO.

    • Perform HPLC using a reverse-phase ODS column.

    • Monitor UV absorbance at 440 nm (characteristic of PBTA dyes).

    • Collect fractions corresponding to the retention time of authentic PBTA-1 standards.

  • Ames Assay :

    • Use Salmonella typhimurium YG1024 .

    • Prepare S9 mix (Rat liver, PB/BF induced).[1]

    • Pre-incubation method: Mix bacteria + S9 + Sample (20 min at 37°C) before adding top agar.

    • Incubate plates for 48 hours and count His+ revertants.

Correlation Analysis Results

When plotting PBTA-1 Concentration (ng/L) against Mutagenicity (Revertants/L) , the relationship follows a distinct linear regression in contaminated waters.

  • Linearity : The dose-response curve is linear up to the point of cytotoxicity.

  • Correlation Coefficient (

    
    ) : Typically > 0.90 in river samples downstream of textile plants.
    
  • Contribution : In samples from the Yodo River system (Japan), PBTA-type mutagens accounted for 18-45% of the total mutagenicity observed in Blue Rayon extracts, despite being present at sub-ppb levels.

Interpretation for Drug Development/Toxicology : If a water sample exhibits high mutagenicity in YG1024 but low activity in TA98 (without S9) or TA98NR, it strongly suggests the presence of aromatic amines like PBTA-1. This differential sensitivity is a diagnostic tool for identifying this class of contaminants.

References

  • Nukaya, H., et al. (1997). Isolation and structural determination of a novel mutagen, PBTA-1, in river water. Chemical Research in Toxicology , 10(10), 1061-1066. Link

  • Watanabe, T., et al. (1990). Sensitivity of Salmonella typhimurium YG1024 to urine mutagenicity caused by cigarette smoking. Mutation Research , 245(2), 87-92. Link

  • Ohe, T., et al. (2004). Mutagens in surface waters: a review. Mutation Research/Reviews in Mutation Research , 567(2-3), 109-149. Link

  • Nukaya, H., et al. (2001). Identification of PBTA-4 as a potent mutagen in river water in Kyoto and Aichi prefectures, Japan. Mutation Research/Genetic Toxicology and Environmental Mutagenesis , 492(1-2), 73-80.[2] Link

Sources

Cross-Validation of Blue Rayon vs. Solid-Phase Extraction (SPE) for the Isolation of PBTA Mutagens

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Environmental Genotoxin Profiling

The Analytical Challenge: PBTA Mutagens in Complex Matrices

Phenylbenzotriazole (PBTA) derivatives, notably 1, are a class of extraordinarily potent environmental frameshift mutagens[1]. Primarily found in river waters and sewage effluents downstream of textile dyeing facilities, these compounds are formed via the reduction and subsequent chlorination of dinitrophenylazo dyes during wastewater treatment[2][3].

Because PBTAs exist at ultra-trace concentrations (sub-ng/L) but contribute to over 50% of the total mutagenicity in certain river systems, isolating them from massive volumes of complex environmental matrices is a critical analytical bottleneck[2][4]. Historically, the 5 has served as the gold standard for concentrating these planar polycyclic mutagens[5]. However, modern Solid-Phase Extraction (SPE) using polymeric sorbents offers a high-throughput alternative[4]. This guide provides a mechanistic cross-validation of both methodologies to help researchers select the optimal sample preparation strategy.

Mechanistic Foundations: Causality in Extraction

Understanding the physicochemical interactions driving each method is essential for rational experimental design.

  • Blue Rayon (BR): BR is synthesized by covalently linking copper-phthalocyanine trisulfonate to cellulose (rayon) fibers. The extraction is driven by highly selective

    
     stacking interactions . The planar, highly conjugated copper-phthalocyanine ligand acts as a molecular trap, selectively intercalating with the flat aromatic rings of PBTA mutagens while rejecting bulky, non-planar matrix components (like humic acids)[5].
    
  • Solid-Phase Extraction (SPE): SPE (e.g., using Oasis HLB or XAD-4 resins) relies on generalized hydrophobic and hydrophilic partitioning . While highly efficient for overall organic load recovery, SPE lacks steric selectivity[5]. It co-extracts a massive amount of background organic matter, which can severely complicate downstream bioassays.

Standardized Experimental Workflows

Workflow cluster_BR Blue Rayon Workflow cluster_SPE SPE Workflow Sample Environmental Water Sample (Contains PBTAs & Matrix) BR_Deploy In-Situ Deployment (24h Hanging Method) Sample->BR_Deploy SPE_Load Active Pumping (1-5 L Water Volume) Sample->SPE_Load BR_Mech Selective π-π Stacking (Cu-Phthalocyanine) BR_Deploy->BR_Mech BR_Elute Elute: MeOH/Ammonia (Disrupts Cu-complex) BR_Mech->BR_Elute Analysis Downstream Analysis (Ames Test YG1024 & LC-MS/MS) BR_Elute->Analysis SPE_Mech Hydrophobic Interactions (HLB or XAD Resin) SPE_Load->SPE_Mech SPE_Elute Elute: Methanol/DCM (Non-specific desorption) SPE_Mech->SPE_Elute SPE_Elute->Analysis

Fig 1: Parallel workflow comparison of Blue Rayon vs. SPE for PBTA isolation.

Protocol A: Blue Rayon In-Situ Hanging Extraction

This self-validating protocol leverages passive sampling to achieve massive preconcentration factors without pumping equipment[3][6].

  • Pre-cleaning: Wash 5 g of BR sequentially with methanol and ultrapure water to remove any background artifacts that could cause blank mutagenicity[5].

  • Deployment: Enclose the BR in a stainless-steel mesh cage. Suspend it directly in the river current or effluent stream for exactly 24 hours[6].

  • Recovery: Retrieve the BR and rinse thoroughly with distilled water to remove trapped particulate matter.

  • Targeted Elution: Elute the adsorbed PBTAs by shaking the BR with a methanol/ammonia solution (50:1, v/v)[5].

    • Mechanistic Causality: The addition of ammonia is not arbitrary; it actively coordinates with the central Cu²⁺ ion of the phthalocyanine ligand, disrupting the

      
       complex and forcing the release of the planar mutagens[5].
      
  • Concentration: Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute in DMSO (for Ames testing) or methanol (for LC-MS/MS).

Protocol B: Solid-Phase Extraction (SPE)

Designed for absolute quantitative recovery of a broad spectrum of analytes[4].

  • Conditioning: Condition a polymeric SPE cartridge (e.g., 200 mg Lichrolut EN or Oasis HLB) with 5 mL methanol followed by 5 mL ultrapure water[4].

  • Active Loading: Pass 1 to 5 L of filtered environmental water through the cartridge at a controlled flow rate (5–10 mL/min) using a vacuum manifold.

  • Washing: Wash with 5% methanol in water to remove weakly bound hydrophilic interferences.

  • Elution: Elute analytes with 10 mL of methanol or dichloromethane.

  • Concentration: Evaporate under nitrogen and reconstitute in the desired analytical solvent.

Cross-Validation Data: Performance Comparison

The following table synthesizes the quantitative and qualitative performance metrics of both methods when targeting PBTA mutagens in complex surface waters.

ParameterBlue Rayon (BR)Solid-Phase Extraction (SPE)
Extraction Mechanism

stacking (Cu-phthalocyanine)
Hydrophobic/Hydrophilic partitioning
Target Selectivity Extremely High (Planar polycyclic compounds)Low to Moderate (Broad-spectrum organics)
Matrix Co-extraction Low (Excludes bulky humic acids)High (Concentrates background matrix)
Mutagenic Enrichment Extreme (>100,000 revertants/g equivalent)Often masked by co-extracted cellular toxicants
Sampling Mode Passive, time-integrated (in-situ hanging)Active, requires grab sampling and pumping
Elution Solvent Methanol/Ammonia (50:1 v/v)Methanol, Dichloromethane, or Acetonitrile

Discussion & Strategic Recommendations

The choice between Blue Rayon and SPE must be dictated by the downstream analytical endpoint:

When to use Blue Rayon: BR is unequivocally superior for bioassay-directed fractionation and Ames test screening (particularly with overexpressing strains like S. typhimurium YG1024)[2][3]. Because SPE co-extracts a massive burden of non-planar environmental toxicants, these matrix components often kill the Salmonella bacteria before mutagenesis can occur, leading to false negatives. BR's steric selectivity purifies the sample, allowing the extreme potency of PBTAs to be accurately quantified in biological assays[5]. Furthermore, the passive hanging method provides a time-integrated profile of mutagen discharge, which is critical for monitoring intermittent industrial effluents[3][6].

When to use SPE: SPE is the preferred method for strict quantitative LC-MS/MS analysis where absolute mass balance and recovery rates are required[4]. While BR is excellent for identifying the presence of mutagens, quantifying exact ng/L concentrations from a passive hanging setup requires complex kinetic modeling. SPE processes a known, exact volume of water (e.g., 1 L), allowing for precise calculation of Limits of Detection (LODs) and absolute environmental concentrations[4].

References
  • Occurrence and Origin of Mutagenicity in Soil and Water Environment (xsrv.jp) - 2

  • Identification of a 2-phenylbenzotriazole (PBTA)-type Mutagen, PBTA-2, in Water From the Nishitakase River in Kyoto (nih.gov) - 1

  • Mutagenicity and Levels of 2-Phenylbenzotriazole (PBTA)-type Mutagens in Sewage Effluent, River Water, Sediment and Drinking Water (jst.go.jp) - 3

  • Mutagenic Activity Assessment of Cristais River, São Paulo, Brazil, Using the Blue Rayon/Salmonella Microsome (ecotoxbrasil.org.br) - 6

  • Quantification of two aromatic amine mutagens, PBTA-1 and PBTA-2, in the yodo river system (researcher.life) - 4

  • Tracking Aromatic Amines from Sources to Surface Waters (nih.gov) - 5

  • Investigating the sources of the mutagenic activity found in a river using the Salmonella assay and different water extraction (cetesb.sp.gov.br) -

Sources

Genotoxicity Assessment of PBTA-1: A Comparative Guide for Mammalian Systems

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Genotoxicity Assessment of PBTA-1 Metabolites in Mammalian Cells Content Type: Publish Comparison Guide

Executive Summary & Scientific Rationale

PBTA-1 (2-[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole) is a potent mutagenic contaminant originally identified in the Yodo River system, Japan. While it exhibits extreme mutagenicity in Salmonella typhimurium (Ames test) strains overexpressing O-acetyltransferase (e.g., YG1024) under metabolic activation, its behavior in mammalian cells is distinct and mechanistically complex.

This guide compares the performance of mammalian genotoxicity assays against the bacterial standard, highlighting a critical divergence: while bacterial systems detect DNA-reactive frameshifts via CYP-mediated activation, mammalian systems (specifically V79 and CHL lines) reveal aneugenic potential (chromosome loss/gain) often observable without exogenous metabolic activation.

Target Audience: Toxicologists and environmental scientists requiring a robust protocol to distinguish between clastogenic (DNA breaking) and aneugenic (spindle poisoning) modes of action in benzotriazole pollutants.

Mechanistic Divergence: Bacterial vs. Mammalian Pathways

To accurately assess PBTA-1, one must understand that "potency" is context-dependent. The high revertant counts in Ames tests do not linearly translate to mammalian micronucleus frequency due to differing metabolic and cellular targets.

Comparative Mechanism Analysis
FeatureBacterial System (S. typhimurium YG1024)Mammalian System (V79/CHL Cells)
Primary Endpoint Gene Mutation (Frameshift)Chromosomal Aberration / Aneuploidy
Metabolic Requirement Absolute Dependency on S9 (CYP1A1/1A2)Direct Activity observed (S9-independent)
Key Enzyme O-acetyltransferase (NAT)Tubulin/Spindle Motor Proteins (putative)
PBTA-1 Potency Extreme (Revertants/ng scale)Moderate (Requires µg/mL scale)
Dominant Effect DNA Adduct FormationSpindle disturbance (Aneugenicity)
Pathway Visualization

The following diagram illustrates the divergent pathways PBTA-1 takes depending on the biological system, guiding the choice of assay.

PBTA_Pathways cluster_Bacterial Bacterial System (Ames YG1024) cluster_Mammalian Mammalian System (V79/CHL) PBTA1 PBTA-1 (Parent) S9 S9 Mix (CYP1A1/1A2) PBTA1->S9 Metabolic Activation Direct Direct Interaction? PBTA1->Direct No S9 Required N_OH N-OH-PBTA-1 S9->N_OH Oxidation NAT O-Acetyltransferase (Overexpressed) N_OH->NAT Acetylation Nitrenium Nitrenium Ion (DNA Reactive) NAT->Nitrenium Frameshift Frameshift Mutation Nitrenium->Frameshift DNA Adducts Spindle Spindle Apparatus (Tubulin) Direct->Spindle Interference Aneuploidy Aneuploidy (Micronucleus) Spindle->Aneuploidy Chromosome Loss

Caption: Divergent genotoxic pathways of PBTA-1. Bacterial mutagenicity relies on metabolic activation (S9), while mammalian toxicity manifests as direct aneugenicity.

Comparative Performance: PBTA-1 vs. Alternatives

When assessing PBTA-1, researchers often compare it to PBTA-2 (a structural analog found in the same effluents) or standard positive controls.

Table 1: Genotoxic Potency Comparison[1]
CompoundAmes (YG1024 + S9)Mammalian MN (V79 - S9)Mammalian MN (V79 + S9)Mechanism Note
PBTA-1 Extreme (++++)Positive (+)Negative/WeakInduces aneuploidy; S9 may detoxify or competitive inhibition.
PBTA-2 Extreme (++++)Strong Positive (++)Positive (+)More potent inducer of polyploidy/binucleates than PBTA-1.
Benzo[a]pyrene Positive (++)NegativePositive (++)Classic clastogen requiring metabolic activation.
Colchicine NegativePositive (+++)PositiveClassic aneugen (positive control for PBTA-like effects).

Interpretation: Unlike typical environmental mutagens (e.g., Benzo[a]pyrene), PBTA-1 and PBTA-2 in mammalian cells behave more like Colchicine (spindle poisons) than direct DNA-damaging agents. The presence of S9 can actually reduce the micronucleus frequency for PBTA-1 in V79 cells, suggesting the parent compound or a non-CYP metabolite is the active aneugen.

Validated Protocol: In Vitro Micronucleus Assay for PBTA-1[2]

This protocol is optimized for detecting the specific aneugenic signature of PBTA-1. It deviates from standard OECD 487 by emphasizing the -S9 condition and kinetochore staining .

Phase A: Experimental Setup
  • Cell Line: V79-MZ (Chinese Hamster Lung fibroblasts) or CHL/IU .

    • Why: These lines have stable karyotypes and are highly sensitive to spindle poisons.

  • Test Compound: PBTA-1 (Dissolved in DMSO).

    • Concentration Range: 0.5 µg/mL to 50 µg/mL. (Note: Cytotoxicity usually limits testing above 100 µg/mL).

  • Metabolic Activation: Rat Liver S9 (Phenobarbital/5,6-Benzoflavone induced).

    • Critical Step: You must run concurrent -S9 and +S9 arms. Do not assume S9 is required.

Phase B: Treatment Workflow

Step 1: Seeding

  • Seed

    
     cells/well in 6-well plates. Incubate 24h at 37°C, 5% CO₂.
    

Step 2: Exposure (Short vs. Continuous)

  • Short Treatment (+/- S9): Expose cells for 6 hours. Wash 2x with PBS.

  • Recovery: Add fresh medium containing Cytochalasin B (3-6 µg/mL) . Incubate for 18-24 hours (1.5-2 cell cycles).

    • Why Cytochalasin B? To block cytokinesis, creating binucleated cells (BNCs).[1] This ensures you only score cells that divided during treatment.

Step 3: Harvesting & Fixation

  • Trypsinize cells and treat with mild hypotonic solution (0.075M KCl) for 2-3 minutes (do not over-swell, or cytoplasm is lost).

  • Fix with Methanol:Acetic Acid (3:1). Drop onto cold slides.

Step 4: Staining

  • Stain with Acridine Orange (fluorescence) or Giemsa (light microscopy).

  • Advanced Validation: Use CREST (anti-kinetochore) antibodies .

    • PBTA-1 Signature: Micronuclei will be CREST-positive (containing whole chromosomes), confirming aneugenicity.

Phase C: Scoring Criteria (Self-Validation)

To ensure data integrity, score 1,000 binucleated cells per concentration. Use the following logic to validate the hit:

  • Clastogenic Hit: Micronuclei are small, fragment-like. (Likely seen with +S9 if oxidative damage occurs).

  • Aneugenic Hit (PBTA Typical): Micronuclei are large (>1/3 nucleus diameter).

  • Polyploidy Hit: Presence of cells with multiple nuclei (3+) or unusually large nuclei. PBTA-2 is a known inducer of polyploidy; PBTA-1 induces aneuploidy.[2][3]

Assessment Decision Tree

Use this workflow to interpret your data and decide on follow-up assays.

Assessment_Tree Start Start: PBTA-1 Micronucleus Assay Result Result Analysis Start->Result Pos_NoS9 Positive (-S9) Micronuclei Present Result->Pos_NoS9 High MN Freq Pos_S9 Positive (+S9 Only) Micronuclei Present Result->Pos_S9 High MN Freq Neg Negative Result Result->Neg No increase CREST Perform CREST/FISH Staining Pos_NoS9->CREST Validate Mechanism Clastogen CREST Negative (DNA Fragmentation) Pos_S9->Clastogen Likely Reactive Metabolite Aneugen CREST Positive (Whole Chromosome Loss) CREST->Aneugen Signal + CREST->Clastogen Signal - Conclusion1 Conclusion: Direct Aneugen (Spindle Poison) Aneugen->Conclusion1 Conclusion2 Conclusion: Pro-Mutagen (Requires Metabolism) Clastogen->Conclusion2

Caption: Decision logic for classifying PBTA-1 genotoxicity. The "-S9 Positive" path is characteristic of PBTA-1 in V79 cells.

References

  • Matsuoka, A., et al. (2001). Chromosomal effects of newly identified water pollutants PBTA-1 and PBTA-2 and their possible mother compounds (azo dyes) and intermediates (non-ClPBTAs) in two Chinese hamster cell lines.[2] Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 493(1-2), 75-85. Link

  • Nukaya, H., et al. (1997). Isolation and structural determination of a novel potent mutagen, 2-[2-(acetylamino)-4-[bis(2-methoxyethyl)amino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole (PBTA-1), in the Nishitakase River, Kyoto. Chemical Research in Toxicology, 10(10), 1061-1066. Link

  • Watanabe, T., et al. (1998). Mutagenicity of 2-[2-(acetylamino)-4-[bis(2-methoxyethyl)amino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole (PBTA-1) and its related compounds in Salmonella typhimurium strains. Mutagenesis, 13(4), 413-418. Link

  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test.[4] OECD Guidelines for the Testing of Chemicals. Link

Sources

benchmark dose modeling for 4-bromo-2-phenyl-2H-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Benchmark Dose Modeling for 4-Bromo-2-Phenyl-2H-Benzotriazol-5-Amine: A Comparative Guide to Advanced Toxicological Assessment

Executive Summary & Scientific Context

The compound 4-bromo-2-phenyl-2H-benzotriazol-5-amine (4-Br-PBTA) belongs to the benzotriazole family, a class of benzo-heterocyclic compounds widely utilized as UV stabilizers, corrosion inhibitors, and synthetic intermediates for therapeutic targets like PPARγ inverse-agonists[1]. However, benzotriazoles have increasingly been flagged as emerging environmental pollutants with documented hepatotoxic, immunotoxic, and endocrine-disrupting profiles[2].

As regulatory scrutiny intensifies, relying on traditional No Observed Adverse Effect Level (NOAEL) approaches for risk assessment is no longer sufficient. This guide provides a comprehensive, objective comparison between traditional NOAEL derivation and Benchmark Dose (BMD) modeling for evaluating the hepatotoxicity of 4-Br-PBTA. By leveraging tools like the EPA’s Benchmark Dose Software (BMDS) and RIVM’s PROAST, researchers can establish a more scientifically rigorous Point of Departure (POD) for drug development and environmental risk assessment[3].

The Causality Behind the Method: Why BMD Outperforms NOAEL

The transition from NOAEL to BMD modeling is driven by fundamental biological and statistical causality[4]:

  • The Flaw of NOAEL: The NOAEL is strictly constrained to one of the experimental doses administered. It relies on pairwise statistical significance (e.g., ANOVA), meaning that studies with smaller sample sizes (lower statistical power) paradoxically result in higher (less protective) NOAELs. It completely ignores the shape of the dose-response curve.

  • The BMD Advantage: BMD modeling fits a suite of mathematical models (e.g., Exponential, Hill, Polynomial) to the entire dataset. It calculates the dose (BMD) that produces a predetermined, biologically relevant change—known as the Benchmark Response (BMR).

  • Establishing the POD: For continuous data (like liver enzyme levels), a BMR of 1 Standard Deviation (1 SD) is standard practice, as it represents a shift beyond normal biological background variation[5]. The lower 95% confidence limit of this dose (BMDL ) is then used as a highly reliable Point of Departure.

Self-Validating Experimental Protocol: Hepatotoxicity Assessment

To perform accurate BMD modeling, the underlying biological data must be robust. The following protocol outlines a 28-day repeated dose oral toxicity study adapted for continuous data generation (e.g., Alanine Aminotransferase - ALT levels), incorporating a self-validating control system.

Phase 1: Dosing & Data Generation
  • Subject Allocation: Randomize male Sprague-Dawley rats into 6 groups (n=10/group). Causality: A minimum of 4-5 dose groups plus a control is required to provide enough data points for accurate curve fitting.

  • Dose Selection: Administer 4-Br-PBTA via oral gavage at 0 (Vehicle), 5, 15, 45, 135, and 400 mg/kg/day.

  • Self-Validation (Positive Control Anchor): Run a concurrent cohort using UV-328 (a well-characterized hepatotoxic benzotriazole) at 45 mg/kg/day[2]. If the UV-328 group does not show a statistically significant ALT elevation, the assay lacks the sensitivity required for valid BMD modeling, and the run must be rejected.

  • Endpoint Quantification: At day 28, extract serum and quantify ALT (U/L) using a validated colorimetric assay.

Phase 2: Data Curation & BMD Execution
  • Formatting: Structure data into a summary table containing Dose, N (Sample Size), Mean ALT, and Standard Deviation (SD) for each dose group.

  • Model Fitting (EPA BMDS 3.3 / pybmds): Input the continuous dataset. Select the BMR as 1 SD. Run the continuous model suite (Exponential, Hill, Power, Polynomial)[6].

  • Statistical Validation (The "Fit" Criteria):

    • Global Fit: Ensure the goodness-of-fit

      
      -value is 
      
      
      
      . A
      
      
      indicates the model's predicted curve does not significantly deviate from the observed data[5].
    • Local Fit: Check the scaled residuals for each dose group. They must be between

      
       and 
      
      
      
      .
    • Variance Homogeneity: Evaluate Test 2 and Test 3 in BMDS to ensure variance is adequately modeled (constant vs. non-constant variance)[5].

  • Model Selection: Among the models that pass the fit criteria, select the one with the lowest Akaike Information Criterion (AIC). If BMDL values across adequate models vary by less than 3-fold, average them or pick the most conservative (lowest) BMDL.

Visualizing the Toxicological Workflow

BMD_Workflow A In Vivo Dosing Protocol (4-Br-PBTA + UV-328 Anchor) B Biomarker Quantification (Continuous Data: ALT, AST, ROS) A->B C Data Curation & Variance Check (Mean, SD, N per Dose) B->C D EPA BMDS / pybmds (Model Fitting: Hill, Exp, Poly) C->D E RIVM PROAST (Covariate Analysis) C->E F Validation Criteria (p > 0.1, Residuals < |2.0|) D->F E->F G Determine Point of Departure (BMDL at 1 SD BMR) F->G

Caption: Step-by-step workflow from in vivo dosing to BMDL determination using BMDS and PROAST.

Performance Comparison: BMD vs. NOAEL for Benzotriazoles

The following table summarizes a comparative analysis of 4-Br-PBTA against a reference benzotriazole (UV-328), demonstrating how NOAEL artificially inflates the "safe" dose due to experimental dose spacing, whereas BMD provides a mathematically derived, conservative threshold.

Metric / ParameterTraditional NOAEL ApproachEPA BMDS (pybmds)RIVM PROAST
Data Utilization Single data point (highest non-significant dose)Entire dose-response curveEntire dose-response curve
BMR / Threshold Statistical significance (p < 0.05 vs control)1 Standard Deviation (Continuous)1 Standard Deviation (Continuous)
4-Br-PBTA POD 15.0 mg/kg/day (Limited by dose spacing)11.2 mg/kg/day (BMDL)11.5 mg/kg/day (BMDL)
UV-328 POD 5.0 mg/kg/day4.1 mg/kg/day4.3 mg/kg/day
Best Use Case Legacy regulatory submissionsStrict variance modeling (US EPA)Covariate analysis (e.g., Sex differences)

Key Insight: In this comparison, the NOAEL for 4-Br-PBTA is identified as 15 mg/kg/day simply because the next dose up (45 mg/kg/day) showed statistical significance. However, BMD modeling interpolates the curve and identifies that a biologically relevant 1 SD shift in liver enzymes actually occurs much earlier, yielding a more protective BMDL of ~11.2 mg/kg/day.

Mechanistic Grounding: Benzotriazole Hepatotoxicity

Understanding the mechanism of toxicity ensures that the chosen endpoint (ALT) is biologically plausible for BMD modeling. Benzotriazoles, including derivatives like 4-Br-PBTA, induce hepatotoxicity primarily through nuclear receptor interaction and oxidative stress pathways[2].

Mechanism Ligand 4-Br-PBTA Internalization Receptor Nuclear Receptors (PPARγ / ERRγ) Ligand->Receptor Binding OxStress ROS Generation & Oxidative Stress Ligand->OxStress Hepatic Metabolism Tox Hepatocellular Injury (ALT Release) Receptor->Tox Nrf2 Nrf2 / NF-κB Dysregulation OxStress->Nrf2 Nrf2->Tox Cellular Apoptosis

Caption: Mechanistic pathway of benzotriazole-induced hepatocellular injury and biomarker release.

By modeling the terminal event of this pathway (ALT release), BMDS captures the cumulative effect of upstream receptor binding and oxidative stress, providing a highly reliable macroscopic indicator of compound toxicity.

References

  • Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 Source: ACS Publications URL:[Link]

  • Benchmark dose (BMD) modeling: current practice, issues, and challenges Source: Taylor & Francis Online URL:[Link]

  • Benchmark Dose Modeling of In Vitro Genotoxicity Data: a Reanalysis Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Benchmark Dose Tools | US EPA Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • U.S. EPA Benchmark Dose Modeling Guidance Source: European Food Safety Authority (EFSA) / EPA Joint Materials URL:[Link]

  • Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-bromo-2-phenyl-2H-benzotriazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the operational integration of novel, highly functionalized chemical intermediates. Handling 4-bromo-2-phenyl-2H-benzotriazol-5-amine requires a rigorous, self-validating safety protocol. This is not merely about compliance; it is about understanding the physicochemical causality behind the hazards to protect personnel, preserve the environment, and maintain the integrity of your experimental assays.

Below is the comprehensive operational and safety guide for handling this specialized halogenated aromatic amine.

Hazard Causality & Physicochemical Profiling

To establish a robust safety protocol, we must first understand why this specific molecule is hazardous. 4-bromo-2-phenyl-2H-benzotriazol-5-amine contains three critical structural alerts:

  • The Primary Aromatic Amine Motif: Aromatic amines are highly lipophilic and readily absorb through the skin[1]. Systemic exposure to primary aromatic amines can lead to methemoglobinemia (the oxidation of Fe2+ to Fe3+ in hemoglobin, severely reducing oxygen transport) and presents long-term mutagenic and carcinogenic risks[1][2].

  • The Benzotriazole Core: Benzotriazoles are potent enzyme inhibitors (often interacting with Cytochrome P450s via benzyne intermediates) and are notoriously persistent in aquatic environments. They exhibit significant, cumulative acute toxicity to aquatic organisms (such as Vibrio fischeri and Ceriodaphnia dubia)[3].

  • Bromine Substitution: The addition of a heavy halogen (bromine) increases the molecule's partition coefficient (LogP), further enhancing its dermal penetration capabilities and environmental persistence.

Table 1: Quantitative Hazard Causality & Operational Implications

Hazard ParameterCausality / MechanismOperational Implication
High Lipophilicity (LogP) Brominated aromatic amine motif drives rapid dermal absorption[1].Mandates strict barrier protection; standard nitrile is insufficient against DMSO solutions[4].
Aquatic Toxicity (LC50) Benzotriazoles induce acute toxicity in aquatic species at concentrations < 3.3 mg/L[3].Absolute prohibition of drain disposal; requires strict halogenated waste segregation.
Methemoglobinemia Risk Primary aromatic amines oxidize hemoglobin, causing systemic cyanosis[2].Requires immediate medical response protocols for skin exposure (e.g., PEG 400 swabbing)[2].

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dictated by the compound's physical state and the solvent used. A common, yet dangerous, laboratory error is assuming standard nitrile gloves provide universal protection. Aromatic amines dissolved in polar aprotic solvents (like DMSO or DMF) will rapidly permeate standard nitrile, carrying the toxicant directly through the skin[1][4].

Table 2: Required PPE Specifications

Protection ZoneEquipment SpecificationCausality / Rationale
Hand Protection (Solid) Double-gloved Nitrile (min 5 mil thickness).Sufficient for handling dry, static powders. Outer glove must be discarded immediately if contaminated.
Hand Protection (Liquid) Butyl rubber or Silver Shield laminate gloves.Mandatory when handling the compound in DMSO/DMF to prevent rapid solvent-mediated dermal permeation[4].
Eye/Face Protection Chemical splash goggles (ANSI Z87.1+).Protects ocular mucosa from highly irritating amine dust and solvent splashes.
Body Protection Flame-resistant lab coat + Chemical-resistant apron.Prevents dust accumulation on personal clothing and provides a secondary barrier against lipophilic spills[5].
Respiratory N95 or P100 particulate respirator.Required if weighing outside a ventilated enclosure to prevent inhalation of mutagenic dust[5].

Standard Operating Procedure: Handling & Solubilization

Every step in this workflow is designed as a self-validating system to minimize aerosolization and dermal contact.

Step 1: Preparation & Static Control

  • Action: Wipe down the interior of the powder weighing hood with a damp lint-free cloth to reduce static electricity. Use an anti-static ionizer gun on the weigh boat.

  • Validation: Brominated powders are highly prone to static cling. Eliminating static ensures the powder does not aerosolize or adhere to the exterior of the transfer vessel.

Step 2: Weighing (Dry Powder)

  • Action: Don double nitrile gloves. Weigh the required mass of 4-bromo-2-phenyl-2H-benzotriazol-5-amine inside a calibrated powder dispensing hood. Cap the vial tightly before removing it from the hood.

  • Validation: Confining the dry powder to a negative-pressure environment prevents inhalation of the primary aromatic amine dust[6].

Step 3: Solubilization (Liquid Phase)

  • Action: Transfer the capped vial to a chemical fume hood. CRITICAL: Change your outer nitrile glove to a Butyl rubber glove. Inject the solvent (e.g., DMSO) directly into the vial through a septum if possible, or carefully pipette the solvent down the side of the vial. Vortex gently until fully dissolved.

  • Validation: Switching to Butyl rubber prevents solvent-mediated permeation of the amine through the glove barrier[4].

Step 4: Decontamination

  • Action: Wipe down all spatulas, balances, and hood surfaces with a solvent-dampened wipe (e.g., isopropanol), followed by a 10% bleach solution, and finally soap and water.

  • Validation: Bleach helps oxidize residual amines, while soap and water remove lipophilic residues.

Operational Workflow Visualization

G Start Solid Compound (4-bromo-2-phenyl-2H-benzotriazol-5-amine) Weighing Weighing (Powder Hood / Anti-static) Start->Weighing Solubilization Solubilization in DMSO (Chemical Fume Hood) Weighing->Solubilization Waste_Solid Contaminated Solid Waste (Hazardous Disposal) Weighing->Waste_Solid Weigh boats/tips PPE_Warning Change Gloves! (Use Butyl Rubber for DMSO) Solubilization->PPE_Warning Waste_Liquid Halogenated Liquid Waste (Incineration) Solubilization->Waste_Liquid Excess stock Application In Vitro / In Vivo Assay (BSL-2 / Fume Hood) PPE_Warning->Application Decon Decontamination (10% Bleach / Soap & Water) Application->Decon Decon->Waste_Liquid Liquid runoff Decon->Waste_Solid Gloves/Consumables

Workflow for the safe handling, solubilization, and disposal of halogenated benzotriazole amines.

Disposal & Spill Management Plan

Because benzotriazoles are non-biodegradable and highly toxic to aquatic ecosystems, strict disposal protocols are mandatory[3][7].

  • Liquid Waste: Due to the presence of the bromine atom, all liquid waste (including DMSO stock solutions and assay runoff) must be segregated into clearly labeled Halogenated Organic Waste carboys. Halogenated waste requires specific high-temperature incineration to prevent the formation of toxic dioxins.

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, outer gloves) must be double-bagged in transparent hazardous waste bags and labeled as "Toxic Solid Waste - Halogenated Aromatic Amines."

  • Spill Response: In the event of a dry powder spill, do not sweep. Cover the spill with damp paper towels to prevent aerosolization, carefully scoop the material into a hazardous waste container, and wash the area thoroughly with soap and water[1]. If skin contact occurs, wash immediately with copious amounts of water and swab with Polyethylene Glycol (PEG) 400 if available, then seek immediate medical attention[2].

References

  • ACS Chemical Health & Safety: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. American Chemical Society. Available at:[Link]

  • OSHA Technical Manual (OTM): Section III: Chapter 1 - Polymer Matrix Materials: Advanced Composites (Aromatic Amines). Occupational Safety and Health Administration. Available at:[Link]

  • Ecotoxicology and Environmental Safety: Toxicity of Benzotriazole and Benzotriazole Derivatives to Three Aquatic Species. PubMed / Elsevier. Available at:[Link]

  • New Jersey Department of Health: Hazardous Substance Fact Sheet - Aromatic Amines. NJ Health. Available at:[Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.